Methyl 2-amino-5-chloro-4-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-chloro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBZAKKAQHQRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205555 | |
| Record name | Benzoic acid, 2-amino-5-chloro-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79025-26-6 | |
| Record name | Benzoic acid, 2-amino-5-chloro-4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79025-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-5-chloro-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-chloro-4-methoxybenzoate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-chloro-4-methoxybenzoate
This guide provides a detailed technical overview of the synthetic routes for producing Methyl 2-amino-5-chloro-4-methoxybenzoate, a key intermediate in the pharmaceutical industry. The methodologies outlined are grounded in established chemical principles and supported by literature precedents, offering researchers and drug development professionals a comprehensive resource for its preparation.
Introduction
This compound is a substituted anthranilate derivative. Anthranilates are a class of compounds that are not only used as flavoring and fragrant agents but are also gaining attention for their biological activities.[1] The specific substitution pattern of this molecule makes it a valuable building block in the synthesis of more complex pharmaceutical agents. The strategic placement of the amino, chloro, and methoxy groups on the benzoic acid methyl ester framework allows for a variety of subsequent chemical modifications, making it an important intermediate in the development of novel therapeutics.
This document will explore the primary synthetic pathways to this compound, providing detailed experimental protocols and explaining the chemical reasoning behind the selection of reagents and reaction conditions.
Synthetic Pathways
Two primary synthetic routes from commercially available starting materials have been identified as the most viable for the preparation of this compound.
Route 1: From p-Aminosalicylic Acid
This route begins with the readily available p-aminosalicylic acid and involves a three-step process of methylation, chlorination, and esterification.
Caption: Synthetic pathway starting from p-aminosalicylic acid.
Route 2: From 5-Chlorosalicylic Acid
This pathway begins with 5-chlorosalicylic acid and proceeds through methylation of the phenol and esterification, followed by nitration and subsequent reduction of the nitro group.
Caption: Synthetic pathway starting from 5-chlorosalicylic acid.
Detailed Experimental Protocols
Route 1: Synthesis from p-Aminosalicylic Acid
This route offers a straightforward approach, leveraging the directing effects of the existing functional groups.
Step 1: Methylation of p-Aminosalicylic Acid to 4-Amino-2-methoxybenzoic acid
-
Principle: The phenolic hydroxyl group is more nucleophilic than the carboxylic acid under basic conditions, allowing for selective methylation. The use of a base deprotonates the phenol, forming a phenoxide that readily attacks the methylating agent.
-
Protocol:
-
In a reaction flask, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.
-
Stir the mixture and cool to 20-30°C.
-
Gradually add dimethyl sulfate dropwise while maintaining the temperature.
-
Continue the reaction until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is worked up by extraction with ethyl acetate.
-
The organic layer is dried and concentrated to yield 4-amino-2-methoxybenzoic acid.[2]
-
Step 2: Esterification to Methyl 4-amino-2-methoxybenzoate
-
Principle: Fischer-Speier esterification is employed here, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst.
-
Protocol:
-
Suspend 4-amino-2-methoxybenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to obtain Methyl 4-amino-2-methoxybenzoate.
-
Step 3: Chlorination to Methyl 4-amino-5-chloro-2-methoxybenzoate
-
Principle: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic rings. The amino and methoxy groups activate the ring, directing chlorination to the ortho and para positions. In this case, the position ortho to the amino group and meta to the methoxy group is sterically hindered, favoring chlorination at the 5-position.
-
Protocol:
-
Dissolve Methyl 4-amino-2-methoxybenzoate in DMF.
-
Add N-chlorosuccinimide in a 1:1 molar ratio.[2]
-
Heat the reaction mixture to 65-75°C and stir for 3-4 hours.[2]
-
After the reaction is complete, pour the hot solution into ice water to precipitate the product.[2]
-
Filter the solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate. A yield of 87.5% has been reported for this step.[2]
-
Note on Isomerization: The product from this route is Methyl 4-amino-5-chloro-2-methoxybenzoate. Achieving the target molecule, this compound, would require a subsequent isomerization or a different synthetic strategy. The search results did not provide a direct method for this isomerization, suggesting that Route 2 may be a more direct approach to the desired isomer.
Route 2: Synthesis from 5-Chlorosalicylic Acid
This route provides a more direct synthesis of the target molecule by introducing the key functional groups in a controlled manner.
Step 1: Esterification of 5-Chlorosalicylic Acid to Methyl 5-chlorosalicylate
-
Principle: This is a standard Fischer-Speier esterification.
-
Protocol:
-
Dissolve 5-chlorosalicylic acid in methanol.
-
Add concentrated sulfuric acid as a catalyst.
-
Heat the mixture under reflux for 24 hours.
-
Cool the solution in a dry ice/acetone bath to crystallize the product.
-
Collect the solid by filtration to obtain Methyl 5-chlorosalicylate. A yield of 92% has been reported for this step.[3]
-
Step 2: Methylation of Methyl 5-chlorosalicylate to Methyl 5-chloro-2-methoxybenzoate
-
Principle: The phenolic hydroxyl group is methylated using dimethyl sulfate under basic conditions.
-
Protocol:
-
Dissolve Methyl 5-chlorosalicylate in acetone.
-
Add aqueous sodium hydroxide and dimethyl sulfate.
-
Stir the solution, and then heat under reflux for 45 minutes.
-
Evaporate the acetone under reduced pressure.
-
Extract the residue with ether and wash the ether extract with 5% aqueous sodium hydroxide.
-
Dry the ether extract and remove the solvent under reduced pressure.
-
Distill the residue to obtain Methyl 5-chloro-2-methoxybenzoate. A yield of 66% has been reported.[3]
-
Step 3: Nitration of Methyl 5-chloro-2-methoxybenzoate to Methyl 5-chloro-4-methoxy-2-nitrobenzoate
-
Principle: The methoxy group is an activating, ortho-para directing group, while the ester and chloro groups are deactivating, meta-directing groups. The nitration will preferentially occur at the position most activated by the methoxy group and not strongly deactivated by the other groups.
-
Protocol:
-
A solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate in a mixture of acetic acid and acetic anhydride was treated with nitric acid at 0-5 °C. While this is for a related compound, a similar procedure would be applicable.[4]
-
Stir the mixture at room temperature for several hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over sodium sulfate.
-
Evaporation of the solvent should yield the nitrated product.
-
Step 4: Reduction of Methyl 5-chloro-4-methoxy-2-nitrobenzoate to this compound
-
Principle: The nitro group is reduced to an amino group. A variety of reducing agents can be used, with iron in acetic acid being a common and effective choice for this transformation.
-
Protocol:
-
Add powdered iron to acetic acid and stir the suspension at 50°C.
-
Add a solution of Methyl 5-chloro-4-methoxy-2-nitrobenzoate in methanol dropwise.
-
Stir the mixture for 30 minutes at 50-60°C.
-
Filter off the catalyst and wash with methanol.
-
Evaporate the volatiles from the combined filtrate and washes.
-
Pour the residue into water and extract with ethyl acetate.
-
The combined organic layers are then washed, dried, and concentrated to yield the final product, this compound.[4]
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| Methyl 5-chlorosalicylate | C₈H₇ClO₃ | 186.59 | 45-47[3] |
| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62 | - |
| Methyl 5-chloro-2-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | 50-51[5] |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | 135[6] |
Conclusion
The synthesis of this compound can be effectively achieved through a multi-step process starting from either p-aminosalicylic acid or 5-chlorosalicylic acid. While the route from p-aminosalicylic acid is viable, it leads to the 4-amino isomer, which may require further steps to obtain the desired product. The synthetic pathway commencing with 5-chlorosalicylic acid offers a more direct and logical approach to the target molecule. The protocols described herein are based on established chemical transformations and provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. Researchers should optimize the reaction conditions for each step to ensure high yields and purity of the final product.
References
- Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed. (2019-06-28).
- The biosynthesis of methyl anthranilate from anthranilic acid can... - ResearchGate.
- Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC - NIH. (2022-03-27).
- (PDF) Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022-03-21).
- Methyl anthranilate synthesis - ChemicalBook.
- Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate - PrepChem.com.
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI.
- Methyl 5-chloro-2-nitrobenzoate - PMC - NIH.
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap.
- Synthesis of methyl 5-chloro-2-nitrobenzoate - PrepChem.com.
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents.
- United States Patent - Googleapis.com.
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An In-depth Technical Guide to Substituted Chloromethoxy Aminobenzoates: Focus on Methyl 2-amino-5-chloro-4-methoxybenzoate and its Isomers
Abstract
This technical guide provides a comprehensive scientific overview of Methyl 2-amino-5-chloro-4-methoxybenzoate, a substituted aromatic ester of significant interest in synthetic and medicinal chemistry. Due to the limited availability of public data for this specific compound, this guide embraces a holistic and comparative approach, incorporating detailed information on its closely related and more thoroughly characterized isomers, such as Methyl 4-amino-5-chloro-2-methoxybenzoate. By examining the structural nuances, physicochemical properties, spectroscopic signatures, and synthesis strategies of this chemical family, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for their work. The guide emphasizes the importance of isomeric differentiation and discusses the established role of this chemical scaffold as a versatile intermediate in the synthesis of pharmacologically active molecules.
Introduction and Isomeric Differentiation
Substituted aminobenzoate esters are a cornerstone class of building blocks in modern organic synthesis, providing a versatile scaffold for the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical industry, where they serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] this compound belongs to this class, possessing a unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (chloro, ester) groups that dictates its reactivity and potential applications.
A critical challenge in working with this compound is the potential for confusion with its structural isomers. The precise substitution pattern on the benzene ring dramatically influences the molecule's chemical and physical properties, as well as its reactivity. Therefore, unambiguous identification through correct nomenclature and unique identifiers like CAS numbers is paramount for reproducible scientific research and procurement. The primary isomers of concern are detailed below.
Caption: Key structural isomers of Methyl Chloro-Methoxy-Aminobenzoate.
Physicochemical and Spectroscopic Properties: A Comparative Analysis
Detailed experimental data for this compound is not extensively reported in publicly accessible literature. However, a robust profile can be constructed by combining theoretical predictions with the well-documented properties of its isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate.[3][4] This comparative approach provides a valuable reference point for researchers.
Physical and Chemical Properties
The following table summarizes the known and predicted properties. The data for the target compound should be considered provisional until experimentally verified.
| Property | This compound | Methyl 4-amino-5-chloro-2-methoxybenzoate |
| CAS Number | Not explicitly assigned in major databases | 20896-27-9[5] |
| Molecular Formula | C₉H₁₀ClNO₃ | C₉H₁₀ClNO₃[4] |
| Molecular Weight | 215.63 g/mol | 215.63 g/mol [4] |
| Appearance | Predicted: White to off-white solid | White to light beige crystalline powder[6] |
| Melting Point | Not determined | 135-137 °C[3] |
| Boiling Point | Not determined | 372.3 °C (Predicted)[4] |
| Solubility | Predicted: Sparingly soluble in water | Very slightly soluble (0.69 g/L at 25 °C)[3] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the unambiguous identification and quality control of these isomers.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides the most direct evidence of the substitution pattern. For the target compound, This compound , one would expect two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. In contrast, Methyl 4-amino-5-chloro-2-methoxybenzoate would also show two aromatic singlets (protons at C3 and C6), but their chemical shifts would differ due to the varied electronic environment. The methoxy (-OCH₃) and ester (-COOCH₃) groups would each present as sharp singlets, typically in the 3.8-4.0 ppm range. The amine (-NH₂) protons would appear as a broad singlet, the position of which is solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum for Methyl 4-amino-5-chloro-2-methoxybenzoic acid (the carboxylic acid precursor to the ester) has been documented, providing a reference for the expected shifts in the methyl ester derivative.[7] Key signals include the ester carbonyl carbon (~165-170 ppm), aromatic carbons attached to oxygen (~150-160 ppm), the carbon attached to the amino group (~140-150 ppm), and the carbon attached to chlorine (~110-120 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific vibrational frequencies. Key expected peaks include:
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H stretching: Aromatic and aliphatic signals just above and below 3000 cm⁻¹, respectively.
-
C=O stretching: A strong, sharp absorption band for the ester carbonyl group, typically around 1700-1725 cm⁻¹.
-
C=C stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.
-
C-O stretching: Strong bands for the ester and ether linkages between 1200-1300 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. The expected molecular ion for C₉H₁₀ClNO₃ would be at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl).
Synthesis Strategies and Methodologies
Conceptual Synthesis Workflow
A plausible retrosynthetic analysis suggests that the target molecule can be prepared from a more accessible starting material like 4-methoxyanthranilic acid. The key strategic challenge lies in achieving the desired regioselectivity during the chlorination step.
Caption: Retrosynthetic analysis for the target compound.
Proposed Experimental Protocol (Conceptual):
-
Chlorination of 2-Amino-4-methoxybenzoic Acid:
-
Rationale: The amino and methoxy groups are both ortho-, para-directing. The position para to the strongly activating amino group (C5) is a highly favorable site for electrophilic substitution.
-
Procedure: Dissolve 2-Amino-4-methoxybenzoic acid in a suitable solvent such as N,N-Dimethylformamide (DMF). Add one molar equivalent of N-chlorosuccinimide (NCS) portion-wise at room temperature.[8] The reaction mixture is then gently heated (e.g., 60-70 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled and poured into ice water to precipitate the chlorinated acid product, which is then filtered, washed with water, and dried.
-
-
Esterification to form this compound:
-
Rationale: Fischer esterification is a standard and reliable method for converting carboxylic acids to methyl esters.
-
Procedure: Suspend the dried 2-amino-5-chloro-4-methoxybenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours until TLC analysis indicates the completion of the reaction.
-
Work-up: Cool the mixture and neutralize the acid catalyst with a mild base like sodium bicarbonate solution. The product can be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester. Purification can be achieved by recrystallization or column chromatography.
-
Validated Protocol: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
To provide a field-proven methodology, the following protocol is adapted from patent literature describing the synthesis of the isomeric Methyl 4-amino-5-chloro-2-methoxybenzoate.[8][9]
Caption: Validated synthesis workflow for an isomeric compound.[8]
Step-by-Step Protocol:
-
Methylation/Esterification: p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of a base like potassium hydroxide in an acetone solution. This step methylates both the phenolic hydroxyl group and the carboxylic acid, yielding Methyl 4-amino-2-methoxybenzoate.[8]
-
Chlorination: The resulting ester is dissolved in DMF. N-chlorosuccinimide (1 molar equivalent) is added, and the mixture is heated to 65-75°C for 2-3 hours.[8]
-
Isolation: The hot reaction mixture is poured into ice water, causing the product, Methyl 4-amino-5-chloro-2-methoxybenzoate, to precipitate as a solid. The product is then collected by filtration and dried. This process is reported to yield the product in high purity.[8]
Applications in Research and Drug Development
The 4-amino-5-chloro-2-methoxybenzoic acid scaffold is a well-established pharmacophore. Esters and amides derived from this core structure have been extensively investigated for their biological activity.
-
5-HT₄ Receptor Ligands: A significant body of research has demonstrated that derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are potent agonists and antagonists of the 5-HT₄ serotonin receptor.[10][11] These receptors are primarily located in the gastrointestinal tract, making ligands for this receptor valuable therapeutic targets for motility disorders like irritable bowel syndrome (IBS).
-
Pharmaceutical Intermediates: As a functionalized building block, this class of compounds is crucial for constructing more complex APIs. For example, the related compound Methyl 2-amino-5-chlorobenzoate is a key intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia.[1]
-
Metabolite and Impurity Reference: The N-acetylated derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is known as a metabolite and impurity of Metoclopramide, a widely used antiemetic and dopamine D2 receptor antagonist.[6] This highlights the importance of having access to pure samples of these compounds as analytical reference standards in pharmaceutical quality control.
Given these applications, it is highly probable that this compound would be of significant interest to medicinal chemists as a novel building block for exploring structure-activity relationships (SAR) in similar biological targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions can be inferred from data on its isomers and related compounds.[12][13] This compound should be handled as a potentially hazardous chemical.
| Hazard Category | GHS Hazard Statements (Inferred from Isomers) | Precautionary Statements (Inferred from Isomers) |
| Eye Irritation | H319: Causes serious eye irritation.[13] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Skin Irritation | H315: Causes skin irritation.[13] | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water.[14] |
| Respiratory Irritation | H335: May cause respiratory irritation.[13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] |
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable, though not extensively documented, chemical entity with significant potential as a building block in pharmaceutical and chemical research. This guide has sought to provide a robust scientific framework by systematically comparing its predicted characteristics with the known properties of its well-characterized isomers. The key takeaway for researchers is the critical importance of isomeric differentiation, which can only be confirmed through rigorous spectroscopic analysis. The provided conceptual synthesis pathways and validated protocols for related compounds offer a solid foundation for the production and future study of this promising molecule. As synthetic methodologies advance, the full characterization and application of this compound will undoubtedly contribute to the discovery of new chemical entities with therapeutic potential.
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:214470-59-4 | 2-amino-4-(3-chloropropoxy)-5-Methoxybenzoate. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. (n.d.). United States Patent 3,700,719.
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Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]
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Journal of Medicinal Chemistry. (1998). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
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Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-amino-5-chloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale Behind Predictive Spectroscopic Analysis
This guide is constructed from the perspective of a Senior Application Scientist, tasked not just with providing data, but with empowering fellow researchers to interpret their own findings with confidence. For the target molecule, Methyl 2-amino-5-chloro-4-methoxybenzoate (CAS 79025-26-6) , a complete set of experimental spectra is not publicly available at the time of this writing. Therefore, this document will serve as an in-depth, technical guide to the predicted spectroscopic data for this compound. We will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with available data from structurally similar molecules, to construct a robust analytical framework. This approach not only provides a strong hypothesis for the expected spectral features but also serves as a comprehensive tutorial on the principles of spectroscopic interpretation for substituted aromatic systems.
I. Molecular Structure and its Predicted Spectroscopic Fingerprint
The structure of this compound, presented below, reveals a highly substituted benzene ring. The interplay of electron-donating groups (amino, methoxy) and electron-withdrawing groups (chloro, methyl ester) will create a distinct and interpretable spectroscopic signature.
Figure 1: Structure of this compound.
II. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A. Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum is anticipated to be relatively simple in terms of the number of signals, but rich in information derived from the chemical shifts and coupling constants. We predict four distinct signals: two aromatic protons and two methyl groups.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic H-3 | ~6.5 - 6.8 | Singlet | 1H | Proton at C3 | Shielded by the ortho-amino and para-methoxy groups. Expected to be a singlet due to the absence of adjacent protons. |
| Aromatic H-6 | ~7.2 - 7.5 | Singlet | 1H | Proton at C6 | Deshielded by the para-chloro and ortho-ester groups. Expected to be a singlet. |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H | Methoxy protons | Typical chemical shift for an aromatic methoxy group. |
| Ester Methyl (-COOCH₃) | ~3.7 - 3.9 | Singlet | 3H | Ester methyl protons | Characteristic chemical shift for a methyl ester. |
B. Experimental Protocol for ¹H NMR Acquisition
A robust and reproducible ¹H NMR spectrum can be obtained using the following standard protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Figure 3: Predicted major fragmentation pathways in EI-MS.
B. Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
VI. Conclusion: A Framework for Structural Verification
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and predicted data serve as a robust framework for researchers working with this molecule. When experimental data is acquired, it can be compared against these predictions to confirm the structure. Any significant deviations from these predictions could indicate the presence of impurities, an isomeric structure, or unexpected electronic effects, thereby guiding further investigation. This predictive approach, rooted in fundamental principles and comparative data analysis, exemplifies the problem-solving and interpretive skills essential in modern chemical and pharmaceutical sciences.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
A Guide to the Spectroscopic Characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of scientific rigor and regulatory compliance. Methyl 4-amino-5-chloro-2-methoxybenzoate is a substituted aminobenzoate that serves as a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents.[1][2] The precise arrangement of its functional groups—an amine, a chlorine atom, a methoxy group, and a methyl ester—on the benzene ring dictates its reactivity and suitability for subsequent synthetic steps.
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Methyl 4-amino-5-chloro-2-methoxybenzoate. As analytical tools, NMR and IR spectroscopy offer a powerful, non-destructive means to probe the molecular architecture of a compound.[3] NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the specific functional groups present through their characteristic vibrational frequencies.[4] This guide is intended for researchers, chemists, and quality control professionals who rely on robust analytical data to verify molecular identity, assess purity, and ensure the consistency of synthetic processes.
A note on nomenclature: The topic specifies "Methyl 2-amino-5-chloro-4-methoxybenzoate". However, the common chemical intermediate found in literature and supplier databases is "Methyl 4-amino-5-chloro-2-methoxybenzoate" (CAS 20896-27-9). This guide will focus on the latter, as it is the well-characterized compound.
Molecular Structure and Spectroscopic Correlation
To interpret the spectra accurately, we must first understand the molecular structure and the distinct chemical environments of its atoms.
Caption: Molecular structure of Methyl 4-amino-5-chloro-2-methoxybenzoate with key atoms labeled for NMR analysis.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides a proton census of the molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its structural context. For Methyl 4-amino-5-chloro-2-methoxybenzoate, we anticipate five distinct signals.
The analysis below is based on established principles of substituent effects and spectral data from the closely related precursor, 4-amino-5-chloro-2-methoxybenzoic acid.[5]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| H-6 | ~7.6 | Singlet | 1H | This aromatic proton is deshielded by the adjacent ester group and the para-chlorine atom. It appears as a singlet as there are no adjacent protons. |
| H-3 | ~6.4 | Singlet | 1H | This aromatic proton is shielded by the ortho-methoxy and para-amino groups, shifting it significantly upfield. It appears as a singlet. |
| NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | The chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |
| OCH₃ (ester) | ~3.8 | Singlet | 3H | This is a typical chemical shift for methyl ester protons. |
| OCH₃ (ether) | ~3.9 | Singlet | 3H | This is a characteristic chemical shift for an aryl methoxy group. It is slightly deshielded compared to the ester methyl. |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a signal at a chemical shift indicative of its electronic environment. We expect to see nine distinct signals for Methyl 4-amino-5-chloro-2-methoxybenzoate.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| C=O | ~167 | Carbonyl Carbon: The ester carbonyl carbon is highly deshielded due to the two attached electronegative oxygen atoms.[6] |
| C-2 | ~158 | Aromatic C-OCH₃: This carbon is strongly deshielded by the directly attached, electron-donating methoxy group. |
| C-4 | ~148 | Aromatic C-NH₂: This carbon is deshielded by the attached nitrogen of the amino group. |
| C-6 | ~130 | Aromatic C-H: This carbon's chemical shift is influenced by the ortho-ester and meta-chloro groups. |
| C-1 | ~115 | Aromatic C-COOR: This ipso-carbon is shielded relative to other substituted carbons. |
| C-5 | ~113 | Aromatic C-Cl: The chloro-substituted carbon appears in this region. |
| C-3 | ~100 | Aromatic C-H: This carbon is significantly shielded by the ortho-methoxy and para-amino groups. |
| OCH₃ (ether) | ~56 | Methoxy Carbon: A typical value for an aryl methoxy carbon. |
| OCH₃ (ester) | ~52 | Methyl Ester Carbon: A characteristic chemical shift for a methyl ester carbon. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an essential technique for identifying the functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Expected Appearance |
| 3480 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) | Two distinct, sharp to medium bands are expected for the primary amine. Data from the acid precursor shows peaks in this region.[5] |
| 3080 - 3010 | Aromatic C-H Stretching | Aryl C-H | Weak to medium sharp peaks characteristic of C-H bonds on the benzene ring. |
| 2990 - 2850 | Aliphatic C-H Stretching | Methyl (-CH₃) | Weak to medium sharp peaks from the two methoxy groups. |
| ~1720 | C=O Stretching | Ester (C=O) | A very strong, sharp absorption band, which is one of the most prominent features in the spectrum. |
| ~1620 & ~1500 | C=C Stretching | Aromatic Ring | Two or more medium to strong sharp bands from the vibrations of the benzene ring. |
| ~1250 | Asymmetric C-O-C Stretching | Aryl Ether & Ester | A strong band associated with the C-O stretching of the aryl ether and ester groups. |
| ~1050 | Symmetric C-O-C Stretching | Aryl Ether & Ester | A medium to strong band from the C-O stretching vibrations. |
| ~850 | C-Cl Stretching | Aryl Halide | A medium to strong band in the fingerprint region, confirming the presence of the chlorine substituent. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures are critical.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 4-amino-5-chloro-2-methoxybenzoate.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it can influence the chemical shifts, particularly of the NH₂ protons.[7]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Identify the chemical shift and multiplicity of each peak.
-
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid Methyl 4-amino-5-chloro-2-methoxybenzoate powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance.
-
Label the significant peaks and compare their wavenumbers to the expected values for the functional groups present in the molecule.
-
Workflow for Spectroscopic Verification
The logical flow from sample to confirmed structure is a self-validating system that ensures scientific integrity.
Caption: Workflow for the structural verification of Methyl 4-amino-5-chloro-2-methoxybenzoate using NMR and IR spectroscopy.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and definitive characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate. The predicted spectra, based on fundamental principles and data from analogous structures, highlight key features: two distinct singlets for the aromatic protons in the ¹H NMR, a highly deshielded carbonyl carbon signal around 167 ppm in the ¹³C NMR, and characteristic N-H and C=O stretching bands in the IR spectrum. This guide serves as a practical reference for scientists to confidently verify the identity, purity, and structural integrity of this important synthetic intermediate, thereby upholding the standards of quality and precision required in modern chemical and pharmaceutical development.
References
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PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1996). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]
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Technical Guide to the Structural Elucidation of Methyl 2-amino-5-chloro-4-methoxybenzoate: A Predictive and Methodological Approach
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview for determining the crystal structure of Methyl 2-amino-5-chloro-4-methoxybenzoate. As no crystal structure for this specific compound has been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD), this document serves a dual purpose. Firstly, it offers a predictive analysis of the compound's likely solid-state conformation and intermolecular interactions by drawing expert analogies from structurally related molecules. Secondly, it presents a detailed, field-proven experimental workflow for its synthesis, crystallization, and single-crystal X-ray diffraction analysis.
Introduction: The Need for Structural Clarity
This compound (C₉H₁₀ClNO₃) is a substituted anthranilate, a class of compounds recognized for its utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] In the pharmaceutical industry, the solid-state structure of an active pharmaceutical ingredient (API) or its intermediates is of paramount importance. It dictates critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for a drug's efficacy and safety.
Therefore, obtaining a definitive single-crystal X-ray structure is not merely an academic exercise; it is a foundational step in robust drug development and materials science. This guide provides the predictive framework and methodological rigor required to achieve this for this compound.
Predictive Structural Analysis: An Evidence-Based Hypothesis
In the absence of direct experimental data, we can construct a reliable hypothesis of the molecule's crystal structure by examining the crystallographic information of its close analogues. The interplay of the amine, ester, chloro, and methoxy functional groups creates a specific electronic and steric environment that favors certain recurring structural motifs, or supramolecular synthons.
Dominant Intramolecular Interactions: The Pseudo-Ring Motif
A consistent and dominant feature in the crystal structures of 2-aminobenzoate esters is the formation of a strong intramolecular hydrogen bond between one of the amine hydrogens (N-H) and the carbonyl oxygen (O=C) of the ester group.[3] This interaction creates a highly stable, planar, six-membered pseudo-ring.
-
Causality: The proximity of the ortho-amino and methyl ester groups, combined with the donor strength of the N-H group and the acceptor strength of the carbonyl oxygen, makes this S(6) graph set motif energetically favorable. This intramolecular bond significantly influences the overall conformation of the molecule, enforcing a high degree of planarity across the benzene ring and its amino/ester substituents. We predict with high confidence that this compound will exhibit this feature.
Anticipated Intermolecular Interactions & Crystal Packing
While the intramolecular hydrogen bond satisfies one of the amine's hydrogen donors, the second N-H proton remains available for intermolecular interactions. Analysis of related structures, such as Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, reveals that intermolecular N—H⋯O hydrogen bonds are the primary drivers of crystal packing, typically linking molecules into infinite chains.[3][4]
Predicted Supramolecular Synthons:
-
Amine-Carbonyl Chain: The remaining N-H donor on one molecule is likely to form a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This would create a C(4) chain motif, linking the molecules head-to-tail.
-
Amine-Methoxy Chain: Alternatively, the N-H donor could interact with the oxygen of the methoxy group on a neighboring molecule. The relative basicity and steric accessibility of the carbonyl vs. the methoxy oxygen will determine which acceptor site is preferred.
-
π-π Stacking: The planar, electron-rich aromatic rings are expected to participate in face-to-face π-π stacking interactions, which will further stabilize the crystal lattice.[5]
-
Halogen Interactions: While less dominant than hydrogen bonding, weak C-Cl···H or C-Cl···π interactions may also contribute to the overall packing arrangement.
The combination of strong, directional hydrogen-bond chains and weaker, dispersive stacking forces will dictate the final crystal packing. Based on the prevalence in analogues, a monoclinic space group, such as P2₁ or P2₁/c, is a probable outcome.[3][5]
Experimental Workflow for Crystal Structure Determination
This section provides a self-validating, step-by-step protocol for researchers to produce and analyze single crystals of the title compound.
Synthesis and Purification
A plausible and efficient route to synthesize the target compound is via the chlorination of a suitable precursor, Methyl 4-amino-2-methoxybenzoate.
Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-amino-2-methoxybenzoate (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Chlorination: While stirring at room temperature, add a solution of N-Chlorosuccinimide (NCS) (1.05 equivalents) in DMF dropwise to the reaction mixture. The use of NCS is a well-established method for regioselective chlorination of activated aromatic rings under mild conditions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity (>99%), which is critical for successful single crystal growth. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
Single Crystal Growth: The Art of Patience
Growing diffraction-quality single crystals is often the most challenging step. It requires a systematic screening of solvents and conditions. The key is to allow the molecules to self-assemble slowly and orderly into a crystalline lattice.
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Specific Solvents | Rationale |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Can act as both H-bond donors and acceptors, potentially competing with intermolecular interactions but often yielding good crystals. |
| Esters | Ethyl Acetate | A polar aprotic solvent that is less interactive than alcohols and can promote the desired solute-solute hydrogen bonds. |
| Ketones | Acetone | Offers a different polarity and dipole moment, useful for altering solubility profiles. |
| Aromatic | Toluene | Non-polar, encourages π-π stacking interactions. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Can act as H-bond acceptors.[6] |
| Halogenated | Dichloromethane | Good for dissolving a wide range of organic compounds. |
Recommended Crystallization Techniques:
-
Slow Solvent Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a selected solvent from Table 1.
-
Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.
-
Trustworthiness: This method is reliable because the gradual increase in concentration allows for slow nucleation and growth, which is essential for forming a well-ordered single crystal.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a small amount of a good solvent (e.g., Dichloromethane).
-
Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., Hexane) in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.
-
Expertise: This technique provides finer control over the rate of saturation compared to slow evaporation, often yielding higher quality crystals.
-
The workflow for crystallization and analysis is visualized below.
Sources
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A Technical Guide to the Solubility of Methyl 2-amino-5-chloro-4-methoxybenzoate
Executive Summary
Solubility is a critical physicochemical parameter that dictates the performance, formulation, and bioavailability of active pharmaceutical ingredients (APIs) and research chemicals. This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 2-amino-5-chloro-4-methoxybenzoate. Due to the absence of extensive published experimental data for this specific compound, this guide establishes a robust theoretical framework to predict its solubility. We leverage data from the closely related structural isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate, to inform our analysis. This document offers foundational principles of solubility, a detailed protocol for its experimental determination via the gold-standard shake-flask method, and a predicted solubility profile in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally similar compounds.
Introduction and Strategic Importance of Solubility
This compound is a substituted aromatic compound featuring several key functional groups: an amino group, a chloro substituent, a methoxy group, and a methyl ester. Each of these moieties contributes to the molecule's overall polarity, hydrogen bonding capacity, and ultimately, its solubility profile. Understanding the solubility of such a compound is paramount in a drug discovery and development context. Poor solubility can lead to challenges in formulation, unpredictable bioavailability, and unreliable results in in vitro assays, thereby impeding preclinical and clinical progress.[1]
Figure 1. Chemical structures of the target compound, this compound (Left), and its reference isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (Right).
Foundational Principles of Solubility
The solubility of a solid solute in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle that "like dissolves like," which is a simplified expression of the complex intermolecular forces at play.[3][4][5]
-
Intermolecular Forces: Dissolution requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute. This energy input is compensated by the formation of new, favorable solute-solvent interactions.[6] Key forces include:
-
Hydrogen Bonding: The amino (-NH2) group in the target molecule can act as a hydrogen bond donor, while the oxygen atoms of the methoxy (-OCH3) and ester (-COOCH3) groups can act as acceptors. Solvents capable of hydrogen bonding (e.g., water, ethanol) are likely to interact strongly with the solute.[5]
-
Dipole-Dipole Interactions: The polar bonds (C-Cl, C=O, C-O, C-N) create a net molecular dipole moment, allowing for electrostatic interactions with polar solvents like acetone or acetonitrile.
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary mode of interaction for nonpolar compounds. The benzene ring and methyl groups contribute to these interactions, enabling some solubility in nonpolar solvents like toluene or hexane.[5]
-
-
Solvent Properties:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. They are excellent for dissolving a wide range of polar compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are effective at dissolving nonpolar solutes.
-
Physicochemical Profile: this compound
While direct experimental data is scarce, we can infer key properties based on its structure and data from its isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate.
| Property | Value (Reference Isomer) | Predicted Value/Note (Target Compound) |
| CAS Number | 20896-27-9[2] | Not Found |
| Molecular Formula | C₉H₁₀ClNO₃ | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol | 215.63 g/mol |
| Melting Point | 135.0 °C | Expected to be a solid at room temperature with a relatively high melting point, indicating strong crystal lattice forces that must be overcome for dissolution. |
| Predicted logP | Not available | Estimated to be moderately lipophilic. The presence of polar groups (-NH2, -OCH3, -COOCH3) is balanced by the aromatic ring and chloro-substituent. |
| pKa (Predicted) | Not available | The primary amine group (-NH2) is weakly basic. The compound's solubility is expected to increase significantly in acidic aqueous solutions (pH < 4) due to the formation of the more soluble ammonium salt. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[5][7]
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol outlines the necessary steps to determine the solubility of this compound.
1. Materials and Equipment:
-
Test Compound: Solid this compound
-
Selected Solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, Toluene)
-
Analytical Balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., set to 25 °C or 37 °C)
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Step-by-Step Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol). From this stock, create a series of standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid test compound to a vial. "Excess" is critical and means enough solid is present to saturate the solution and leave a visible amount of undissolved solid at equilibrium.[5]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.
-
Equilibration: Cap the vials securely and place them in the temperature-controlled shaker. Agitate the samples for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[8] Periodic checks (e.g., at 24, 48, and 72 hours) where the concentration does not change confirm that equilibrium has been established.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. The most reliable method is to withdraw the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[9] Centrifugation prior to filtration can also be employed to aid separation.[9]
-
Quantification: Dilute the filtered, saturated solution with an appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculation: Use the calibration curve to calculate the concentration of the compound in the undiluted saturated solution. This value represents the equilibrium solubility, typically reported in mg/mL or µg/mL.
3. Self-Validation and Trustworthiness:
-
Replicates: All determinations should be performed in at least triplicate to ensure reproducibility.
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to confirm that no phase changes or degradation occurred during the equilibration period.[9]
-
pH Measurement: For aqueous and buffered solutions, the pH must be measured both before and after equilibration to ensure the buffer capacity was sufficient.[5]
Workflow Visualization
Caption: "Like Dissolves Like" principle applied to the target compound.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the solubility of this compound. While direct experimental data remains to be published, a robust prediction of its solubility profile can be made by analyzing its molecular structure and the fundamental principles of intermolecular forces. The compound is predicted to be most soluble in polar aprotic solvents like DMSO and in acidic aqueous solutions, with moderate solubility in polar protic solvents like alcohols, and poor solubility in nonpolar solvents like hexane. For definitive quantitative data, the detailed shake-flask protocol provided herein serves as a reliable, gold-standard methodology. These insights and protocols are designed to empower researchers to make informed decisions in solvent selection, formulation development, and experimental design.
References
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
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LibreTexts Chemistry. (2020). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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NJIT. (2012). Solubility and Intermolecular Forces. Retrieved from [Link]
- Pan, L., Ho, Q., & Zuo, Z. (2013). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 20(3), 6-12.
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Pearson. (n.d.). Solutions: Solubility and Intermolecular Forces. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chloro-2-methoxybenzoate, identified by the CAS number 20896-27-9, is a substituted aromatic ester of significant interest in the fields of pharmaceutical and agricultural chemistry. Its molecular structure, featuring a substituted benzene ring with amino, chloro, methoxy, and methyl ester functional groups, makes it a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, underpinned by established scientific principles and detailed experimental methodologies. The aim is to equip researchers and drug development professionals with the critical knowledge required for the effective handling, characterization, and application of this compound.
Molecular and Chemical Identity
A foundational understanding of a compound begins with its precise chemical identity. The structural and basic chemical information for CAS 20896-27-9 is summarized below.
| Identifier | Value | Source |
| CAS Number | 20896-27-9 | - |
| IUPAC Name | methyl 4-amino-5-chloro-2-methoxybenzoate | [1] |
| Synonyms | 4-Amino-5-chloro-o-anisic acid methyl ester, 3-Carbomethoxy-1-chloro-4-methoxyanaline, Methyl 2-methoxy-4-amino-5-chlorobenzoate | |
| Molecular Formula | C₉H₁₀ClNO₃ | |
| Molecular Weight | 215.63 g/mol | |
| InChI Key | ALYQFGBPEGLBLW-UHFFFAOYSA-N | - |
| SMILES | COC1=CC(Cl)=C(N)C=C1C(=O)OC | - |
Physicochemical Properties
The physical properties of a compound are critical for its purification, formulation, and storage. The following table summarizes the known and predicted physicochemical data for Methyl 4-amino-5-chloro-2-methoxybenzoate.
| Property | Value | Method |
| Melting Point | 135.0 °C | Experimental |
| Boiling Point | 372.30 °C | Calculated |
| Density | 1.302 ± 0.06 g/cm³ | Calculated |
| Appearance | White to light beige fine crystalline powder | - |
| Solubility | To be determined | Experimental |
Experimental Determination of Physicochemical Properties
To ensure the accuracy and reliability of these properties, standardized experimental protocols are essential.
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
The density of a solid can be determined using the displacement method.
Protocol:
-
The mass of a dry, empty measuring cylinder is recorded.
-
A known volume of an inert, non-solvent liquid (e.g., a hydrocarbon) is added to the cylinder, and the total mass is recorded.
-
A known mass of the solid compound is carefully added to the liquid, ensuring it is fully submerged.
-
The new volume is recorded. The difference in volume represents the volume of the solid.
-
The density is calculated using the formula: Density = Mass of the solid / Volume of the solid.[2][3]
A qualitative assessment of solubility in various solvents is critical for reaction setup, purification, and formulation.
Protocol:
-
To a series of test tubes, add a small, accurately weighed amount of the compound (e.g., 10 mg).
-
To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period.
-
Visually observe and record whether the compound is soluble, partially soluble, or insoluble.[4][5]
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Protons (2H): Two singlets or doublets in the range of 6.0-8.0 ppm. The exact chemical shifts will be influenced by the positions of the substituents.
-
Amino Protons (-NH₂): A broad singlet, typically in the range of 3.5-5.0 ppm, which can be exchangeable with D₂O.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.
-
Methyl Ester Protons (-COOCH₃): A sharp singlet around 3.7-3.9 ppm.
-
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.
-
Aromatic Carbons (6C): Multiple signals in the range of 100-160 ppm. The carbons attached to the methoxy, amino, and chloro groups will have distinct chemical shifts.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methyl Ester Carbon (-COOCH₃): A signal around 50-55 ppm.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration values (for ¹H NMR), and coupling patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H Stretch (Amino group): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester and Ether): Bands in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
-
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[6]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.[6]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion Peak (M⁺): An ion peak corresponding to the molecular weight of the compound (215.63 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.
-
Expected Fragmentation Pattern: Fragmentation is likely to occur at the ester linkage (loss of -OCH₃ or -COOCH₃) and potentially through other characteristic cleavages of the substituted benzene ring.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).[7][8]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.[7][8]
Chemical Properties and Reactivity
The chemical behavior of Methyl 4-amino-5-chloro-2-methoxybenzoate is dictated by its functional groups.
Stability
-
Substituted anisoles are generally stable compounds.[9] However, the presence of the amino and ester groups may influence its stability under certain conditions.
-
The compound should be stored in a cool, dry place, away from light and strong oxidizing agents.
-
Hydrolysis of the ester group may occur under strongly acidic or basic conditions, especially at elevated temperatures.
Reactivity
-
Amino Group: The aromatic amino group is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating, ortho-para directing group for electrophilic aromatic substitution, although the steric hindrance from the adjacent methoxy group and the deactivating effect of the ester group will influence the regioselectivity.[10]
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the amino and methoxy groups. However, the chloro and ester groups are deactivating. The overall reactivity and regioselectivity of substitution reactions will be a composite of these electronic effects and steric factors.
Safety and Handling
Based on available data, Methyl 4-amino-5-chloro-2-methoxybenzoate should be handled with care in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Research and Development
Methyl 4-amino-5-chloro-2-methoxybenzoate serves as a key building block in the synthesis of various target molecules.
-
Pharmaceutical Development: It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those containing a substituted aminobenzoic acid moiety. Many local anesthetics are esters of aminobenzoic acid.[11]
-
Agricultural Chemistry: The structural motifs present in this compound are found in some herbicides and pesticides. It can be used as a starting material for the development of new agrochemicals.
Conclusion
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9). By integrating available data with established experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is paramount for the safe and effective use of this compound in synthetic chemistry and drug development, paving the way for future innovations.
References
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Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2). [Link]
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Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. [Link]
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Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. [Link]
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Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. [Link]
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The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Angelo State University. [Link]
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RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]
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Qualitative Analysis of Organic Compounds. (n.d.). Ankara University. [Link]
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Mikaia, A. I. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. [Link]
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R Discovery. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]
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PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
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National Institutes of Health. (n.d.). Anisole. PubChem. [Link]
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ChemSynthesis. (n.d.). methyl 4-amino-5-chloro-2-methoxybenzoate. [Link]
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Solubility of Things. (n.d.). Anisole. [Link]
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Khan Academy. (n.d.). Stability of a substituted benzyl anion. [Link]
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Química Organica.org. (n.d.). Synthesis of Local Anesthetics derived from aminobenzoic acid. [Link]
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literature review on Methyl 2-amino-5-chloro-4-methoxybenzoate synthesis
An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-chloro-4-methoxybenzoate
Introduction
This compound is a key chemical intermediate, valued for its role as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][2] Its substituted aniline structure, featuring amino, chloro, methoxy, and methyl ester functional groups, provides a versatile scaffold for developing Active Pharmaceutical Ingredients (APIs).[2] This guide provides a comprehensive overview of the prevalent synthetic strategies, detailed experimental protocols, and the underlying chemical principles for its preparation, tailored for researchers and professionals in organic synthesis and drug development.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound is typically approached via electrophilic aromatic substitution on a highly activated benzene ring. The core challenge lies in achieving the desired regiochemistry of the chloro substituent. The most documented and industrially relevant methods begin with readily available precursors like p-aminosalicylic acid, proceeding through a sequence of protection, methylation, and chlorination steps. An alternative, though less direct for this specific target, involves the reduction of a nitro-substituted precursor.
This guide will focus on the most efficient and well-documented strategy: the regioselective chlorination of a methyl 4-amino-2-methoxybenzoate intermediate.
Caption: Overview of the primary synthetic route from p-aminosalicylic acid.
Core Synthesis: From p-Aminosalicylic Acid to Target Intermediate
The most common pathway starts with p-aminosalicylic acid, a cost-effective and readily available raw material.[3] The synthesis involves two key transformations: methylation to form the intermediate Methyl 4-amino-2-methoxybenzoate, followed by a regioselective chlorination.
Part 1: Synthesis of Methyl 4-amino-2-methoxybenzoate (Intermediate I)
This initial step achieves two crucial modifications: esterification of the carboxylic acid and methylation of the phenolic hydroxyl group. Protecting the carboxylic acid as a methyl ester facilitates a cleaner chlorination reaction in the subsequent step.[4] A common method employs dimethyl sulfate in the presence of a base like potassium hydroxide.[3][4]
Causality of Experimental Choices:
-
Reagent Selection: Dimethyl sulfate is a potent and efficient methylating agent for both hydroxyl and carboxylic acid groups under basic conditions.
-
Base: Potassium hydroxide deprotonates the acidic phenolic and carboxylic acid protons, creating nucleophilic sites for the methylation reaction.
-
Solvent: Acetone is a suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.[3][4]
-
Temperature Control: The reaction is typically cooled initially (20-30°C) during the dropwise addition of dimethyl sulfate to manage the exothermicity of the reaction.[3]
Part 2: Regioselective Chlorination of Intermediate I
This is the most critical step, where a chlorine atom is introduced onto the aromatic ring. The powerful activating and ortho-, para-directing effects of the amino and methoxy groups guide the electrophile. The position ortho to the amino group and meta to the methoxy group (C5) is the most sterically accessible and electronically favorable site for chlorination.
Causality of Experimental Choices:
-
Chlorinating Agent: N-chlorosuccinimide (NCS) is the preferred reagent for this transformation.[3] It is a mild and selective source of electrophilic chlorine (Cl+), which minimizes over-chlorination and other side reactions that could occur with harsher reagents like chlorine gas.
-
Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction, as it effectively dissolves the reactants and facilitates the electrophilic substitution.[3]
-
Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 65-75°C) to ensure a reasonable reaction rate.[3]
-
Workup: Pouring the reaction mixture into ice water causes the organic product to precipitate, allowing for easy isolation by filtration. This is a standard procedure for isolating solid products from a DMF solution.[3]
Detailed Experimental Protocols
The following protocols are synthesized from authoritative sources and represent a reliable method for laboratory-scale preparation.[3]
Protocol 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
-
Reaction Setup: In a suitable reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in acetone.
-
Methylation: Stir the mixture and cool the temperature to 20-30°C.[3]
-
Gradually add dimethyl sulfate dropwise to the solution over a period of 1 hour.
-
Reaction: Continue to stir the reaction for 5-6 hours at this temperature.[3]
-
Workup: After the reaction is complete (monitored by TLC), perform an extraction with ethyl acetate.
-
Isolation: The organic layer is then concentrated by rotary evaporation to obtain a solid. The solid is dried to yield Methyl 4-amino-2-methoxybenzoate.
Protocol 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
-
Reaction Setup: In a reaction flask, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 molar equivalent) and N-chlorosuccinimide (NCS) (1.0 molar equivalent) in DMF.[3]
-
Reaction: Heat the solution to 70°C and stir for 3-4 hours. Monitor the reaction progress by TLC.[3]
-
Precipitation: Once the starting material is consumed, pour the hot reaction mixture into a beaker of ice water. A solid product will precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash it with water.
-
Purification: Dry the solid to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate. A yield of approximately 88% can be expected.[3] The product typically has a melting point of 135°C.[1][5]
Caption: Step-by-step workflow for the chlorination of Methyl 4-amino-2-methoxybenzoate.
Alternative Considerations: Amino Group Protection
For some substrates or when using more aggressive chlorinating agents, direct chlorination of the aniline can lead to side reactions, including oxidation. To circumvent this, the amino group can be temporarily protected, most commonly as an acetamide.
-
Protection: Methyl 4-amino-2-methoxybenzoate is treated with acetic anhydride in acetic acid to form Methyl 2-methoxy-4-acetamidobenzoate.[6][7]
-
Chlorination: The protected intermediate is then chlorinated. For instance, using chlorine gas in dichloromethane.[7]
-
Deprotection: The resulting chlorinated acetamide is hydrolyzed back to the free amine using a base, such as sodium hydroxide in ethanol/water, to yield the final product.[8]
While this route adds two steps to the synthesis, it can provide a cleaner reaction and higher purity in certain contexts, representing a trade-off between process efficiency and robustness.
Quantitative Data and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield | Reference |
| Methyl 4-amino-2-methoxybenzoate | C₉H₁₁NO₃ | 181.19 | 155-159 | - | [2] |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | 135 | ~88% | [1][3] |
| 4-Amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | - | - | [9] |
Conclusion
The synthesis of this compound is a well-established process that hinges on the principles of electrophilic aromatic substitution. The most efficient and high-yielding route involves the direct, regioselective chlorination of Methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide. This method, originating from inexpensive starting materials like p-aminosalicylic acid, is simple, robust, and suitable for industrial-scale production.[3] Understanding the rationale behind reagent selection and reaction conditions, as detailed in this guide, is paramount for researchers aiming to optimize this synthesis for applications in pharmaceutical development and beyond.
References
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Synthesis of 2-methoxy-4-amino-5-chloro benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link][8]
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Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. (n.d.). PrepChem.com. Retrieved from [Link][6]
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Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. (n.d.). Patsnap Eureka. Retrieved from [Link][7]
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CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). Google Patents. Retrieved from [3]
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United States Patent 3,700,719. (1972). Google Patents. Retrieved from [Link][5]
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4-Amino-5-chloro-2-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link][9]
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potential biological activity of substituted benzoates
An In-Depth Technical Guide on the Potential Biological Activity of Substituted Benzoates
Authored by: A Senior Application Scientist
Foreword
Substituted benzoates and their structural analogs represent a versatile class of compounds with a significant footprint in medicinal chemistry and drug development. Their inherent structural simplicity, coupled with the tunable electronic and steric properties afforded by various substitutions on the benzene ring, allows for a broad spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological potential of substituted benzoates, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core principles of their structure-activity relationships, examine their diverse biological effects, and provide detailed methodologies for their investigation.
The Chemical Versatility of the Benzoate Scaffold
The foundational structure of benzoic acid, a simple aromatic carboxylic acid, provides a robust scaffold for chemical modification.[1] The benzene ring can be functionalized with a wide array of substituents, including halogens, alkyl, alkoxy, nitro, and amino groups, at various positions (ortho, meta, and para). These modifications profoundly influence the molecule's lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets.[1][2]
The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding and electrostatic interactions with receptor sites.[2] Esterification or amidation of this group can modulate the compound's pharmacokinetic properties, such as absorption and metabolism.
Antimicrobial Activity of Substituted Benzoates
Substituted benzoates have long been recognized for their antimicrobial properties and are commonly used as preservatives in food and pharmaceutical products.[1][3] Their mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[1]
Mechanism of Antifungal Action
The antifungal activity of benzoates is particularly effective in acidic environments. The undissociated form of benzoic acid can readily penetrate the fungal cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and lowering the intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, leading to a depletion of ATP and cessation of growth.[4]
Antibacterial Spectrum
The antibacterial activity of substituted benzoates extends to a range of pathogenic bacteria.[5] The nature and position of the substituent on the benzene ring play a crucial role in determining the potency and spectrum of activity. For instance, certain halogenated and hydroxylated derivatives have shown enhanced activity against both Gram-positive and Gram-negative bacteria.[6][7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antibacterial activity of substituted benzoates is the broth microdilution assay.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Substituted benzoate compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substituted benzoate in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Potential of Substituted Benzoates and Their Analogs
A growing body of evidence highlights the potential of substituted benzoates and related heterocyclic structures, such as benzothiazoles, as anticancer agents.[8][9][10] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Certain substituted benzothiazole derivatives have been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and arresting the cell cycle.[10] These effects are often mediated by the modulation of apoptosis-related genes, such as an increase in Bax expression.[10]
Targeting Signaling Pathways
The anticancer activity of these compounds is also linked to their ability to interfere with critical signaling pathways involved in cancer progression. For example, some derivatives can downregulate the expression of genes in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[10]
Lysosomal Dysfunction
Novel benzo[a]phenoxazine derivatives, which share structural similarities with substituted benzoates, have been shown to selectively target and accumulate in the lysosomes of cancer cells. This leads to lysosomal membrane permeabilization, an increase in intracellular pH, and the accumulation of reactive oxygen species, ultimately inducing cell death.[11]
Experimental Workflow: In Vitro Anticancer Activity Assessment
Caption: Workflow for assessing the in vitro anticancer activity of substituted benzoates.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [8] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | [8] |
| Indole based hydrazine carboxamide benzothiazole | HT29 (Colon) | 0.015 | [8] |
| Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (Cervical) | 9.76 | [8] |
Anti-inflammatory Properties
Substituted benzoates and their derivatives have demonstrated significant anti-inflammatory activity.[12][13] This activity is often attributed to their ability to inhibit key inflammatory mediators and enzymes.
Inhibition of Pro-inflammatory Cytokines and Enzymes
Certain 1,2-benzothiazine 1,1-dioxide derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[13][14] Additionally, some compounds can suppress the production of pro-inflammatory cytokines.[13]
Structure-Activity Relationship for Anti-inflammatory Effects
The anti-inflammatory potency of these compounds is highly dependent on their chemical structure. For instance, the presence and position of substituents on the aromatic rings can significantly influence their inhibitory activity against inflammatory targets.
Enzyme Inhibition
The ability of substituted benzoates to inhibit specific enzymes is a key aspect of their biological activity.
D-Amino Acid Oxidase Inhibition
Benzoic acid and its monosubstituted derivatives are known to be potent and selective inhibitors of D-amino acid oxidase.[15] This inhibition is competitive with the substrate and is influenced by the nature of the ring substituent.[15]
Protein Phosphatase Inhibition
Para-substituted benzoic acid derivatives have been identified as competitive inhibitors of the protein phosphatase Slingshot.[16] This inhibition can impact cytoskeleton dynamics and cell migration, suggesting potential therapeutic applications in cancer.[16]
Experimental Protocol: Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of a substituted benzoate on a target enzyme (e.g., D-amino acid oxidase).
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Substituted benzoate inhibitor
-
Buffer solution
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare a series of dilutions of the substituted benzoate inhibitor.
-
In a reaction vessel, combine the buffer, enzyme, and inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Structure-Activity Relationships (SAR): A Guiding Principle
Understanding the relationship between the chemical structure of substituted benzoates and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.[2][17]
Influence of Substituents
-
Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance the acidity of the carboxylic acid and influence the electronic properties of the aromatic ring, which can impact receptor binding.[17][18]
-
Lipophilicity: The lipophilicity of the molecule, often modulated by alkyl or halogen substituents, affects its ability to cross cell membranes and can influence its potency.[17]
-
Steric Factors: The size and position of substituents can create steric hindrance or favorable interactions with the binding pocket of a biological target.[17]
Caption: Structure-Activity Relationship (SAR) of substituted benzoates.
Conclusion
Substituted benzoates are a privileged scaffold in medicinal chemistry, offering a remarkable diversity of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological profiles, making them promising candidates for the development of novel therapeutics. A thorough understanding of their structure-activity relationships, coupled with robust experimental validation, is essential for unlocking their full therapeutic potential. This guide serves as a foundational resource to aid researchers in this endeavor, providing both theoretical insights and practical methodologies for the exploration of this versatile class of compounds.
References
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discovery and history of 4-aminobenzoic acid derivatives
An In-Depth Technical Guide to the Discovery and History of 4-Aminobenzoic Acid Derivatives
Abstract
4-Aminobenzoic acid (PABA), a simple aromatic molecule, holds a profound and multifaceted legacy in medicinal chemistry. Initially recognized as a microbial growth factor, its structural scaffold became the cornerstone for two revolutionary classes of therapeutic agents: the sulfonamide antibiotics and the amino ester local anesthetics. This guide provides a technical exploration of the discovery and historical development of PABA derivatives. It delves into the foundational scientific breakthroughs, from the serendipitous discovery of Prontosil to the rational design of Procaine, elucidating the mechanisms of action that defined their clinical utility. Furthermore, this document details key experimental protocols that were instrumental in the synthesis and evaluation of these compounds, offering researchers and drug development professionals a comprehensive perspective on the enduring impact of this versatile pharmacophore.
4-Aminobenzoic Acid (PABA): The Unassuming Precursor
Para-aminobenzoic acid (PABA), also known as vitamin B10, is a non-essential vitamin for humans but a vital intermediate for many microorganisms.[1] It is naturally found in foods such as brewer's yeast, liver, and whole grains.[2] In bacteria, yeast, and plants, PABA serves as a crucial precursor in the biosynthesis of folic acid (vitamin B9).[1][3][4] This metabolic pathway, essential for microbial synthesis of nucleotides and amino acids, is absent in humans, who acquire folate through their diet.[5] This fundamental biochemical divergence between microbes and mammals provided the strategic vulnerability that would be exploited by the first generation of synthetic antibacterial drugs.
The Dawn of Chemotherapy: Sulfonamides and the Principle of Antimetabolism
The history of PABA derivatives is inextricably linked to the birth of modern antimicrobial chemotherapy. Before the 1930s, systemic bacterial infections were a leading cause of death with few effective treatments.[6][7]
The Discovery of Prontosil
In the early 1930s, at the laboratories of the German chemical conglomerate IG Farben, physician-scientist Gerhard Domagk was screening synthetic dyes for therapeutic potential.[6][7] This line of inquiry was based on the belief that dyes which selectively bind to bacteria could be used to attack pathogens within the body.[5] In 1932, a red azo dye synthesized by chemists Josef Klarer and Fritz Mietzsch, named Prontosil rubrum, demonstrated remarkable efficacy in protecting mice from lethal streptococcal infections.[5][8][9][10] Despite being inactive in vitro, its in vivo success was a landmark achievement.[7] Domagk's findings, published in 1935, earned him the 1939 Nobel Prize in Medicine and initiated the era of antibiotics.[7][11][12] One of the first patients to be successfully treated was Domagk's own daughter, who had a severe streptococcal infection.[7]
From Prodrug to Active Moiety: The Role of PABA
The puzzle of Prontosil's in vivo-only activity was solved in 1936 by researchers at the Pasteur Institute in France. They discovered that Prontosil was a prodrug, meaning it was metabolized within the body into its active form: sulfanilamide.[5][13] Sulfanilamide, a colorless compound, had been synthesized in 1906 and its patent had expired, making it widely available.[5]
The crucial breakthrough in understanding its mechanism came when Donald Woods in 1940 demonstrated that PABA could reverse the antibacterial effects of sulfanilamide. He observed that sulfanilamide and PABA have a striking structural similarity. This led to the formulation of the theory of competitive inhibition: sulfanilamide acts as a competitive antagonist to PABA.[5]
Mechanism of Action: Competitive Inhibition of Folate Synthesis
Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to incorporate PABA into dihydropteroic acid, a key step in the folic acid synthesis pathway.[4][5][14] Due to its structural resemblance to PABA, sulfanilamide competitively binds to the active site of DHPS, halting the production of folic acid.[4][5] This bacteriostatic action inhibits bacterial growth and replication by preventing the synthesis of DNA, RNA, and essential proteins.[5][14]
Signaling Pathway: Sulfonamide Mechanism of Action
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Bacterial folate synthesis pathway and the inhibitory site of sulfonamides.
A Revolution in Anesthesia: The PABA Ester Local Anesthetics
While the sulfonamides were revolutionizing the treatment of infections, another class of PABA derivatives was transforming surgery and dentistry. The development of local anesthetics was driven by the need for a safer alternative to cocaine.[15][16]
The Problem with Cocaine
Cocaine, isolated from coca leaves, was the first effective local anesthetic, but its clinical use was fraught with problems, including high toxicity, addiction potential, and potent central nervous system stimulant effects.[15][17] This prompted a search for synthetic substitutes that could retain the anesthetic properties without the dangerous side effects.[18]
Rational Drug Design: The Synthesis of Procaine
German chemist Alfred Einhorn, who had studied the structure of cocaine, systematically investigated the relationship between chemical structure and anesthetic activity.[16][18] He hypothesized that the anesthetic properties were due to the ester linkage and the amino alcohol portion of the cocaine molecule. By simplifying this structure, he aimed to create a less toxic compound.
His work culminated in 1905 with the synthesis of procaine, the 2-(diethylamino)ethyl ester of 4-aminobenzoic acid.[15][16][19][20] Einhorn patented it under the trade name Novocain.[16][19][21][22] Procaine proved to be a comparatively safe and effective local anesthetic, free of cocaine's addictive properties.[16][22] Though less potent than cocaine, its safety profile established it as the standard for local anesthesia for nearly half a century.[16][18]
Structure-Activity Relationship (SAR) of PABA Esters
The discovery of procaine established the PABA ester as a key pharmacophore for local anesthetics.[23] The general structure consists of three parts: a lipophilic aromatic ring (the PABA moiety), an intermediate ester linkage, and a hydrophilic amino group.[18][23]
| Compound | Year of Synthesis | Key Structural Features & Properties |
| Benzocaine | 1900 | Simple ethyl ester of PABA. Lacks the terminal hydrophilic amine, making it poorly water-soluble. Used primarily as a topical anesthetic.[17][24] |
| Procaine | 1905 | Diethylaminoethyl ester of PABA. The "prototype" PABA ester local anesthetic. Faster onset but shorter duration of action. Metabolized to PABA, which can cause allergic reactions.[15][20][25] |
| Chloroprocaine | 1952 | A chlorinated derivative of procaine. Has a very rapid onset and short duration due to rapid hydrolysis by plasma esterases.[17] |
| Tetracaine | 1930 | A more potent and longer-acting derivative with a butyl group on the amino nitrogen. Increased lipophilicity leads to higher potency and duration.[17][18] |
Mechanism of Action: Sodium Channel Blockade
PABA ester local anesthetics function by blocking nerve impulse conduction.[26] They achieve this by reversibly binding to voltage-gated sodium channels within the neuronal membrane.[27][28] The un-ionized, lipophilic form of the anesthetic diffuses across the nerve cell membrane.[26][27] Once inside the cell, it re-equilibrates into its ionized (cationic) form, which then binds to the intracellular side of the sodium channel.[27] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for depolarization and the propagation of an action potential.[26][28]
Other Applications of PABA and Its Derivatives
Sunscreens
In 1943, PABA was patented as a UVB-absorbing agent and became one of the first active ingredients used in sunscreens.[29] It effectively absorbs UVB radiation, preventing it from damaging the skin.[4] However, its use has significantly declined due to a high incidence of allergic contact dermatitis and photosensitivity.[29][30][31] Furthermore, some studies raised concerns that PABA might increase the risk of cellular UV damage.[30][31] Consequently, more stable and less irritating PABA derivatives, like Padimate O, or entirely different classes of UV filters are now more commonly used.[30][32]
Key Experimental Workflows
The development of PABA derivatives relied on robust and reproducible laboratory procedures for both synthesis and biological evaluation.
Synthesis of a PABA Ester: Benzocaine
Benzocaine (ethyl 4-aminobenzoate) is a simple topical anesthetic whose synthesis is a classic example of Fischer esterification. This reaction involves treating a carboxylic acid (PABA) with an alcohol (ethanol) in the presence of a strong acid catalyst.
Workflow: Synthesis of Benzocaine via Fischer Esterification
Caption: Experimental workflow for the synthesis of Benzocaine.
Protocol: Fischer Esterification of p-Aminobenzoic Acid [33]
-
Reaction Setup: To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.
-
Acid Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid (H₂SO₄) to the mixture. A precipitate is expected to form.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction proceeds.
-
Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled mixture into a beaker containing 30 mL of ice water.
-
Neutralization: While stirring, slowly add a 10% sodium carbonate (Na₂CO₃) solution until the effervescence stops and the pH of the solution is approximately 8. This neutralizes the sulfuric acid catalyst and deprotonates the amino group, causing the benzocaine ester to precipitate.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with several portions of cold water to remove any remaining salts. Allow the product to dry completely to obtain the final benzocaine product.
Biological Evaluation: Antimicrobial Susceptibility Testing
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents, including sulfonamides.[34][35]
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test [34][36][37]
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism in a sterile broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[37] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.[34][37]
-
Disk Application: Aseptically place antimicrobial-impregnated paper disks (e.g., a disk containing sulfamethoxazole) onto the inoculated agar surface. Ensure the disks are at least 24 mm apart.[37]
-
Incubation: Incubate the plate at 35°C for 16-24 hours.[38]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[36]
-
Analysis: Compare the measured zone diameter to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agent.[36]
Conclusion
The legacy of 4-aminobenzoic acid in drug discovery is a testament to the power of observation, chemical intuition, and the strategic exploitation of biochemical pathways. From its central role in the development of the first life-saving sulfonamide antibiotics to its structural contribution to the design of safe and effective local anesthetics, PABA derivatives have fundamentally reshaped medicine. The principles of competitive inhibition and rational drug design, pioneered through the study of these compounds, remain central tenets of modern pharmaceutical research. This technical guide serves as a record of these pivotal discoveries and a reminder of the profound impact that a single, simple molecule can have on human health.
References
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Alfred Einhorn. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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PABA. (n.d.). Campaign for Safe Cosmetics. Retrieved January 7, 2026, from [Link]
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Grzybowski, A., & Zülsdorff, M. (2011). [History of antibiotics and sulphonamides discoveries]. Polski Merkuriusz Lekarski, 30(179), 320–322. Retrieved from [Link]
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Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
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Wegkamp, A., van Oorschot, W., de Vos, W. M., & Smid, E. J. (2007). Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. Applied and Environmental Microbiology, 73(8), 2673–2681. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]
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Stier, K., & Singh, P. (2023). Procaine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Practical Experiment 3: Benzocain. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]
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Novocain. (n.d.). Wood Library-Museum of Anesthesiology. Retrieved January 7, 2026, from [Link]
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Peterson, Z. A., & Wentland, J. (2013). 3 Step Synthesis of Benzocaine. Sr. Seraphim Gibbons Undergraduate Symposium. Retrieved from [Link]
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Gucka, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(15), 3498. [Link]
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Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate. Retrieved from [Link]
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Gerhard Domagk. (n.d.). Science History Institute. Retrieved January 7, 2026, from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]
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Synthesis of benzocaine. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]
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What is the mechanism of Aminobenzoic acid?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Synthesis of Benzocaine. (n.d.). University of Bath. Retrieved January 7, 2026, from [Link]
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Biosynthesis pathway of folic acid from para-aminobenzoic acid (PABA)... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Kirby-Bauer Disk Diffusion Method. (2024, August 30). BioLabTests. Retrieved from [Link]
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Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Acta Pharmaceutica Sinica B, 9(6), 1146-1158. [Link]
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Procaine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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Allergy to PABA. (n.d.). DermNet. Retrieved January 7, 2026, from [Link]
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Introduction of the First Injectable Anesthetic. (n.d.). EBSCO. Retrieved January 7, 2026, from [Link]
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Restrepo, G., & Villaveces, J. L. (2012). Periodic Classification of Local Anaesthetics (Procaine Analogues). Molecules, 17(12), 14592-14605. [Link]
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Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). EBSCO. Retrieved January 7, 2026, from [Link]
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Strichartz, G. R., & Berde, C. B. (2005). Basic pharmacology of local anaesthetics. BJA CEPD Reviews, 5(1), 1-4. [Link]
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Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8). Medscape. Retrieved from [Link]
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The discovery of the antibacterial agent Prontosil. (2014, November 5). AnimalResearch.info. Retrieved from [Link]
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Stier, K., & Singh, P. (2023). Procaine. StatPearls. Retrieved from [Link]
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Antiarrhythmic structure activity relationships in a series of lidocaine procainamide derivatives. (1981). Proceedings of the Western Pharmacology Society, 24, 221-224. Retrieved from [Link]
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LOCAL ANESTHETIC PHARMACOLOGY. (2023, February 24). University of Wisconsin-Madison. Retrieved from [Link]
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Structure-activity Relationship of Local anesthetics. (2012, January 22). Medicinal Chemistry Lectures Notes. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 2-amino-5-chloro-4-methoxybenzoate in Heterocyclic Synthesis
Preamble: A Structural Overview
Methyl 2-amino-5-chloro-4-methoxybenzoate is a polysubstituted anthranilate ester. Its strategic value in organic synthesis is derived from the specific arrangement of its functional groups. The ortho positioning of the nucleophilic amine (-NH₂) and the electrophilic methyl ester (-COOCH₃) makes it an ideal precursor for cyclization reactions, particularly for the construction of the quinazolinone scaffold. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) group provide steric and electronic differentiation, influencing the reactivity of the aromatic ring and, crucially, the biological properties of the resulting heterocyclic systems. This guide details its primary application in the synthesis of key pharmaceutical intermediates.
Physicochemical & Safety Data
While this compound is a specific, targeted building block, comprehensive physical data may vary between suppliers. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS). The data for a closely related and commercially available isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS No. 20896-27-9), are presented for reference.
Table 1: Representative Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 20896-27-9 (isomer) | [1] |
| Molecular Formula | C₉H₁₀ClNO₃ | |
| Molecular Weight | 215.63 g/mol | |
| Melting Point | ~135.0 °C | |
| Boiling Point | ~372.3 °C |
| Appearance | White to off-white crystalline solid | |
Handling and Safety Precautions
As with related aromatic amines and halogenated compounds, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2]
-
Core Application: Synthesis of the 6-Chloro-7-methoxyquinazolin-4(3H)-one Core
The primary synthetic utility of this compound is its role as a direct precursor to the 6,7-disubstituted quinazolinone ring system. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved tyrosine kinase inhibitors used in oncology, such as Gefitinib and Erlotinib. The substituents from the starting material directly map onto the final heterocyclic core, making this a highly efficient and convergent synthetic strategy.
Causality and Mechanistic Rationale
The transformation relies on a condensation reaction with a one-carbon electrophile, typically formamidine acetate. The reaction proceeds via two key stages:
-
Amidine Formation: The nucleophilic 2-amino group attacks one of the electrophilic carbons of formamidine, leading to the formation of an N-arylformamidine intermediate.
-
Intramolecular Cyclization: Under heating, the newly formed amidine nitrogen attacks the proximal methyl ester carbonyl. This intramolecular nucleophilic acyl substitution results in the formation of the six-membered pyrimidinone ring, with the elimination of methanol. This cyclization is thermodynamically favorable and drives the reaction to completion.
Caption: Synthetic workflow from the starting material to advanced pharmaceutical scaffolds.
Experimental Protocols
The following protocols are representative methods based on well-established literature procedures for analogous transformations.[3][4][5] Researchers must optimize conditions for their specific setup and scale.
Protocol 1: Synthesis of 6-Chloro-7-methoxyquinazolin-4(3H)-one
This protocol details the foundational cyclization reaction.
Materials:
-
This compound (1.0 eq)
-
Formamidine acetate (1.5 eq)
-
2-Methoxyethanol or Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and 2-methoxyethanol (approx. 0.2 M concentration).
-
Add formamidine acetate (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 125 °C for 2-methoxyethanol) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the resulting solid through a Büchner funnel.
-
Wash the filter cake with cold ethanol followed by diethyl ether to remove residual solvent and impurities.
-
Dry the solid under vacuum to yield 6-chloro-7-methoxyquinazolin-4(3H)-one as a solid. Further purification is typically not required for the next step.
Table 2: Representative Reaction Parameters for Quinazolinone Synthesis
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Solvent | 2-Methoxyethanol, Ethanol | High-boiling point protic solvents facilitate the reaction and product precipitation upon cooling. |
| Temperature | Reflux | Thermal energy is required to drive the intramolecular cyclization and elimination of methanol. |
| Equivalents | 1.5 eq Formamidine Acetate | A slight excess of the formylating agent ensures complete consumption of the starting material. |
| Work-up | Cool & Filter | The product's insolubility in the cold reaction solvent provides a simple and efficient purification method. |
| Typical Yield | >90% (based on analogs) | This is a highly efficient and high-yielding transformation. |
Protocol 2: Synthesis of 4,6-Dichloro-7-methoxyquinazoline
This intermediate is a highly valuable building block for drug discovery, where the C4-chloro atom serves as a handle for nucleophilic aromatic substitution (SNAr).
Materials:
-
6-Chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (as solvent or reagent)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
Caution: This reaction should be performed in a highly efficient fume hood as it releases corrosive HCl gas.
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution), place 6-chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 10-20 eq, can also serve as solvent).
-
Add a catalytic amount of DMF (e.g., 3-5 drops) to the mixture. The addition of DMF initiates the formation of the Vilsmeier reagent, which is the active chlorinating species.
-
Heat the mixture to reflux (approx. 76 °C for SOCl₂) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Azeotrope the residue with toluene (2 x volumes) to ensure complete removal of residual SOCl₂.
-
The resulting crude solid is carefully quenched by adding it portion-wise to a beaker of ice water with stirring, or by slowly adding ice water to the flask.
-
Basify the aqueous slurry to pH 7-8 using a saturated sodium bicarbonate or dilute ammonium hydroxide solution.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain 4,6-dichloro-7-methoxyquinazoline.
Caption: Step-by-step chlorination protocol workflow.
Conclusion
This compound is a purpose-built molecular scaffold for the efficient synthesis of 6-chloro-7-methoxy-substituted quinazolinones and their derivatives. The protocols outlined here, based on established and robust chemical transformations, provide a clear pathway to valuable intermediates used in the development of targeted therapeutics. The reliability of the initial cyclization and subsequent chlorination makes this starting material a strategic asset for researchers in medicinal chemistry and drug discovery.
References
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-
Pharmaffiliates. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]
- MDPI. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2025.
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- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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Application Notes: Methyl 2-amino-5-chloro-4-methoxybenzoate as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Substituted Aminobenzoates
Substituted aminobenzoic acids and their esters are foundational "building blocks" in medicinal chemistry and pharmaceutical development.[1] Their inherent structural functionality—a primary amine, a carboxylic acid (or ester), and a variously substituted aromatic ring—provides a versatile scaffold for constructing complex Active Pharmaceutical Ingredients (APIs). The specific arrangement of electron-donating groups (like amino and methoxy) and electron-withdrawing groups (like chloro and the ester carbonyl) on the phenyl ring dictates the molecule's reactivity and its suitability for incorporation into larger, biologically active compounds.
This document focuses on a specific, high-value intermediate: Methyl 2-amino-5-chloro-4-methoxybenzoate . While direct literature on this exact isomer is sparse, its structural motifs are present in numerous APIs. By analyzing the synthesis and application of its close isomers, we can establish robust, chemically sound protocols for its synthesis and utilization. This intermediate is particularly valuable for its potential role in the synthesis of kinase inhibitors, receptor modulators, and other targeted therapeutics where a precisely substituted aniline derivative is required for molecular recognition and binding.
Compound Profile & Physicochemical Properties
A precise understanding of the intermediate's properties is critical for its effective use in multi-step synthesis.
| Property | Value | Notes |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₀ClNO₃ | Calculated from structure. |
| Molecular Weight | 215.63 g/mol | This value is crucial for stoichiometric calculations in reaction protocols.[2] |
| CAS Number | Not assigned / Not readily available | Researchers should assign an internal tracking number. The CAS for a close isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate, is 20896-27-9 for reference.[2][3] |
| Appearance | Expected to be a white to off-white solid | Based on analogous compounds like Methyl 4-amino-5-chloro-2-methoxybenzoate, which has a melting point of 135°C.[2] |
| Solubility | Expected to be soluble in DMF, DMSO, Ethyl Acetate, Methanol; poorly soluble in water. | Typical solubility profile for moderately polar organic esters. |
Part 1: Synthesis Protocols & Mechanistic Rationale
The synthesis of this compound requires careful control of regiochemistry. The directing effects of the amino and methoxy groups strongly favor electrophilic substitution at specific positions. Two plausible and robust synthetic strategies are presented below, derived from established methodologies for analogous compounds.
Conceptual Synthetic Strategies
The selection of a synthetic route depends on the availability of starting materials and the desired control over byproduct formation. The two primary retrosynthetic disconnections involve either a late-stage chlorination of an existing aminobenzoate or an early-stage installation of substituents followed by the reduction of a nitro group.
Sources
The Versatile Scaffold: Methyl 2-amino-5-chloro-4-methoxybenzoate in Medicinal Chemistry
Introduction: A Privileged Building Block in Drug Discovery
Methyl 2-amino-5-chloro-4-methoxybenzoate is a highly functionalized anthranilate derivative that has emerged as a valuable and versatile starting material in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, a deactivating but directing chloro group, and a methoxy group, provides a nuanced electronic and steric profile that medicinal chemists can exploit for the synthesis of a diverse range of therapeutic agents. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, providing detailed protocols and mechanistic insights into its use in the synthesis of key pharmacophores.
The anthranilic acid scaffold and its analogs are considered "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets.[1] Derivatives of anthranilic acid have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] this compound, as a pre-functionalized building block, offers a direct entry into several important classes of therapeutic agents, including kinase inhibitors and serotonin receptor modulators.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20896-27-9 | [2] |
| Molecular Formula | C₉H₁₀ClNO₃ | [2] |
| Molecular Weight | 215.63 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 135 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [3] |
Strategic Synthesis of this compound
A robust and scalable synthesis of the title compound is crucial for its widespread application. A common and efficient method involves the methylation and subsequent chlorination of p-aminosalicylic acid.[1]
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented synthetic method for the corresponding carboxylic acid, where the title compound is a key intermediate.[1]
Step 1: Methylation of 4-aminosalicylic acid
-
In a well-ventilated fume hood, suspend 4-aminosalicylic acid (1 mole) in acetone.
-
Add potassium hydroxide (2.2 moles) to the suspension and stir.
-
Cool the mixture to 20-30°C and gradually add dimethyl sulfate (2.2 moles) dropwise, maintaining the temperature.
-
Continue the reaction until completion (monitor by TLC).
-
Extract the product with ethyl acetate.
-
Evaporate the solvent to obtain methyl 4-amino-2-methoxybenzoate.
Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate
-
Dissolve the methyl 4-amino-2-methoxybenzoate (1 mole) obtained from the previous step in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1 mole) to the solution.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Pour the hot reaction mixture into ice water to precipitate the product.
-
Filter the solid and dry to yield this compound.[1]
Application in the Synthesis of Quinazolinone-Based Kinase Inhibitors
The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, most notably in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[4] this compound is an excellent precursor for constructing the quinazolinone ring system, as exemplified by its potential role in the synthesis of analogs of Gefitinib.[5]
Protocol 2: Synthesis of 6-Chloro-7-methoxyquinazolin-4(3H)-one
This protocol is adapted from the synthesis of a structurally related quinazolinone, demonstrating the utility of the aminobenzoate precursor.[5]
-
In a round-bottom flask, combine this compound (1 mole) and formamidine acetate (1.5 moles) in ethanol.
-
Heat the mixture at reflux for 6 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and air dry to obtain 6-chloro-7-methoxyquinazolin-4(3H)-one.
The resulting quinazolinone can then be further functionalized, typically through chlorination at the 4-position followed by nucleophilic substitution with an appropriate aniline to yield potent kinase inhibitors.
Application in the Development of 5-HT₄ Receptor Modulators
The serotonin 4 (5-HT₄) receptor is a key target in the development of drugs for gastrointestinal motility disorders and cognitive enhancers.[6] Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent 5-HT₄ receptor agonists and antagonists.[6][7]
Protocol 3: Synthesis of a 5-HT₄ Receptor Modulator Precursor via Amide Coupling
The synthesis of these modulators often involves the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by amide coupling with a suitable amine.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1 mole) in a mixture of methanol and water.
-
Add potassium hydroxide (2.2 moles) and heat the mixture to reflux for 2-3 hours.[1]
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 5 to precipitate the 4-amino-5-chloro-2-methoxybenzoic acid.[1]
-
Filter and dry the solid product.
Step 2: Amide Coupling
-
In a suitable aprotic solvent (e.g., DMF or DCM), dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1 mole).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 moles) and an activator like Hydroxybenzotriazole (HOBt) (1.2 moles).[8]
-
Add the desired amine (e.g., a substituted piperidine ethanol derivative) (1.1 moles) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights
The substituents on the this compound scaffold play a crucial role in the biological activity of the resulting compounds.
-
Amino Group: The primary amine at the 2-position is essential for the cyclization reaction to form the quinazolinone ring. It also serves as a key hydrogen bond donor in interactions with biological targets.
-
Chloro Group: The chloro substituent at the 5-position influences the electronic properties of the aromatic ring and can engage in halogen bonding with the target protein. Its presence can also enhance metabolic stability and cell permeability.
-
Methoxy Group: The methoxy group at the 4-position is an electron-donating group that can modulate the reactivity of the scaffold and participate in hydrogen bonding as an acceptor. In the context of kinase inhibitors, this group often occupies a key region of the ATP binding pocket.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its pre-functionalized nature allows for efficient and convergent syntheses of complex heterocyclic scaffolds, such as quinazolinones and substituted benzamides. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this versatile compound in their drug discovery and development endeavors.
References
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PrepChem.com. Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. Available from: [Link]
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-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
-
PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Patsnap Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Available from: [Link]
-
Journal of Medicinal Chemistry. New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Available from: [Link]
-
PubMed. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Available from: [Link]
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PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. Available from: [Link]
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PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]
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PrepChem.com. Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. Available from: [Link]
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Application Note & Protocol: Regioselective Chlorination of Methyl 4-amino-2-methoxybenzoate
Abstract
This comprehensive guide details the experimental setup for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a crucial intermediate in the pharmaceutical industry for manufacturing prokinetic agents and antiemetics.[1] The protocol eschews direct chlorination of the benzoic acid, which is often problematic. Instead, it employs a robust and industrially relevant two-step strategy: the initial esterification of 4-amino-2-methoxybenzoic acid to its methyl ester, followed by a highly regioselective chlorination using N-Chlorosuccinimide (NCS).[1] This document provides detailed, step-by-step protocols, mechanistic insights, safety precautions, and troubleshooting guidance to ensure reproducibility and high-purity yields for researchers in organic synthesis and drug development.
Introduction: The Rationale for a Two-Step Approach
Direct electrophilic chlorination of 4-amino-2-methoxybenzoic acid presents significant challenges. The presence of three directing groups—a strongly activating amino group, a moderately activating methoxy group, and a deactivating carboxylic acid—can lead to a mixture of products and potential side reactions. The carboxylic acid functionality can interfere with many chlorinating agents and complicate purification.
To circumvent these issues, a more controlled and higher-yielding synthesis is achieved through a protection strategy.[1] The carboxylic acid is first converted to its methyl ester. This protection simplifies the subsequent chlorination step, allowing for a cleaner reaction profile. The final step involves the hydrolysis of the chlorinated ester to yield the target acid, 4-amino-5-chloro-2-methoxybenzoic acid.
The aromatic ring of the intermediate, Methyl 4-amino-2-methoxybenzoate, is highly activated towards electrophilic substitution due to the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups.[2] Both are ortho-, para-directing substituents, with the amino group being the stronger activator, thus directing the chlorination to the position ortho to it (C5).[2] N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, valued for its solid, easy-to-handle nature and its ability to act as an electrophilic chlorine source under mild conditions.[3][4]
Overall Synthetic Workflow
The synthesis is performed in three distinct stages, beginning with the esterification of the starting material, followed by chlorination, and concluding with hydrolysis.
Sources
analytical methods for quantifying Methyl 2-amino-5-chloro-4-methoxybenzoate
An Application Guide to the Quantitative Analysis of Methyl 2-amino-5-chloro-4-methoxybenzoate
Introduction
This compound is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its precise quantification are indispensable for quality control in manufacturing, stability testing, and regulatory compliance.
This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to the principal analytical techniques for the quantification of this compound. We will explore High-Performance Liquid Chromatography (HPLC) as the primary method for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory and trace-level analysis, and UV-Vis Spectrophotometry for rapid, high-concentration screening. The protocols herein are grounded in established analytical principles and emphasize the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development. Key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 79025-26-6 | [1] |
| Molecular Formula | C₉H₁₀ClNO₃ | [2] |
| Molecular Weight | 215.63 g/mol | [2] |
| Appearance | Solid (form may vary) | General Knowledge |
| Melting Point | ~135 °C | |
| Boiling Point | ~372.3 °C | |
| SMILES | COC1=C(C=C(C(=C1)N)Cl)C(=O)OC |
The Imperative of Analytical Method Validation
Before any analytical method is implemented for routine use, it must undergo a rigorous validation process to ensure it is fit for its intended purpose.[3][4] Method validation provides documented evidence that the procedure consistently produces reliable and accurate results.[5] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate this process to guarantee product quality and patient safety.[4][5] The core parameters evaluated during validation include:
-
Accuracy: The closeness of the measured value to the true value.[5][6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[5][6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][6]
Method 1: High-Performance Liquid Chromatography (HPLC) for Routine QC
Application Note
HPLC is the cornerstone of quality control in the pharmaceutical industry due to its high resolution, reproducibility, and robustness. A reversed-phase HPLC method with UV detection is exceptionally well-suited for the routine quantification of this compound. This method allows for the separation of the main compound from starting materials, by-products, and potential degradants, making it ideal for purity assays and content uniformity testing.[8] The use of a C18 column provides excellent retention and separation for this moderately polar aromatic compound.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a validated approach for quantifying this compound.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade Acetonitrile (ACN) and Methanol (MeOH).
-
Reagent grade Formic Acid (FA).
-
High-purity water (18.2 MΩ·cm).
-
0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : Water (55:45, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) |
| Run Time | ~10 minutes |
3. Preparation of Solutions:
-
Mobile Phase: Pre-mix the Acetonitrile, water, and formic acid in the specified ratio. Degas the solution using sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.[8]
4. Sample Preparation:
-
Accurately weigh a sample containing the analyte to achieve a theoretical concentration of ~50 µg/mL upon dissolution.
-
Dissolve the sample in a known volume of mobile phase.
-
Ensure complete dissolution using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]
5. Quantification and System Suitability:
-
Inject the calibration standards to establish a calibration curve by plotting peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.
-
Inject the prepared sample(s).
-
Calculate the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Before sample analysis, perform a system suitability test by injecting a mid-range standard five times. The relative standard deviation (RSD) for peak area should be < 2.0%, and the tailing factor should be < 1.5.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for identifying and quantifying trace-level impurities or for confirmatory analysis.[9] The mass spectrometer acts as a highly specific detector, allowing for the definitive identification of the analyte based on its unique mass spectrum and fragmentation pattern. While the polarity of the amino group can sometimes pose challenges for GC analysis, many substituted anilines can be analyzed directly on modern inert capillary columns. Derivatization can be employed as an optional step to improve peak shape and thermal stability if necessary.[10]
Experimental Protocol: Direct GC-MS Analysis
1. Instrumentation and Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
-
High-purity Helium (carrier gas).
-
GC vials with PTFE-lined septa.
-
Volatile, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |
3. Preparation of Solutions:
-
Solvent: Use Ethyl Acetate or Dichloromethane for all preparations.
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method but using the GC solvent.
-
Calibration Standards (0.1-25 µg/mL): Prepare a series of at least five standards by diluting the stock solution. The range should be adjusted based on the expected sample concentration and instrument sensitivity.
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration within the established calibration range.
-
Vortex to ensure complete dissolution. Direct injection can be performed without filtration if the sample is fully solubilized and free of particulates.
5. Quantification:
-
Full Scan Mode: Acquire data across a wide mass range. Quantification is based on the integrated peak area from the Total Ion Chromatogram (TIC). This mode is also used to confirm the identity of the analyte by comparing its mass spectrum to a reference library.
-
Selected Ion Monitoring (SIM) Mode: For higher sensitivity and selectivity, monitor 2-3 characteristic ions of the analyte (e.g., the molecular ion and major fragment ions). Quantification is based on the integrated peak area of the most abundant, interference-free ion.
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.
| Parameter | HPLC-UV | GC-MS (Direct) | UV-Vis Spectrophotometry |
| Primary Application | Routine QC, Purity Assay, Stability | Confirmatory Analysis, Trace Impurity ID | Rapid Screening of Pure Substance |
| Selectivity | High (separates components) | Very High (separation + mass) | Low (measures total absorbance) |
| Sensitivity (Typical LOQ) | 10 - 150 ng/mL | 1 - 30 ng/mL | 0.3 - 3 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Sample Throughput | Moderate | Moderate to Low | High |
| Instrumentation Cost | Moderate | High | Low |
Performance characteristics are typical estimates for analogous compounds and should be confirmed during method validation. [9]
Conclusion
The accurate quantification of this compound is essential for ensuring the quality and consistency of pharmaceutical manufacturing processes. This guide provides detailed protocols for three complementary analytical techniques. HPLC with UV detection stands out as the preferred method for routine quality control due to its excellent balance of resolution, precision, and robustness. GC-MS offers superior sensitivity and specificity, making it indispensable for trace-level determinations and unequivocal identity confirmation. Finally, UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-concentration screening where matrix interferences are minimal. The successful implementation of any of these methods is contingent upon rigorous method validation to ensure the generation of reliable, consistent, and accurate analytical data. [6]
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Optimizing the Separation of Aminobenzoate Compounds: An Application Note and Protocol
Abstract
This comprehensive guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of aminobenzoate compounds. Recognizing the analytical challenges posed by these polar, ionizable molecules—particularly the separation of positional isomers—this document provides a systematic approach to method development. It explores the rationale behind selecting appropriate stationary phases, optimizing mobile phase composition, and fine-tuning detection parameters. Detailed, step-by-step protocols for both initial method development and subsequent validation are provided, grounded in scientific principles and aligned with industry standards such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8][9] This application note is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for aminobenzoate compounds.
Introduction: The Analytical Challenge of Aminobenzoates
Aminobenzoic acids and their derivatives are a class of organic compounds that find widespread application, from their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and dyes to their use as UV-filtering agents in sunscreens.[10][11][12] The accurate quantification and purity assessment of these compounds are critical for ensuring product quality, safety, and efficacy.
The primary analytical hurdle in the chromatography of aminobenzoates lies in their inherent physicochemical properties. As zwitterionic molecules, they possess both acidic (carboxylic acid) and basic (amino) functional groups.[13][14] This dual nature makes their retention behavior highly dependent on the mobile phase pH.[11][15][16][17][18] Furthermore, the separation of positional isomers (e.g., ortho-, meta-, and para-aminobenzoic acid) is notoriously difficult due to their nearly identical physical properties.[10][13][19] Traditional reversed-phase (RP-HPLC) methods using standard C8 or C18 columns often fail to provide adequate retention or selectivity for these polar compounds.[10]
This guide, therefore, explores advanced chromatographic strategies, including mixed-mode and hydrophilic interaction liquid chromatography (HILIC), to overcome these challenges and achieve baseline separation of critical aminobenzoate isomers.[10][13][14][20][21][22][23][24]
Strategic Approach to Method Development
A successful HPLC method for aminobenzoates requires a logical and systematic development process. The initial experimental design should be grounded in the fundamental properties of the analytes.
Analyte Characterization
Before initiating any experimental work, it is crucial to understand the physicochemical properties of the target aminobenzoate compounds. Key parameters include:
-
pKa: The ionization constants of the carboxylic acid and amino groups will dictate the charge state of the molecule at a given pH. This is the single most important factor influencing retention in ion-exchange and ion-suppression chromatography.
-
LogP (Octanol-Water Partition Coefficient): This value provides an indication of the compound's hydrophobicity and its likely retention behavior in reversed-phase systems.
-
UV Absorbance Spectrum: Determining the lambda max (λmax) is essential for setting the optimal detector wavelength to ensure maximum sensitivity. For many aminobenzoates, a wavelength around 230-280 nm is appropriate.[10][12][25]
Column Selection: Moving Beyond Traditional Reversed-Phase
Given the polar and ionizable nature of aminobenzoates, conventional C18 columns often provide insufficient retention.[10] Therefore, alternative stationary phase chemistries are recommended.
-
Mixed-Mode Chromatography (MMC): This is often the most effective approach.[26][27][28][29] MMC columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[10][13][14][26][27][28] This dual retention mechanism provides unique selectivity for isomers and other closely related compounds.[13][14] Columns with embedded acidic or basic ionizable groups can effectively retain and separate aminobenzoic acid isomers.[10][14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[20][21][22][23][24] In HILIC, a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) is used with a mobile phase rich in a water-miscible organic solvent like acetonitrile.[20][21][24] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[21][24]
-
Phenyl and Pentafluorophenyl (PFP) Phases: For separations where aromaticity plays a key role, phenyl and PFP columns can offer enhanced selectivity for positional isomers through π-π interactions.[19][30][31]
dot
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Application Notes & Protocols for Methyl 2-amino-5-chloro-4-methoxybenzoate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to Methyl 2-amino-5-chloro-4-methoxybenzoate, a key chemical intermediate in synthetic organic chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth application notes, detailed experimental protocols, and critical safety information. We will explore the synthesis of this compound, its role as a versatile building block, and its application in the development of pharmacologically active molecules. The protocols included are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Core Concepts
This compound is a substituted anthranilate derivative. Its structure, featuring an amino group, a chloro substituent, a methoxy group, and a methyl ester on a benzene ring, makes it a valuable scaffold in medicinal chemistry. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the synthesis of more complex molecules with potential therapeutic applications.
This compound is particularly useful as a building block for creating heterocyclic systems and other elaborate molecular architectures.[1] Its utility is demonstrated in the synthesis of compounds targeting various biological pathways. A notable application is in the development of 5-HT4 receptor agonists and antagonists, which are of interest for treating gastrointestinal disorders.[2]
The following sections will provide detailed protocols for the synthesis of this compound and its subsequent use in further synthetic transformations. We will also discuss the critical safety precautions necessary for handling this and related chemical compounds.
Synthesis Protocol: Chlorination of Methyl 4-amino-2-methoxybenzoate
This protocol details the synthesis of this compound via the chlorination of Methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide (NCS). This method is often favored due to its relatively mild reaction conditions and good yields.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-amino-2-methoxybenzoate | ≥98% | Standard chemical supplier | Starting material |
| N-chlorosuccinimide (NCS) | ≥98% | Standard chemical supplier | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard chemical supplier | Solvent |
| Deionized water | High purity | --- | For workup |
| Ice | --- | --- | For cooling |
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Methyl 4-amino-2-methoxybenzoate in anhydrous N,N-dimethylformamide (DMF). A typical concentration is around 1 gram of starting material per 5-10 mL of DMF.
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.0 to 1.1 molar equivalents) portion-wise at room temperature. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Heat the reaction mixture to 65-75°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 3-5 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice water. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
-
Drying: Dry the purified product under vacuum to a constant weight. A yield of approximately 85-90% can be expected.[3]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the aromatic protons, the methoxy group protons, the methyl ester protons, and the amine protons. |
| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl groups.[4] |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C9H10ClNO3, MW: 215.63 g/mol ).[5] |
| Melting Point | A sharp melting point is indicative of high purity. |
Application Note: Synthesis of Quinazolinone Derivatives
This compound is a valuable precursor for the synthesis of quinazolinone derivatives, a class of compounds with a wide range of biological activities. The following is a conceptual workflow for such a synthesis, as exemplified by the preparation of intermediates for Gefitinib, an EGFR inhibitor.[6]
Conceptual Workflow
The synthesis involves the cyclization of the anthranilate with a suitable reagent to form the quinazolinone core.
Caption: Conceptual workflow for the synthesis of a quinazolinone derivative.
Detailed Protocol: Synthesis of a Substituted Quinazolin-4(3H)-one
This protocol outlines the synthesis of a quinazolinone derivative from this compound and formamidine acetate.
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and formamidine acetate (1.2-1.5 equivalents) in ethanol.
-
Reflux: Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired quinazolinone derivative.
Safety and Handling
As a research chemical, it is imperative to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[7]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Hazard Summary
| Hazard | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed.[8] | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. |
| Skin Irritation | May cause skin irritation.[9] | Avoid contact with skin. Wear protective gloves. If on skin, wash with plenty of water.[7] |
| Eye Irritation | May cause serious eye irritation.[9] | Avoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[7] |
| Respiratory Irritation | May cause respiratory irritation.[9] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[10] |
Conclusion
This compound is a highly versatile and valuable research chemical for professionals in organic synthesis and drug development. Its unique structure allows for the creation of a diverse array of complex molecules, particularly heterocyclic compounds with potential therapeutic applications. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles.
References
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PrepChem.com. Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. Available from: [Link]
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MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
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PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Available from: [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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Journal of Medicinal Chemistry. New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Available from: [Link]
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PubChem. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. Available from: [Link]
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ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Available from: [Link]
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Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. Available from: [Link]
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Carl ROTH. Methyl 4-amino-5-chloro-2-methoxybenzoate, 50 g, CAS No. 20896-27-9 | Research Chemicals | Biochemicals. Available from: [Link]
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Application Notes and Protocols for the Synthesis of 5-HT₄ Receptor Agonists from Methoxybenzoates
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of 5-HT₄ Receptor Agonism
The 5-hydroxytryptamine-4 (5-HT₄) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a range of disorders.[1] Predominantly coupled to the Gαs protein, its activation initiates a signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This mechanism underpins the receptor's crucial role in modulating various physiological processes, including gastrointestinal motility, mood, learning, and memory.[2][4]
Consequently, agonists of the 5-HT₄ receptor are being actively investigated and utilized for their therapeutic benefits. Their most established application is in the treatment of gastrointestinal disorders characterized by diminished motility, such as chronic constipation and irritable bowel syndrome (IBS).[2][5] Furthermore, preclinical studies have illuminated their potential as rapid-onset antidepressants and as cognitive enhancers, offering new therapeutic avenues for mood disorders and neurodegenerative diseases like Alzheimer's.[1][2][4]
A critical aspect in the development of 5-HT₄ receptor agonists is achieving high selectivity to mitigate off-target effects. Early-generation agonists were sometimes associated with adverse cardiac events due to their interaction with other receptors or ion channels, such as the hERG potassium channel.[5][6] This has driven the development of new-generation agonists with improved safety profiles.[5][6]
This document provides a detailed guide on the synthesis of potent and selective 5-HT₄ receptor agonists, with a focus on synthetic routes originating from methoxybenzoate derivatives, a common and versatile starting point for this class of compounds.
The Methoxybenzoate Scaffold: A Privileged Starting Point
A significant number of potent 5-HT₄ receptor agonists are derived from substituted benzoic acids, particularly 4-amino-5-chloro-2-methoxybenzoic acid.[7][8] This scaffold has proven to be a "privileged" structure in the design of these ligands. The rationale for its utility lies in the specific interactions its functionalities make with the receptor's binding pocket. The methoxy and chloro substituents, along with the amino group, contribute to the high-affinity binding and selectivity of the resulting compounds. The carboxylic acid group provides a convenient handle for derivatization, allowing for the introduction of various side chains that can modulate the compound's pharmacological profile, transitioning them from agonists to partial agonists or even antagonists.[7][8]
General Synthetic Strategy: From Methoxybenzoate to 5-HT₄ Agonist
The synthesis of 5-HT₄ receptor agonists from methoxybenzoate precursors generally involves the formation of an ester or amide linkage. A common approach is the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with a substituted alcohol, often a piperidineethanol derivative. This strategy is exemplified in the synthesis of numerous potent agonists.[7][8]
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized workflow for the synthesis of 5-HT₄ receptor agonists.
Detailed Protocol: Synthesis of 2-(1-Piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate
This protocol details the synthesis of a representative potent 5-HT₄ receptor agonist, 2-(1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate, based on established methodologies.[9]
Principle
The synthesis proceeds via an O-alkylation of a methyl 4-amino-5-chloro-2-methoxybenzoate precursor with an N-(2-chloroethyl)piperidine. Alternatively, a direct esterification between the benzoic acid and 2-(1-piperidinyl)ethanol can be achieved using coupling agents. The protocol described here outlines a direct esterification approach.
Materials and Reagents
-
4-amino-5-chloro-2-methoxybenzoic acid
-
2-(1-Piperidinyl)ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: To the stirred solution, add 2-(1-piperidinyl)ethanol (1.1 eq).
-
Initiation of Coupling: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in DCM).
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure 2-(1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate as a solid or viscous oil.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Structure-Activity Relationship (SAR) and Data
The modification of the piperidine ring and the ester linkage has a significant impact on the pharmacological activity of these compounds. The following table summarizes data for a series of benzoate derivatives, illustrating key structure-activity relationships.[7][8]
| Compound ID | R Group on Piperidine | 5-HT₄ Receptor Affinity (Ki, nM) | Functional Activity Profile |
| 7a | H | 1.07 ± 0.5 | Partial Agonist |
| 7k | 4-CONH₂ | 1.0 ± 0.3 | Partial Agonist |
| 7g | cis-3,5-dimethyl | 0.26 ± 0.06 | Antagonist |
| 7h | trans-3,5-dimethyl | - | Antagonist |
Data adapted from Yang et al. (1997).[8]
These data highlight that even subtle changes, such as the addition of methyl groups on the piperidine ring, can dramatically shift the pharmacological profile from a potent partial agonist to a high-affinity antagonist.[7][8] This underscores the importance of precise structural modifications in drug design.
Mechanism of Action: The 5-HT₄ Receptor Signaling Cascade
5-HT₄ receptor agonists exert their effects by mimicking the action of the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[2] The binding of an agonist to the 5-HT₄ receptor induces a conformational change, leading to the activation of the coupled Gαs protein.[3] This triggers a cascade of intracellular events.
Canonical Gs-cAMP Pathway
-
Gαs Activation: The activated Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2][3]
-
Downstream Effects: The resulting increase in intracellular cAMP acts as a second messenger, activating Protein Kinase A (PKA) and other effectors. This leads to the phosphorylation of various downstream targets, ultimately producing the physiological response, such as enhanced peristalsis in the gastrointestinal tract or modulation of neurotransmitter release in the brain.[2][3]
G-Protein Independent Signaling
In addition to the canonical Gs pathway, 5-HT₄ receptors can also signal through G-protein-independent mechanisms. For instance, they have been shown to directly activate the tyrosine kinase Src, which in turn can activate the extracellular-signal-regulated kinase (ERK) pathway.[3][4] This alternative signaling route contributes to the diverse cellular effects of 5-HT₄ receptor activation.
Caption: Signaling pathways of the 5-HT₄ receptor.
Conclusion
The synthesis of 5-HT₄ receptor agonists from methoxybenzoate precursors represents a robust and versatile strategy in medicinal chemistry. The protocols and principles outlined in this document provide a foundational guide for researchers in the field. A thorough understanding of the synthetic methodologies, coupled with insights into the structure-activity relationships and the underlying mechanism of action, is paramount for the successful development of novel and selective 5-HT₄ receptor agonists with improved therapeutic profiles for a variety of clinical applications.
References
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Patsnap Synapse. (2024). What are 5-HT4 receptor agonists and how do they work? Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. Retrieved from [Link]
-
PubMed. (1997). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Retrieved from [Link]
-
Yang, D., Soulier, J. L., Sicsic, S., Mathé-Allainmat, M., Brémont, B., Croci, T., ... & Langlois, M. (1997). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry, 40(4), 608–621. Retrieved from [Link]
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López-Canul, M., et al. (2021). Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies. Molecules, 26(7), 1938. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of signaling pathways involved in the 5-HT4 receptor effect on the blood–brain barrier. Retrieved from [Link]
-
Manabe, N., et al. (2010). New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders. Expert Opinion on Investigational Drugs, 19(6), 765-775. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Serotonin 5-HT4 Receptor Agonists. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Godlewska, B. R., & Harmer, C. J. (2021). Translating the promise of 5HT4 receptor agonists for the treatment of depression. Psychological Medicine, 51(10), 1593-1599. Retrieved from [Link]
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Graphy Publications. (n.d.). 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Retrieved from [Link]
-
Briejer, M. R., et al. (1995). Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters. Archiv der Pharmazie, 328(5), 439-446. Retrieved from [Link]
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- 9. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Chlorosuccinimide (NCS) in Organic Synthesis: A Comprehensive Guide to Chlorination Reactions
For Researchers, Scientists, and Drug Development Professionals
N-Chlorosuccinimide (NCS) is a highly versatile and widely utilized reagent in organic chemistry, primarily favored for its role in chlorination reactions.[1][2][3] Its solid, easy-to-handle nature makes it a safer and more convenient alternative to gaseous chlorine.[4] This guide provides an in-depth exploration of the reaction conditions for NCS chlorination, detailing the underlying mechanisms, offering step-by-step protocols for various substrates, and presenting troubleshooting advice to overcome common experimental challenges.
Core Principles of N-Chlorosuccinimide
NCS is a crystalline solid that serves as an efficient source of chlorine for a multitude of organic transformations.[5] Its reactivity is tunable, allowing it to act as either an electrophilic chlorine (Cl+) source or a chlorine radical (Cl•) source, depending on the reaction conditions.[1] This duality is a key advantage, enabling the selective chlorination of a broad spectrum of functional groups.[1] Compared to other chlorinating agents, NCS offers milder reaction conditions and enhanced regioselectivity, which is particularly crucial in the synthesis of complex molecules and pharmaceuticals where the preservation of other functional groups is essential.[4][6]
While safer than chlorine gas, NCS is a hazardous substance that must be handled with care.[7][8] It is harmful if swallowed and can cause severe skin burns and eye damage.[7][8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with a face shield, and a lab coat, is mandatory.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood.[8][10] NCS should be stored in a cool, dry, and light-proof area, away from strong acids, reducing agents, and metals.[7][10][11]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[8][9]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[8][9]
In all cases of exposure, seek immediate medical attention.[8][9]
Mechanistic Pathways of NCS Chlorination
The synthetic utility of NCS is rooted in its ability to participate in distinct reaction mechanisms, primarily free radical and electrophilic pathways. The choice of solvent, initiator, and catalyst dictates which pathway is favored.
Free radical chlorination is typically employed for the functionalization of allylic and benzylic C-H bonds.[12] This pathway is favored in non-polar solvents, such as carbon tetrachloride (CCl₄), and is often initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light.[12]
The mechanism proceeds through a classic chain reaction:
-
Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals.[13] These radicals then abstract a chlorine atom from NCS to generate a chlorine radical (Cl•).[1]
-
Propagation: The chlorine radical abstracts a hydrogen atom from an allylic or benzylic position on the substrate, forming a resonance-stabilized radical and hydrogen chloride (HCl). This substrate radical then reacts with another molecule of NCS to yield the chlorinated product and a succinimidyl radical, which continues the chain.[1]
-
Termination: The reaction ceases when two radical species combine.[1]
}
Workflow for Free Radical Chlorination.
In the presence of electron-rich substrates like alkenes, alkynes, and activated aromatic compounds, NCS behaves as an electrophilic chlorinating agent.[1][4] The electron-withdrawing nature of the succinimide group polarizes the N-Cl bond, making the chlorine atom electrophilic.[5]
For aromatic compounds, the reaction follows the electrophilic aromatic substitution (SEAr) mechanism.[5] The aromatic ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation known as a sigma complex.[5] Subsequent deprotonation restores aromaticity, yielding the chlorinated product.[5] For less reactive aromatic substrates, the electrophilicity of NCS can be enhanced by adding an acid catalyst.[1][14][15]
For alkenes, the reaction proceeds via electrophilic addition, where the alkene's π-bond attacks the electrophilic chlorine, often forming a cyclic chloronium ion intermediate, which is then opened by a nucleophile.[16][17]
}
Workflow for Electrophilic Chlorination.
Application Notes and Protocols
The optimal conditions for NCS chlorination are highly dependent on the substrate. The following sections provide detailed protocols for various classes of organic compounds.
Allylic Chlorination (Radical Pathway)
This protocol is effective for introducing a chlorine atom at the position adjacent to a double bond.
-
Protocol 1: Radical-Initiated Allylic Chlorination of Cyclohexene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexene (10 mmol) in 20 mL of carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Chlorosuccinimide (12 mmol, 1.2 equivalents) and a catalytic amount of benzoyl peroxide (BPO, 0.2 mmol).
-
Reaction Conditions: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp for 2-4 hours.
-
Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a 10% sodium carbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation.[12]
-
| Substrate | Initiator | Solvent | Time (h) | Yield (%) | Reference |
| 1-Octene | AIBN | CCl₄ | 4 | 75 | [1] |
| Cyclohexene | BPO/UV Light | CCl₄ | 3 | 85 | [12] |
| α-Pinene | AIBN | Benzene | 6 | 60 | [18] |
Electrophilic Addition to Alkenes
This protocol is used to form chlorohydrins when water is present as a nucleophile.
-
Protocol 2: Formation of a Chlorohydrin from Styrene
-
Reaction Setup: In a 100 mL flask, dissolve styrene (10 mmol) in a mixture of 25 mL of dimethyl sulfoxide (DMSO) and 5 mL of water.
-
Reagent Addition: Add N-Chlorosuccinimide (11 mmol, 1.1 equivalents) in portions over 15 minutes while stirring vigorously.
-
Reaction Conditions: Stir the mixture at room temperature (25°C) for 1 hour.
-
Monitoring: Track the disappearance of the starting material by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography on silica gel.[17]
-
Electron-rich aromatic compounds such as phenols and anilines can be chlorinated directly with NCS.[5] Less activated systems require the use of an acid catalyst.[14][15]
-
Protocol 3: Acid-Catalyzed Chlorination of Anisole
-
Reaction Setup: To a solution of anisole (10 mmol) in 20 mL of acetonitrile (MeCN), add a catalytic amount of p-toluenesulfonic acid (TsOH, 1 mol%).
-
Reagent Addition: Add N-Chlorosuccinimide (10.5 mmol, 1.05 equivalents) portion-wise at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated sodium thiosulfate solution. Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to separate the ortho and para isomers.[19]
-
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenol | None | DMF | 25 | 90 (para) | |
| Acetanilide | HCl | H₂O/AcOH | 25 | 95 | [5] |
| Toluene | BF₃·H₂O | CH₂Cl₂ | 0-25 | 78 (o/p mix) | [14] |
| 4-Methoxybenzoate | PhSSPh | DCE | 25 | 88 |
NCS is an effective reagent for the chlorination of ketones, aldehydes, and esters at the α-position.[1] The reaction typically proceeds through an enol or enolate intermediate and can be catalyzed by either acid or base.[1]
-
Protocol 4: Acid-Catalyzed α-Chlorination of Cyclohexanone
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (10 mmol) in 20 mL of glacial acetic acid.
-
Reagent Addition: Add N-Chlorosuccinimide (11 mmol, 1.1 equivalents).
-
Reaction Conditions: Stir the mixture at 60°C for 2 hours.
-
Monitoring: Monitor the formation of the product by GC-MS.
-
Work-up: Cool the reaction mixture and pour it into ice water. Extract with diethyl ether (3 x 30 mL).
-
Purification: Wash the organic phase with saturated sodium bicarbonate solution until neutral, then with brine. Dry over MgSO₄, concentrate, and purify by distillation.[1]
-
| Substrate | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Propiophenone | p-TsOH | Toluene | 7 | 85 | [20] |
| Acetophenone | CAN (cat.)/AcCl | MeCN | 4-7 | 90 | [21] |
| β-Keto Esters | Cinchona Alkaloid (cat.) | Toluene | <1.5 | >95 | [22] |
NCS can be used for the oxidative chlorination of thiols to sulfonyl chlorides and for the conversion of sulfides to α-chloro sulfides.[23][24][25]
-
Protocol 5: Conversion of Thiophenol to Benzenesulfonyl Chloride
-
Reaction Setup: In a flask, prepare a mixture of 2M HCl (17.5 mL) and acetonitrile (87.7 mL). Add NCS (35.1 g, 0.26 mol) and cool the suspension to 10°C.
-
Reagent Addition: Prepare a solution of thiophenol (10.0 g, 65.7 mmol) in acetonitrile (17.5 mL). Add this solution dropwise to the NCS suspension, ensuring the internal temperature remains below 20°C.
-
Reaction Conditions: Stir the reaction mixture at this temperature for 10-30 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with isopropyl ether. Wash the organic layer sequentially with water and saturated aqueous sodium chloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonyl chloride.[26]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive NCS (hydrolyzed).- Insufficient initiation (for radical reactions).- Substrate is too deactivated (for electrophilic reactions).- Temperature is too low. | - Use freshly recrystallized NCS.- Increase the amount of initiator or use a UV lamp.- Add a suitable acid catalyst (e.g., TsOH, BF₃·H₂O).- Gradually increase the reaction temperature. |
| Formation of Side Products | - Over-chlorination (dichlorination).- Competing reaction pathways (e.g., radical vs. electrophilic).- Polymerization of alkene substrates. | - Use stoichiometric amounts of NCS (1.0-1.1 eq.).- Carefully control reaction conditions (solvent, light, initiator) to favor one pathway.- Maintain low temperatures and ensure slow addition of reagents. |
| Difficult Product Isolation | - Succinimide byproduct is soluble in the extraction solvent.- Product is water-soluble. | - Filter the reaction mixture before aqueous work-up to remove most of the succinimide.- Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the organic product. |
References
-
Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. Available at: [Link]
-
Applications of N-Chlorosuccinimide in Organic Synthesis. Thieme E-Books & E-Journals. Available at: [Link]
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science. Available at: [Link]
-
Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Cole-Parmer. Available at: [Link]
-
The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
N chlorosuccinimide sds Manufacturer & Supplier in China. Nanjing Suru Chemical Co., Ltd. Available at: [Link]
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N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. R Discovery. Available at: [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
-
Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. PMC - NIH. Available at: [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. NIH. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. UCLA Chemistry and Biochemistry. Available at: [Link]
-
towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Publishing. Available at: [Link]
-
Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. PubMed. Available at: [Link]
-
Oxidative chlorination of thiols and disulfides with TCCA and NCS. ResearchGate. Available at: [Link]
-
Chlorination - Common Conditions. The University of Texas at Austin, College of Natural Sciences. Available at: [Link]
-
Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society. Available at: [Link]
-
N-Chlorosuccinimide Definition. Fiveable. Available at: [Link]
-
A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles. ElectronicsAndBooks. Available at: [Link]
-
Selective Selenocatalytic Allylic Chlorination. ResearchGate. Available at: [Link]
-
Chlorination - NCS. Common Organic Chemistry. Available at: [Link]
-
Chlorination of benzylic sulfides with N-chlorosuccinimide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Selective Selenocatalytic Allylic Chlorination. Organic Letters - ACS Publications. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Available at: [Link]
-
Isomerization/chlorination of primary allylic alcohols. ResearchGate. Available at: [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available at: [Link]
-
Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc. Available at: [Link]
-
Radicals. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. ResearchGate. Available at: [Link]
-
Radical formation from (a) AIBN and (b) BPO. ResearchGate. Available at: [Link]
-
Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. Pearson. Available at: [Link]
-
alkene additions with N-bromosuccinimide (NBS). YouTube. Available at: [Link]
-
Electrophilic Addition to Alkenes. Chemistry LibreTexts. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 2-amino-5-chloro-4-methoxybenzoate
Welcome to the Technical Support Center for the purification of crude Methyl 2-amino-5-chloro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important intermediate.
Executive Summary
The purification of crude this compound is a critical step to ensure the quality and consistency of downstream applications. This guide provides a comprehensive overview of common purification techniques, including recrystallization and column chromatography, tailored specifically for this compound. It addresses potential challenges such as the presence of starting materials, over-chlorinated byproducts, and issues like product oiling out during crystallization. By understanding the underlying principles of these purification methods and anticipating common pitfalls, researchers can significantly improve their yield and purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of crude this compound in a question-and-answer format.
Recrystallization Issues
Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue, particularly with compounds that have moderate melting points or when significant impurities are present, which can depress the melting point.[1] Here’s a systematic approach to troubleshoot this:
-
Cause: The solute is coming out of solution above its melting point. This can be due to a highly concentrated solution, too rapid cooling, or the presence of impurities.
-
Solution:
-
Re-dissolve the oil: Gently reheat the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of the primary solvent (e.g., methanol if using a methanol/water system) to decrease the saturation point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, gradually cool it further in an ice bath.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Solvent System Modification: If the problem persists, consider a different solvent system.
-
Q2: I have a low yield after recrystallization. What are the likely causes and how can I improve it?
A2: A low yield is a frequent problem in recrystallization and can stem from several factors.[2]
-
Cause & Solution:
-
Using too much solvent: This is the most common cause. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.
-
Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the solution quickly.
-
Inappropriate solvent system: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, you will have significant losses in the mother liquor.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Q3: My purified product is still colored. How can I remove colored impurities?
A3: Colored impurities are common in organic synthesis.
-
Cause: Highly conjugated byproducts or residual starting materials can impart color.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
-
Multiple Recrystallizations: A second recrystallization can often remove residual colored impurities.
-
Column Chromatography Issues
Q4: I'm not getting good separation of my product from an impurity on the TLC plate. How do I choose the right mobile phase?
A4: Proper mobile phase selection is crucial for successful column chromatography.
-
Cause: The polarity of the solvent system is not optimal for separating the components.
-
Solution:
-
Systematic Screening: Test a range of solvent systems with varying polarities. For this compound, start with mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Target Rf Value: Aim for an Rf value of your target compound between 0.2 and 0.4 for good separation on a column.
-
Add a Modifier: Sometimes, adding a small amount of a third solvent with a different polarity (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can improve separation.
-
Q5: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?
A5: Streaking on a TLC plate can be due to several factors.
-
Cause & Solution:
-
Overloading: You may have spotted too much of your sample on the TLC plate. Try spotting a more dilute solution.
-
Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your mobile phase can help.
-
Acidic or Basic Nature: The amino group in your compound is basic. Adding a small amount of a base like triethylamine to the mobile phase can prevent streaking by neutralizing acidic sites on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the chlorination of Methyl 4-amino-2-methoxybenzoate with a chlorinating agent like N-chlorosuccinimide (NCS).[3] In this case, potential impurities include:
-
Unreacted Starting Material: Methyl 4-amino-2-methoxybenzoate.
-
Over-chlorinated Byproducts: Dichloro-substituted analogues.
-
Hydrolyzed Product: 4-amino-5-chloro-2-methoxybenzoic acid.[4]
-
Impurities from Starting Material: Any impurities present in the initial Methyl 4-amino-2-methoxybenzoate.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on its structure and information from related compounds, a mixed solvent system is likely to be effective. A good starting point would be a mixture of methanol and water or ethanol and water .[5] The procedure would involve dissolving the crude solid in a minimal amount of hot alcohol and then slowly adding hot water until the solution becomes slightly cloudy (the saturation point). Then, allow the solution to cool slowly. Another option mentioned in a patent for a similar compound is methanol alone.[6]
Q3: What is a recommended mobile phase for column chromatography of this compound?
A3: A good starting point for the mobile phase in column chromatography on silica gel would be a mixture of a non-polar and a moderately polar solvent. I would recommend starting with a gradient of ethyl acetate in hexanes (or heptane) . You can start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity while monitoring the elution of your compound with TLC.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring column fractions. Spot each fraction on a TLC plate, along with your crude starting material and a pure standard if available. Develop the plate in the same mobile phase used for the column. Fractions containing the pure product should show a single spot with the same Rf value as your target compound.
Q5: Is it better to use recrystallization or column chromatography for purification?
A5: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is generally preferred for large quantities of material when the impurities have significantly different solubilities from the product. It is often a more scalable and cost-effective method.
-
Column chromatography is more effective for separating compounds with similar polarities and for purifying smaller quantities of material. It offers finer control over the separation.
A common strategy is to perform an initial purification by recrystallization to remove the bulk of the impurities, followed by column chromatography if a higher level of purity is required.
Experimental Protocols
Protocol 1: Recrystallization from Methanol/Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Precipitation: While the methanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Primary Solvent | Co-solvent/Modifier | Typical Ratio (v/v) | Notes |
| Recrystallization | Methanol | Water | Start with minimal methanol, add water to cloud point | Good for removing polar and non-polar impurities. |
| Recrystallization | Ethanol | Water | Start with minimal ethanol, add water to cloud point | Similar to methanol/water, but ethanol is less volatile. |
| Column Chromatography | Hexanes/Heptane | Ethyl Acetate | Gradient from 10:1 to 1:1 | A good starting point for most aromatic amines. |
| Column Chromatography | Dichloromethane | Methanol | Gradient from 100:0 to 95:5 | For more polar impurities. |
Visualizations
Diagram 1: Purification Workflow Decision Tree
Sources
- 1. lcms.cz [lcms.cz]
- 2. Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
common side products in the synthesis of substituted aminobenzoates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of substituted aminobenzoates. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that lead to common side products and synthetic challenges. By understanding the "why," you can more effectively troubleshoot and optimize your reactions.
Introduction: The Challenge of Synthesizing Aminobenzoates
Substituted aminobenzoates are crucial structural motifs in medicinal chemistry and materials science. They form the core of many local anesthetics (e.g., Benzocaine), serve as key intermediates for active pharmaceutical ingredients (APIs), and are used in the production of UV filters.[1] However, their synthesis is often plagued by the formation of stubborn impurities due to the dual reactivity of the amino and carboxylate functionalities. This guide will address the most common side products encountered during key synthetic routes, such as Fischer esterification and the reduction of nitrobenzoates, providing practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction mixture is turning yellow/brown, and I'm seeing multiple colored spots on my TLC plate. What's happening?
Answer: This is a classic sign of oxidation of the aniline moiety. The electron-rich amino group is highly susceptible to oxidation, which can occur from atmospheric oxygen, oxidizing reagents, or even trace metal impurities. This process can lead to a cascade of colored side products, including nitroso, azo, and azoxy compounds, which are intensely colored and can complicate purification.[2][3]
Causality & Prevention:
-
During Nitro Group Reduction: When reducing a nitrobenzoate to an aminobenzoate, incomplete reduction can leave behind nitroso or hydroxylamino intermediates.[4][5] These intermediates can then react with the desired aniline product to form dimers (e.g., azoxy compounds).
-
Solution: Ensure you are using a sufficient excess of the reducing agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) and allow the reaction to proceed to completion.[6] Monitor the reaction closely by TLC until the starting nitro compound is completely consumed. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent air oxidation.[7]
-
-
During Workup & Storage: The purified aminobenzoate can still oxidize upon exposure to air and light.
-
Solution: Store the final product under an inert atmosphere, protected from light, and at a low temperature. If you observe coloration during workup, consider using a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate during the aqueous wash steps to quench oxidizing species.
-
Troubleshooting Protocol: Inert Atmosphere Reaction Setup
-
Oven-dry all glassware and allow it to cool in a desiccator.
-
Assemble the reaction apparatus (e.g., round-bottom flask with condenser).
-
Flush the entire system with dry nitrogen or argon for 5-10 minutes.
-
Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler system.
-
Introduce reagents via syringe through a rubber septum to prevent the ingress of air.
Issue 2: My mass spec shows a peak at [2M-H₂O] or [2M-ROH], suggesting dimerization. How can I prevent this?
Answer: You are likely observing the formation of an amide-linked dimer . This occurs when the amino group of one molecule attacks the activated ester or carboxylic acid of another molecule, forming a dipeptide-like structure. This is particularly common at elevated temperatures or when using highly reactive coupling agents.
Causality & Prevention:
-
High Temperatures: Driving reactions, especially esterifications, at high temperatures for extended periods can promote intermolecular condensation.
-
Activation: In Fischer esterifications, the acid catalyst protonates the carbonyl, making it more electrophilic.[8] While necessary for the reaction with the alcohol, it also activates it towards attack by another amine.
Solutions:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For Fischer esterifications, refluxing is standard, but ensure it is not excessively vigorous or prolonged.[9]
-
Concentration: High concentrations favor intermolecular reactions. If dimerization is severe, try running the reaction at a lower concentration.
-
Order of Addition: When possible, add the amine-containing substrate slowly to a solution of the other reactants to maintain a low instantaneous concentration of the nucleophilic amine.
Workflow & Mechanism Diagrams
Issue 3: I am trying to make an N-substituted aminobenzoate, but I'm getting a di-substituted product as a major impurity.
Answer: This is a common problem of over-alkylation or over-acylation . The mono-substituted product you are trying to synthesize is often more nucleophilic (or similarly nucleophilic) than the starting aminobenzoate, leading to a second reaction with your electrophile.
Causality & Prevention:
-
Stoichiometry: Using a large excess of the alkylating or acylating agent will inevitably drive the reaction toward the di-substituted product.
-
Reactivity: The reaction conditions (base, temperature) required to effect the first substitution are often sufficient to cause the second.
Solutions:
-
Protecting Groups: The most robust solution is to protect the amine. For example, acylate the amine first with a simple protecting group like acetyl. Then, perform your esterification or other modification. Finally, deprotect the amine under conditions that do not affect the ester. This multi-step process often saves significant time in purification.
-
Controlled Stoichiometry: Carefully add just one equivalent of the electrophile (e.g., acyl chloride, alkyl halide) slowly at a low temperature to a solution of the aminobenzoate. This can favor the mono-substituted product, but separation from unreacted starting material and the di-substituted product will likely still be necessary.
-
Use a Bulky Electrophile: If possible, using a sterically hindered electrophile can disfavor the second substitution reaction due to steric clash at the already substituted nitrogen atom.
Issue 4: My yield is low, and my crude NMR shows a significant amount of my starting aminobenzoic acid.
Answer: This indicates either an incomplete reaction or hydrolysis of the ester product during workup.
Causality & Prevention:
-
Incomplete Esterification (Fischer): The Fischer esterification is an equilibrium-driven process.[8][10] The presence of water, a product of the reaction, can push the equilibrium back toward the starting materials.
-
Solution: Use a large excess of the alcohol reactant to drive the equilibrium forward.[8] Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus. Ensure your acid catalyst is active and used in sufficient quantity, especially since the basic amino group will neutralize one equivalent.[8]
-
-
Hydrolysis During Workup: Ester hydrolysis is catalyzed by both acid and base. During the neutralization step of a Fischer esterification, prolonged exposure to strong base (like NaOH) or even moderate base at elevated temperatures can cleave your newly formed ester.[11][12]
-
Solution: Perform the neutralization at low temperature (e.g., in an ice bath). Use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the neutralization step.[13][14][15] Work quickly and move to the extraction phase promptly after neutralization to minimize contact time with the aqueous basic solution. The pKa of the protonated amine is typically around 2-5, so bringing the pH to ~8 is sufficient to deprotonate the amine and precipitate the neutral ester product without making the solution harshly basic.[8][16]
-
Data Summary & Analytical Guidance
The proper identification of side products is critical for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is often ideal.[1][17]
| Side Product | Common Cause | Prevention Strategy | Typical Analytical Signature (LC-MS) |
| Oxidized Impurities | Air exposure; Incomplete reduction | Use inert atmosphere; Ensure complete reaction | M+16, M+30, etc. Often colored.[3][18] |
| Amide Dimer | High temperature/concentration | Lower reaction temperature and concentration | [2M-H₂O+H]⁺ or [2M-ROH+H]⁺ |
| Di-substituted Product | Excess electrophile | Use protecting groups; Control stoichiometry | [M + Electrophile - H]⁺ |
| Starting Acid | Incomplete esterification; Hydrolysis | Use excess alcohol; Neutralize carefully with mild base | [M-Alkyl+H]⁺, Matches starting material |
Recommended Analytical Protocol (Purity Check) A robust method for routine quality control is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][19]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% acid (e.g., phosphoric or formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a relevant wavelength (e.g., 280 nm)
-
Purpose: This method can effectively separate the relatively nonpolar ester product from the more polar starting carboxylic acid and other potential impurities.[1][20][21]
References
- A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzo
- Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem.
- Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, Oxford Academic.
- Troubleshooting poor recovery of Methyl 3-aminobenzo
- Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. INIS-IAEA.
- A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole. Benchchem.
- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
- Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge.
- Intramolecular general base catalyzed ester hydrolysis.
- Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. International Journal of Scientific Research in Science, Engineering and Technology.
- (PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis.
- Reaction scheme of the dimerization of m-and o-aminobenzoic acid.
- Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. Journal of Biochemistry.
- Introduction To The Synthesis Of P-Aminobenzoic Acid. Vietnam Fine Chemical Factory.
- 3: Esterification (Experiment). Chemistry LibreTexts.
- Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. PMC.
- Solved If the Fischer esterific
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.
- Benzocaine Synthesis: Fischer Esterific
- Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.
- Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
- methyl 4-aminobenzoate synthesis report. Sciencemadness.org.
- DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. Acta Poloniae Pharmaceutica ñ Drug Research.
- Analytical Methods. RSC Publishing.
- Reduction of 4-nitrobenzoic acid. Sciencemadness.org.
- analytical methods for detecting trace impurities in 2-Amino-4-chlorobenzothiazole hydrobromide samples. Benchchem.
- Benzoic acid, p-phenylazo. Organic Syntheses Procedure.
- 4-Aminobenzoic acid synthesis. ChemicalBook.
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- 5. academic.oup.com [academic.oup.com]
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Technical Support Center: Optimizing Reaction Temperature for the Methylation of p-Aminosalicylic Acid
Welcome to the technical support center for the methylation of p-aminosalicylic acid (PAS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this crucial synthetic transformation. As a senior application scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common challenges and achieve optimal results in your experiments.
Introduction
The methylation of p-aminosalicylic acid is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The regioselectivity of this reaction—whether methylation occurs on the phenolic oxygen (O-methylation) or the amino nitrogen (N-methylation)—is highly dependent on the reaction conditions, with temperature being a critical parameter. Optimizing the reaction temperature is paramount to maximizing the yield of the desired product while minimizing the formation of unwanted byproducts.
This guide will provide a comprehensive overview of the factors to consider when optimizing the reaction temperature, troubleshooting common issues, and frequently asked questions to support your research and development efforts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the methylation of p-aminosalicylic acid, with a focus on temperature-related solutions.
Issue 1: Low Yield of the Desired Methylated Product
Question: I am getting a low yield of my target O-methylated (or N-methylated) p-aminosalicylic acid. How can I improve this by adjusting the temperature?
Answer:
A low yield can be attributed to several factors, with reaction temperature playing a pivotal role. The effect of temperature is intrinsically linked to the principles of kinetic and thermodynamic control of a reaction.
-
For the Kinetically Favored Product: If your desired product is the one that forms faster (the kinetic product), running the reaction at a lower temperature for a sufficient duration is often beneficial. Lower temperatures provide less energy for the system to overcome the activation barrier to the more stable, but slower-forming, thermodynamic product.[1][2][3][4][5]
-
For the Thermodynamically Favored Product: Conversely, if your desired product is the more stable one (the thermodynamic product), a higher temperature is generally required. Increased thermal energy allows the reaction to reach equilibrium, favoring the formation of the most stable species.[1][2][3][4][5]
Troubleshooting Steps:
-
Initial Temperature Screening: If you are unsure which product is kinetically or thermodynamically favored, perform a small-scale temperature screening experiment. Run the reaction at a range of temperatures (e.g., 0°C, room temperature (20-25°C), 40°C, and 60°C) and monitor the product distribution over time using a suitable analytical method like HPLC.
-
Time-Course Study: At a given temperature, a low yield might be due to an incomplete reaction. Take aliquots from the reaction mixture at different time points to determine the optimal reaction time at that temperature.
-
Consider the Methylating Agent and Base: The reactivity of your methylating agent (e.g., dimethyl sulfate, methyl iodide) and the strength of the base used will influence the optimal temperature. More reactive reagents may require lower temperatures to control the reaction rate and prevent side reactions. For instance, a patented procedure for a derivative of p-aminosalicylic acid utilizes dimethyl sulfate at a controlled temperature of 20-30°C.[6]
Issue 2: Poor Regioselectivity (Mixture of O- and N-Methylated Products)
Question: My reaction is producing a mixture of O-methylated and N-methylated p-aminosalicylic acid. How can I use temperature to improve the selectivity for one over the other?
Answer:
Achieving high regioselectivity in the methylation of molecules with multiple nucleophilic sites, such as p-aminosalicylic acid, is a common challenge. The relative nucleophilicity of the phenolic oxygen and the amino nitrogen can be influenced by the reaction conditions, including temperature.
-
Understanding Nucleophilicity: In aprotic polar solvents, the phenoxide anion (formed by deprotonation of the hydroxyl group) is generally a stronger nucleophile than the neutral amino group. Therefore, O-methylation is often favored under these conditions.
-
Temperature Effects on Selectivity:
-
Lower Temperatures: Often favor the kinetically controlled product. In many cases, O-methylation is the faster reaction due to the higher nucleophilicity of the phenoxide.
-
Higher Temperatures: Can lead to a shift towards the thermodynamically more stable product. The relative stability of the O-methylated versus the N-methylated product can depend on factors like intramolecular hydrogen bonding and steric interactions. It is also possible that at higher temperatures, a reversible methylation occurs, eventually leading to the most stable isomer.
-
Troubleshooting Steps:
-
Solvent and Base Selection: The choice of solvent and base is critical for controlling regioselectivity. A non-polar solvent might favor N-methylation, while a polar aprotic solvent can enhance the nucleophilicity of the phenoxide, promoting O-methylation. The base should be strong enough to deprotonate the phenol but not so strong that it significantly alters the nucleophilicity of the amine.
-
Protecting Group Strategy: If temperature and solvent adjustments do not provide the desired selectivity, consider a protecting group strategy. For example, the amino group can be protected (e.g., as an amide) to direct methylation exclusively to the hydroxyl group. The protecting group can then be removed in a subsequent step.
-
Systematic Temperature Variation: Conduct a systematic study by varying the reaction temperature in small increments (e.g., 5-10°C) and analyzing the product ratio at each temperature. This will help you identify the optimal temperature window for maximizing the desired isomer.
Issue 3: Formation of Byproducts, Including Di-methylation
Question: I am observing the formation of di-methylated byproducts and other impurities in my reaction. Can temperature control help minimize these?
Answer:
Yes, temperature control is a crucial tool for minimizing byproduct formation. Higher temperatures can provide the activation energy for undesired side reactions, such as di-methylation (methylation of both the hydroxyl and amino groups) or decomposition of starting materials or products.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective first step to reduce the rate of side reactions, which may have higher activation energies than the desired methylation.
-
Control the Stoichiometry of the Methylating Agent: Use a precise amount of the methylating agent (ideally close to 1 equivalent for mono-methylation). Adding the methylating agent slowly and at a lower temperature can help maintain a low concentration of the reagent in the reaction mixture, thereby reducing the likelihood of over-methylation.
-
Monitor the Reaction Closely: Use techniques like TLC or HPLC to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts from further reaction of the desired product.
-
Purification Method Optimization: Ensure your purification method is effective at removing the specific byproducts formed. Characterize the byproducts (e.g., by mass spectrometry) to understand their structure, which can provide clues about the side reactions occurring and how to prevent them.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for optimizing reaction temperature in the methylation of p-aminosalicylic acid?
The optimization of reaction temperature is grounded in the principles of chemical kinetics and thermodynamics.[1][2][3][4][5] Every chemical reaction has an energy profile with activation energy barriers that must be overcome for the reaction to proceed. Temperature directly influences the rate of a reaction by providing the necessary thermal energy.
In the case of p-aminosalicylic acid methylation, there are competing reaction pathways leading to O-methylated, N-methylated, and potentially di-methylated products. Each of these pathways has a different activation energy and leads to a product with a different thermodynamic stability.
-
Kinetic Control: At lower temperatures, the reaction pathway with the lowest activation energy will be favored, leading to the formation of the "kinetic product." This product is formed the fastest.[1][2][3][4][5]
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome all activation barriers, and the reaction becomes reversible. Under these conditions, the product distribution is governed by the relative stabilities of the products, with the most stable "thermodynamic product" being favored at equilibrium.[1][2][3][4][5]
By carefully controlling the temperature, you can steer the reaction towards the desired product, whether it is the kinetic or the thermodynamic one.
Q2: What are the recommended starting conditions for temperature optimization?
A good starting point for the methylation of p-aminosalicylic acid is to perform the reaction at room temperature (approximately 20-25°C). A patent for the synthesis of a related compound suggests a temperature range of 20-30°C when using dimethyl sulfate as the methylating agent.[6] From this baseline, you can then explore both lower and higher temperatures based on the initial results.
Recommended Starting Temperature Ranges for Screening:
| Condition | Temperature Range | Rationale |
| Low Temperature | 0°C to 10°C | To favor the kinetic product and minimize side reactions. |
| Room Temperature | 20°C to 30°C | A common and convenient starting point. |
| Elevated Temperature | 40°C to 60°C | To favor the thermodynamic product or to increase the reaction rate. |
Q3: How does temperature impact the choice of methylating agent?
The choice of methylating agent and the optimal temperature are interdependent. More reactive methylating agents, such as dimethyl sulfate or methyl triflate, are often used at lower temperatures to control their high reactivity and prevent unwanted side reactions. Less reactive agents, like methyl iodide, may require higher temperatures to achieve a reasonable reaction rate.
Q4: What analytical methods are best for monitoring the effect of temperature on the reaction?
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for monitoring the progress and outcome of your temperature optimization experiments.[2][7][8] An appropriate HPLC method can separate and quantify the starting material (p-aminosalicylic acid), the desired methylated product(s), and any byproducts. This allows for a precise determination of yield and regioselectivity at different temperatures.
Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.
For structural confirmation of the products and byproducts, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Experimental Protocols
General Protocol for Temperature Screening of p-Aminosalicylic Acid Methylation
This protocol provides a framework for conducting a temperature screening experiment. The specific amounts and reaction times should be optimized for your particular setup and desired product.
Materials:
-
p-Aminosalicylic acid (PAS)
-
Methylating agent (e.g., dimethyl sulfate)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Base (e.g., potassium carbonate)
-
Quenching solution (e.g., ammonium hydroxide solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Setup: In a series of round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve p-aminosalicylic acid and the base in the chosen anhydrous solvent.
-
Temperature Equilibration: Cool or heat each flask to the desired screening temperature (e.g., 0°C, 25°C, 50°C).
-
Addition of Methylating Agent: Slowly add one equivalent of the methylating agent to each flask while maintaining the target temperature.
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture. Quench the aliquot and prepare it for HPLC analysis to determine the ratio of starting material, O-methylated product, N-methylated product, and any byproducts.
-
Work-up: Once the reaction is deemed complete (based on monitoring), cool the reaction mixture to room temperature and carefully quench it.
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product using an appropriate method (e.g., column chromatography or recrystallization).
-
Analysis: Analyze the purified product by HPLC, MS, and NMR to confirm its identity and purity.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram: Competing Methylation Pathways
The following diagram illustrates the competing O- and N-methylation pathways of p-aminosalicylic acid.
Caption: Competing O- and N-methylation pathways of p-aminosalicylic acid.
Diagram: Troubleshooting Logic for Low Yield
This flowchart outlines a logical approach to troubleshooting low reaction yields, with a focus on temperature optimization.
Caption: Troubleshooting flowchart for low yield in methylation reactions.
References
-
Zheng, J., et al. (2011). HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. Journal of Chromatography B, 879(13-14), 987-992. Available at: [Link]
-
Zheng, J., et al. (2011). HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. PubMed, 21478148. Available at: [Link]
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). Google Patents.
-
Wang, L., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]
- US2558298A - Method of preparing 4-aminosalicylic acid. (1951). Google Patents.
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. In Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Available at: [Link]
-
Ashenhurst, J. (2012). Kinetic vs Thermodynamic Products. Master Organic Chemistry. Available at: [Link]
- US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid. (1953). Google Patents.
-
Makeen, H. A., et al. (2018). Stability testing of extemporaneous preparation of methyl salicylate ointment. Journal of Health Specialties, 6(2), 72. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 4-aminosalicylic acid. Available at: [Link]
-
Freitas, M. S., et al. (2015). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 3(4), 657-662. Available at: [Link]
-
Fida, T. T., et al. (2021). Regioselective N‐methylation of functionalized benzimidazoles on a... ResearchGate. Available at: [Link]
- CN104151157A - Preparation method of methoxybenzoic acid. (2014). Google Patents.
-
Bhattacharyya, S. C., & Seymour, D. E. (1950). 233. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2: 5-and 4-amino-2: 3-dihydroxybenzoic acid. Journal of the Chemical Society (Resumed), 1139-1140. Available at: [Link]
-
Li, G., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(18), 6172-6180. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. helixchrom.com [helixchrom.com]
- 3. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
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- 8. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 2-amino-5-chloro-4-methoxybenzoate Under Acidic Conditions
Welcome to the technical support center for Methyl 2-amino-5-chloro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound under acidic conditions. We will move beyond simple protocols to explain the underlying chemical principles governing its stability, ensuring your experimental design is robust and your results are reliable.
Section 1: Fundamental Stability Profile & Degradation Pathway
Q1: What is the primary degradation pathway for this compound in an acidic environment?
The principal degradation mechanism is the acid-catalyzed hydrolysis of the methyl ester functional group.[1] This reaction is a reversible equilibrium process where the ester reacts with water in the presence of an acid catalyst to yield the corresponding carboxylic acid (2-amino-5-chloro-4-methoxybenzoic acid) and methanol.[2]
The Causality Behind the Reaction: Under acidic conditions, the carbonyl oxygen of the ester is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by a weak nucleophile like water.[1][3] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a methanol molecule to form the final carboxylic acid product.
Caption: Acid-catalyzed ester hydrolysis mechanism.
Q2: How do the substituents on the aromatic ring influence the rate of hydrolysis?
The electronic effects of the substituents—amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃)—play a critical role. However, the behavior of the amino group in acidic media is the most dominant factor.
-
Amino (-NH₂) Group: In neutral media, the amino group is electron-donating via resonance. In acidic conditions (pH < pKa of the amine), it becomes protonated to form an ammonium salt (-NH₃⁺). This protonated form is a powerful electron-withdrawing group (EWG) due to its positive charge. This effect is paramount.
-
Chloro (-Cl) Group: The chlorine atom is deactivating due to its strong electron-withdrawing inductive effect, which outweighs its weaker electron-donating resonance effect.[4]
-
Methoxy (-OCH₃) Group: The methoxy group is an electron-donating group (EDG) through resonance.[5]
Net Effect: Under acidic conditions, the powerful electron-withdrawing effect of the protonated -NH₃⁺ group, combined with the inductive pull of the -Cl atom, significantly withdraws electron density from the aromatic ring. This withdrawal is transmitted to the ester's carbonyl carbon, increasing its partial positive charge and making it more susceptible to hydrolysis . The electron-donating effect of the methoxy group is insufficient to counteract these strong withdrawing effects.
Section 2: Troubleshooting Guide
Q3: My degradation is proceeding much faster than anticipated, even in mild acid. What is the likely cause?
This is a common observation for this class of compounds. The accelerated degradation is almost certainly due to the protonation of the 2-amino group. As explained above, the resulting -NH₃⁺ group acts as a strong EWG, activating the ester carbonyl towards nucleophilic attack and dramatically increasing the rate of hydrolysis compared to a non-aminated analog.
Self-Validation Check: To confirm this, run a parallel experiment with an analog that lacks the amino group, such as Methyl 5-chloro-2-methoxybenzoate, under identical conditions. You should observe a significantly slower rate of hydrolysis, confirming the activating role of the protonated amino group.
Caption: The dominant effect of amine protonation on hydrolysis rate.
Q4: The hydrolysis reaction appears to have stalled, with significant starting material remaining. How can I drive the reaction to completion?
This issue stems from the reversibility of acid-catalyzed ester hydrolysis.[6][1] The reaction reaches an equilibrium that includes the starting ester, water, the carboxylic acid product, and methanol.
Troubleshooting Steps:
-
Increase Water Concentration: According to Le Châtelier's principle, adding an excess of a reactant will shift the equilibrium towards the products. Since water is a reactant, increasing its concentration is the most effective way to drive the hydrolysis to completion. Use a large excess of the dilute acid solution.[7]
-
Remove a Product (Advanced): In some setups, it might be possible to remove methanol as it forms (e.g., by distillation if the reaction temperature is appropriate), which would also shift the equilibrium forward. However, for analytical-scale forced degradation, simply using a large excess of water is more practical.[2]
-
Check Solubility: Ensure the compound is fully dissolved in the reaction medium. If it precipitates, the reaction rate will decrease dramatically. Consider adding a co-solvent like acetonitrile or methanol, but be mindful that this reduces the water concentration and can affect the equilibrium position.
Q5: What conditions should I use for a controlled forced degradation study?
Forced degradation studies aim to achieve 5-20% degradation to ensure that the analytical method is stability-indicating without completely destroying the sample.[8] Start with milder conditions and increase the stress if no degradation is observed.
Table 1: Recommended Starting Conditions for Forced Degradation
| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) | Condition 3 (Forced) | Rationale |
| Acid | 0.1 M HCl | 1 M HCl | 5 M HCl | HCl is a non-oxidizing strong acid, making it ideal for specifically studying hydrolysis. |
| Temperature | 40 °C | 60 °C | 80 °C (or reflux) | Higher temperatures increase the reaction rate according to the Arrhenius equation. |
| Time | 2 hours | 6 hours | 24 hours | Monitor at multiple time points (e.g., 2, 4, 8, 24h) to establish a degradation profile. |
| Concentration | 1 mg/mL | 1 mg/mL | 1 mg/mL | A standard concentration for analytical studies, though it may need adjustment based on solubility.[9] |
Expert Tip: Always run a control sample in the same solvent system without acid at the highest temperature used to check for any potential thermolytic degradation.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Acidic Forced Degradation
This protocol provides a self-validating framework for assessing the stability of this compound.
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10.0 mL of a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
In a clean vial, add 1.0 mL of the stock solution.
-
Add 9.0 mL of the desired acidic solution (e.g., 0.1 M HCl) to achieve a final drug concentration of 0.1 mg/mL.
-
Cap the vial tightly.
-
-
Control Sample Preparation:
-
In a separate vial, add 1.0 mL of the stock solution.
-
Add 9.0 mL of the solvent used for the acid (e.g., purified water) to serve as a control.
-
-
Incubation:
-
Place both the stress and control samples in a temperature-controlled environment (e.g., water bath, oven) set to the desired temperature (e.g., 60 °C).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1.0 mL) from each vial.
-
Immediately quench the reaction by neutralizing the acid. Add an equimolar amount of a suitable base (e.g., 1.0 mL of 0.1 M NaOH) to stop the hydrolysis.
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method (see below) to determine the percentage of remaining parent compound and the formation of any degradation products.
-
Protocol 2: Recommended HPLC Method for Monitoring Degradation
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Section 4: Frequently Asked Questions (FAQs)
Q: Can other functional groups on the molecule degrade under these conditions? A: Under the typical conditions used for acid-catalyzed hydrolysis (dilute non-oxidizing acid, temperatures < 100 °C), the aromatic ring, chloro substituent, methoxy ether, and the (protonated) amino group are generally stable. The ester is the most labile group. Degradation of other functionalities would require much harsher conditions, such as concentrated oxidizing acids or very high temperatures.
Q: How does the specific pH of the solution affect stability? A: The stability is highly pH-dependent, primarily due to the protonation state of the amino group.
-
At low pH (e.g., pH 1-3): The amino group is fully protonated (-NH₃⁺), leading to a faster rate of hydrolysis as described.
-
In the mid-pH range (e.g., pH 4-6): As the pH approaches the pKa of the amine, a mixture of protonated and neutral forms will exist, leading to more complex kinetics.
-
At neutral to high pH (pH > 7): The amino group is in its neutral, electron-donating form. Under these conditions, base-catalyzed hydrolysis (saponification) would become the dominant degradation pathway, which is typically much faster and irreversible.[1]
Q: Are there any special handling or storage considerations for this compound in acidic solutions? A: Yes. Given its susceptibility to hydrolysis, solutions of this compound in acidic media should be prepared fresh and used immediately. For storage, the compound should be kept as a solid in a cool, dry, and dark place. Avoid preparing acidic stock solutions for long-term storage.
References
-
Hydrolysis of Esters. (n.d.). Chemguide. Retrieved from [Link]
- Hydrolysis of methyl esters. (1980). Google Patents (US4185027A).
-
Using the mechanism for the acid-catalyzed hydrolysis of an ester... (n.d.). Pearson. Retrieved from [Link]
-
Hydrolysis of methyl esters for production of fatty acids. (1994). WIPO Patentscope (WO/1994/014743). Retrieved from [Link]
-
Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3425-3431. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Increasing the rate of ester hydrolysis. (2016). Student Doctor Network Forums. Retrieved from [Link]
-
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Reactions of Aromatic Compounds. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (2002). ResearchGate. Retrieved from [Link]
-
2-amino-4-(3-chloropropoxy)-5-Methoxybenzoate. (n.d.). Chemsrc. Retrieved from [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of pharmaceutical analysis, 4(3), 159-165. Retrieved from [Link]
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Reed, R. A., & Li, R. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10). Retrieved from [Link]
-
The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. (2019). ResearchGate. Retrieved from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The chlorination of 4‐aminobenzoic acid and its methyl ester. (1966). ResearchGate. Retrieved from [Link]
-
2-Aminobenzoate Degradation Pathway. (n.d.). Eawag-BBD. Retrieved from [Link]
-
Evans, C. G., & Thomas, J. D. R. (1971). Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society B: Physical Organic, 1502-1504. Retrieved from [Link]
-
Metabolic pathways of (a) aminobenzoate degradation... (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
de Santana, F. J. M., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry, 49(5), 444-455. Retrieved from [Link]
-
What makes esters more reactive towards hydrolysis than other common functional groups? (2022). Quora. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). YouTube. Retrieved from [Link]
-
Inductive vs conjugation effects in ester hydrolysis. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
KEGG Aminobenzoate degradation - Reference pathway. (n.d.). KEGG. Retrieved from [Link]
-
Shah, S., & Khan, M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5485. Retrieved from [Link]
-
Substituent Effects on Acidity. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). National Institutes of Health. Retrieved from [Link]
-
Aromatic Reactivity. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
Methyl 4-amino-5-chloro-2-methoxybenzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). Google Patents (CN105237422A).
Sources
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Technical Support Center: Purification of Reaction Products
Welcome to the Technical Support Center for reaction purification. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when removing unreacted starting materials and other impurities from a desired product. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to make informed decisions during your purification workflows.
Part 1: Choosing Your Purification Strategy - A Decision-Making Guide
The first and most critical step in any purification workflow is selecting the appropriate technique. A method that is highly effective for a large-scale, thermally stable oil will likely be unsuitable for a small-scale, delicate solid. This section provides a framework for making that initial choice.
FAQ: How do I choose the best method to purify my product?
The optimal purification method depends on several key physical and chemical properties of your product and the impurities you need to remove.[1][2] Consider the following factors:
-
Physical State: Is your product a solid or a liquid (oil) at room temperature?
-
Scale: Are you working with milligrams or multigram quantities?
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Thermal Stability: Can your compound withstand heat without decomposing?
-
Boiling Point & Volatility: Is there a significant difference in the boiling points between your product and the starting materials?
-
Solubility & Polarity: Do your product and impurities have different solubility profiles or polarities?
The flowchart below provides a logical pathway for selecting a primary purification technique.
Caption: Decision workflow for selecting a primary purification method.
Comparison of Common Purification Techniques
This table summarizes the key characteristics and applications of the most common purification methods to aid in your selection process.
| Technique | Primary Application | Principle of Separation | Advantages | Limitations |
| Column Chromatography | Solids or liquids; small to medium scale (<50 mg to ~20 g) | Differential adsorption/partitioning based on polarity.[3] | Highly versatile; can separate complex mixtures and isomers. | Can be time-consuming and solvent-intensive; risk of product decomposition on stationary phase.[4][5] |
| Crystallization | Solids; medium to large scale (>1 g) | Difference in solubility of the product and impurities in a solvent at different temperatures.[6][7] | Yields highly pure material; cost-effective and scalable.[8] | Requires finding a suitable solvent; can have lower recovery; not for oils.[5] |
| Liquid-Liquid Extraction | Initial work-up for most reactions | Differential solubility of components in two immiscible liquid phases.[9][10] | Fast, simple, and excellent for removing water-soluble or acid/base impurities.[11] | Does not separate compounds with similar solubility; can form emulsions.[12] |
| Distillation | Liquids; medium to large scale (>5 g) | Difference in boiling points of components in a liquid mixture.[13][14] | Excellent for separating volatile liquids; relatively simple for large quantities. | Requires significant boiling point differences; not suitable for thermally sensitive compounds or high MW compounds.[1][15] |
| Precipitation | Solids | A desired product is rapidly forced out of solution by adding an antisolvent.[16][17] | Very fast and simple for isolating a product. | Generally yields less pure material than crystallization; can trap impurities.[18] |
Part 2: Troubleshooting Common Purification Techniques
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Flash Column Chromatography
Flash chromatography is the workhorse of the modern synthesis lab, but it is not without its challenges. Success hinges on proper setup and solvent selection.
Frequently Asked Questions (FAQs)
-
Q: How much silica gel should I use for my column?
-
A: The amount of stationary phase is critical for achieving good separation. A general rule of thumb is to use a silica gel-to-crude product weight ratio of 30:1 for simple separations and up to 100:1 for more difficult ones.[19] Using too little silica will result in poor separation, while using too much is wasteful and can lead to very long run times.
-
-
Q: What is the ideal Rf value to aim for on my analytical TLC plate?
-
A: For optimal separation on a column, the target compound should have an Rf (retention factor) of approximately 0.3 in the chosen solvent system.[19] An Rf in the range of 0.25-0.35 is generally acceptable. If the Rf is too high (>0.5), the compound will elute too quickly, mixing with less polar impurities. If it is too low (<0.15), the elution will take a very long time, leading to band broadening and potential mixing with more polar impurities.
-
-
Q: How do I choose the right solvent system (eluent)?
-
A: Solvent selection is done empirically using Thin Layer Chromatography (TLC). Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) until you achieve the target Rf of ~0.3 for your product and see clear separation from starting material and byproducts.
-
Troubleshooting Guide: Flash Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product elutes with the starting material. | The polarity of the product and starting material are too similar in the chosen eluent. | • Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.• Use a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[19]• Consider a different stationary phase, such as alumina or reverse-phase silica.[19] |
| No product is recovered from the column. | 1. The product is too polar and is irreversibly stuck to the silica gel.2. The product decomposed on the acidic silica gel.[4]3. The product is not visible under UV light and was missed during fraction collection. | 1. Flush the column with a very polar solvent like 10-20% methanol in dichloromethane.[19]2. Test compound stability on a TLC plate before running a column.[4] If it's unstable, use a deactivated stationary phase (e.g., silica treated with triethylamine for basic compounds) or switch to alumina.[20]3. Use a different visualization technique to analyze your TLC plates, such as a potassium permanganate or vanillin stain.[19] |
| The separation is poor (streaking/tailing bands). | 1. The column was packed improperly.2. Too much crude material was loaded onto the column.3. The compound is acidic or basic and is interacting strongly with the silica. | 1. Ensure the column is packed uniformly without air bubbles or cracks.[19]2. Reduce the amount of material loaded. Ensure the initial band is as narrow as possible.3. Add a small amount (~0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent system to improve the peak shape. |
Protocol: Standard Flash Column Chromatography
-
Select Solvent System: Use TLC to find an eluent that gives your product an Rf of ~0.3.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it down, ensuring a flat, uniform bed. Add another layer of sand on top.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed with a pipette.[19]
-
Allow the sample to absorb completely into the silica.
-
-
Elute and Collect:
-
Carefully add the eluent to the column, avoiding disturbance of the top layer.
-
Apply gentle air pressure to achieve a steady flow rate (a common recommendation is ~2 inches/minute descent of the solvent front).[19]
-
Collect fractions in test tubes.
-
-
Analyze and Combine:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Caption: Workflow for flash column chromatography.
Crystallization / Recrystallization
This powerful technique can yield exceptionally pure material when executed correctly, but success is highly dependent on solvent choice.[6][21]
Frequently Asked Questions (FAQs)
-
Q: What makes a good recrystallization solvent?
-
A: The ideal solvent will exhibit a high temperature coefficient. This means it should dissolve your compound poorly at low temperatures (including room temperature) but dissolve it completely at or near its boiling point.[6][22] The solvent must also not react with your compound, and ideally, impurities should either be completely insoluble (so they can be filtered off while hot) or highly soluble (so they remain in the cold solvent).[6]
-
-
Q: I've cooled my solution, but no crystals have formed. What should I do?
-
A: Crystal formation requires nucleation. If it doesn't happen spontaneously, you can induce it:
-
Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.[2]
-
Seed: Add a tiny crystal of the pure product (a "seed crystal") to the solution.[2]
-
Concentrate: Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.[2]
-
Cool Further: Place the flask in an ice bath to further decrease the compound's solubility.[2]
-
-
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of crystals. | 1. Too much solvent was used for the recrystallization.2. The product has significant solubility even in the cold solvent. | 1. Evaporate some of the solvent and re-cool the solution to induce further crystallization.[2]2. Cool the solution in an ice bath or even a freezer to minimize solubility.3. Before starting, test solvents to find one where your product has very low solubility at cold temperatures. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | • Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.• Try a lower-boiling point solvent. |
| The recovered crystals are still impure. | The cooling process was too rapid, causing impurities to become trapped within the crystal lattice. | • Ensure the solution cools slowly and without agitation. A Dewar flask or insulated container can be used to slow the cooling rate.• Perform a second recrystallization on the obtained crystals.[21] |
Liquid-Liquid Extraction
Extraction is a fundamental step in most reaction work-ups, used to perform an initial bulk separation of the desired product from water-soluble impurities.[10][23]
Frequently Asked Questions (FAQs)
-
Q: What is the purpose of a "brine wash"?
-
A: A brine wash (washing the organic layer with a saturated aqueous NaCl solution) is used to remove the majority of the dissolved water from the organic solvent before the final drying step (e.g., with MgSO₄ or Na₂SO₄).[24] This "salting out" effect makes the subsequent drying step more efficient.
-
-
Q: An emulsion has formed between the layers. How do I break it?
-
A: Emulsions are a common frustration. To break them:
-
Wait: Let the separatory funnel sit undisturbed for a while; sometimes they separate on their own.
-
Agitate Gently: Gently swirl the funnel instead of shaking vigorously.
-
Add Brine: Add a small amount of saturated NaCl solution, which can help disrupt the emulsion by increasing the ionic strength of the aqueous phase.
-
Filter: For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Caption: Principle of liquid-liquid extraction.
Part 3: References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
-
Syrris. Liquid-Liquid Extraction: An Overview.
-
University of California, Davis. Recrystallization.
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization.
-
Wikipedia. Liquid–liquid extraction.
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification.
-
Wikipedia. Precipitation (chemistry).
-
BenchChem. Methods for removing unreacted starting materials from 2-Acetylthiophene.
-
BenchChem. Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.
-
Celignis. Liquid-Liquid Extraction - Use in Bioprocess Development.
-
BenchChem. How to remove unreacted starting material from the product mixture.
-
Chemistry Stack Exchange. (2019, November 26). Can we use HPLC to purify an organic reaction product?
-
Sigma-Aldrich. Troubleshooting Purification Methods.
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
YouTube. (2025, September 23). Why Was Precipitation Important In Early Alchemy And Chemistry?
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
-
Wikipedia. List of purification methods in chemistry.
-
SiliCycle. (2022, October 1). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
-
Rowan University. Chemical Spill Cleanup Guidelines.
-
Moravek. How Is Chromatography Used for Purification?
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
-
PWT Chemicals. Trouble Shooting Guide for Industrial Membrane Cleaning.
-
Sigma-Aldrich. Sample Purification.
-
JoVE. (2015, March 4). Video: Separation of Mixtures via Precipitation.
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
-
Chemistry LibreTexts. (2019, August 23). 3.6: Separation of Mixtures.
-
Sigma-Aldrich. HPLC Troubleshooting Guide.
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
-
Dutscher. Protein purification troubleshooting guide.
-
CUNY. Laboratory Chemical Spill Cleanup and Response Guide.
-
Bochem. (2024, November 25). Distillation: Principles, Applications and Process Explained.
-
American Chemical Society. Guide for Chemical Spill Response.
-
The Chemistry Blog. What is the Distillation Process?
-
YouTube. (2019, April 10). Separating Liquids by Distillation.
-
ResearchGate. (2017, July 22). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?
-
YouTube. (2024, April 7). Separating Solutions – Distillation.
-
National Science Teachers Association. (2018, January 17). Responding to Chemical Spills.
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. Recrystallization [sites.pitt.edu]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. youtube.com [youtube.com]
- 15. Distillation: Principles, Applications and Process Explained [gcea.de]
- 16. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 17. Video: Separation of Mixtures via Precipitation [jove.com]
- 18. youtube.com [youtube.com]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-amino-5-chloro-2-methoxybenzoic Acid
Introduction
Welcome to the technical support guide for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. This molecule is a crucial intermediate in the pharmaceutical industry, most notably as a precursor for the synthesis of prokinetic agents such as Metoclopramide.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into its synthesis, focusing on troubleshooting common issues encountered during scale-up operations. We will address challenges through a practical question-and-answer format, supported by detailed protocols and mechanistic explanations.
The most common and cost-effective synthetic route begins with p-aminosalicylic acid, proceeding through three key transformations: methylation, chlorination, and hydrolysis.[1][4] This guide is structured around these core steps to allow for targeted problem-solving.
Synthetic Pathway Overview
The overall transformation from p-aminosalicylic acid to the target compound is a robust three-step process. Understanding the function of each step is critical for successful execution and troubleshooting.
Caption: Three-step synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Stoichiometry (vs. Starting Material) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Methylation | Dimethyl sulfate, KOH | 2.2 eq (DMS), 2.2 eq (KOH) | Acetone | 20-30 | 5-6 | >90% |
| 2 | Chlorination | N-Chlorosuccinimide (NCS) | 1.0 - 1.1 eq | DMF | 70 | 3-4 | ~88% |
| 3 | Hydrolysis | KOH, HCl | 2.2 eq (KOH), to pH 5 (HCl) | Methanol/Water | Reflux | 2-3 | >91% |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. The troubleshooting workflow diagram below provides a general framework for diagnosing experimental problems.
Caption: General troubleshooting workflow for synthesis problems.
Step 1: Methylation
Q1: My methylation reaction is giving a low yield of the desired Methyl 4-amino-2-methoxybenzoate. What are the common causes?
A1: Low yield in this step typically points to one of three issues:
-
Incomplete Deprotonation: Both the phenolic hydroxyl group and the carboxylic acid on p-aminosalicylic acid must be deprotonated by potassium hydroxide (KOH) to form the corresponding potassium salts. This is crucial for the subsequent nucleophilic attack on dimethyl sulfate. Ensure your KOH is fresh, has been stored in a desiccator, and is accurately weighed. Using old or hydrated KOH will lead to insufficient base and incomplete reaction.
-
Reagent Decomposition: Dimethyl sulfate is sensitive to moisture and will hydrolyze. Always use a fresh bottle or a recently opened one that has been properly sealed. The dropwise addition at a controlled temperature (20-30°C) is critical to prevent exothermic decomposition and side reactions.[4]
-
Solvent Issues: Acetone is the specified solvent.[4] It must be dry. The presence of water can hydrolyze the dimethyl sulfate and interfere with the solubility of the potassium salts, hindering the reaction.
Q2: I am observing N-methylation as a side product. How can this be avoided?
A2: While O-methylation of the phenoxide is kinetically favored, N-methylation of the aniline group can occur, especially under harsh conditions. The aniline nitrogen is a softer nucleophile than the phenoxide oxygen. To minimize this:
-
Maintain Strict Temperature Control: Do not let the reaction temperature exceed 30°C during the addition of dimethyl sulfate. Higher temperatures can provide the activation energy needed for the less favorable N-methylation pathway.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of dimethyl sulfate. A large excess of the alkylating agent remaining after the primary reaction is complete can lead to further reaction at the nitrogen atom. The molar ratio of p-aminosalicylic acid to dimethyl sulfate should be carefully controlled.
Step 2: Chlorination
Q1: The chlorination with N-Chlorosuccinimide (NCS) is sluggish and does not go to completion. How can I drive the reaction forward?
A1: Incomplete chlorination is a common scale-up challenge. Consider the following:
-
Purity of NCS: N-Chlorosuccinimide can degrade over time. It is advisable to recrystallize commercial NCS from water or acetic acid before use to ensure high purity and reactivity.
-
Solvent Choice and Quality: Dimethylformamide (DMF) is an excellent solvent for this reaction as it helps to polarize the N-Cl bond of NCS, making it a more effective electrophile.[4] Ensure you are using anhydrous DMF. Water can react with NCS.
-
Temperature: The reaction is typically run at around 70°C.[4] A lower temperature will significantly slow down the reaction rate, while a much higher temperature risks the formation of undesired side products. Ensure your reactor's temperature probe is accurate and the heating is uniform.
Q2: My product is contaminated with di-chlorinated species. How can I improve the selectivity?
A2: The formation of di-chlorinated products occurs when the reaction is too aggressive. The initial product, Methyl 4-amino-5-chloro-2-methoxybenzoate, can undergo a second chlorination. To enhance selectivity for the mono-chlorinated product:
-
Precise Stoichiometry: Use a molar ratio of NCS to the starting ester of 1:1 or a very slight excess (e.g., 1.05:1). A significant excess of NCS will inevitably lead to over-chlorination.
-
Controlled Addition: On a larger scale, consider adding the NCS portion-wise or as a solution in DMF over a period of time rather than all at once. This keeps the instantaneous concentration of the chlorinating agent low, favoring the more reactive starting material over the slightly deactivated mono-chlorinated product.
Step 3: Hydrolysis (Saponification)
Q1: After acidification, my final product precipitates as an oil or a sticky solid, making filtration difficult. What is causing this and how can I fix it?
A1: This is often due to impurities or improper crystallization conditions.
-
Incomplete Hydrolysis: If unreacted methyl ester is still present, it can act as an impurity that oils out with the product. Before acidification, run a TLC or HPLC check to ensure the hydrolysis is complete. If not, extend the reflux time or add a small amount of additional KOH.
-
Rate of Acidification: Rapidly adding concentrated acid can cause localized pH drops, leading to shock crystallization and the trapping of impurities. The recommended procedure is a slow, dropwise addition of 3M HCl with vigorous stirring.[4]
-
Temperature Control: Ensure the solution is cooled in an ice bath after acidification to allow for slow, controlled crystallization, which typically yields a filterable solid.
Q2: The purity of my isolated 4-amino-5-chloro-2-methoxybenzoic acid is low. What are the likely impurities?
A2: Impurities can carry over from previous steps. The most common are:
-
Unreacted Starting Material: Methyl 4-amino-5-chloro-2-methoxybenzoate from incomplete hydrolysis.
-
Over-chlorinated Species: If present after the chlorination step, they will also be hydrolyzed and co-precipitate with your final product.
-
Incorrect pH: The target molecule is amphoteric. The isoelectric point, where it has minimum solubility, is around pH 5.[4] If you acidify too much (pH < 3) or not enough (pH > 6), a significant portion of your product may remain dissolved in the aqueous solution, and the precipitate you do get may be enriched in less soluble impurities. Use a calibrated pH meter for this step.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care.
Protocol 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-aminosalicylic acid (153 g, 1.0 mol) and acetone (500 mL).
-
Base Addition: To the stirred suspension, add potassium hydroxide (KOH, 123 g, 2.2 mol) and stir for 30 minutes at room temperature.
-
Methylation: Cool the mixture to 20°C using a water bath. Add dimethyl sulfate (277 g, 2.2 mol) dropwise via the dropping funnel over 2 hours, ensuring the temperature does not exceed 30°C.
-
Reaction: After the addition is complete, continue stirring at 25-30°C for an additional 5-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the solid from methanol/water to yield Methyl 4-amino-2-methoxybenzoate as a pure solid.
Protocol 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
-
Reaction Setup: In a 1 L flask equipped with a mechanical stirrer and thermometer, dissolve the Methyl 4-amino-2-methoxybenzoate (181 g, 1.0 mol) from the previous step in anhydrous dimethylformamide (DMF, 700 mL).
-
Chlorination: Add N-Chlorosuccinimide (NCS, 140 g, 1.05 mol) portion-wise over 30 minutes.
-
Reaction: Heat the mixture to 70°C and stir for 3-4 hours. Monitor the reaction by HPLC or TLC.[4]
-
Precipitation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 3 L of ice water with vigorous stirring.
-
Isolation: A solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield Methyl 4-amino-5-chloro-2-methoxybenzoate.[4]
Protocol 3: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid
-
Reaction Setup: In a 2 L flask, combine the Methyl 4-amino-5-chloro-2-methoxybenzoate (215 g, 1.0 mol) from Step 2, methanol (500 mL), and water (200 mL).
-
Hydrolysis: Add potassium hydroxide (KOH, 123 g, 2.2 mol) and heat the mixture to reflux. Stir at reflux for 2-3 hours until the reaction is complete (monitored by TLC/HPLC).[4]
-
Decolorization: Add activated charcoal (10 g) and reflux for an additional 30 minutes.
-
Filtration & Concentration: Filter the hot solution to remove the charcoal. Remove the methanol from the filtrate under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water to a total volume of 1 L. Cool the solution in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is 5.
-
Isolation & Drying: A white solid will precipitate. Stir in the ice bath for 1 hour to ensure complete precipitation. Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C to yield the final product, 4-amino-5-chloro-2-methoxybenzoic acid.[4]
References
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
- 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4. Benchchem.
- Metoclopramide | C14H22ClN3O2 | CID 4168.
- Synthesis of a metabolite of metoclopramide and its detection in human urine.
- 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a metabolite of metoclopramide and its detection in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Navigating Reaction Progress: A Technical Support Guide for TLC and HPLC Monitoring
Welcome to the technical support center for monitoring reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring robust and reproducible results.
Section 1: Thin-Layer Chromatography (TLC) - The Chemist's First Look
TLC is a rapid, cost-effective, and versatile technique ideal for the qualitative monitoring of chemical reactions.[1][2][3] Its simplicity allows for quick checks on the consumption of starting materials and the formation of products.[4][5][6][7]
Experimental Workflow: Monitoring a Reaction with TLC
The core of effective TLC monitoring lies in a systematic approach to sample spotting, plate development, and visualization.
Sources
- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmdecks.com [pharmdecks.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
Technical Support Center: Purification of Polar Aromatic Amines
Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for the unique challenges encountered during the purification of polar aromatic amines. These compounds are notorious for their complex purification profiles due to their inherent polarity, basicity, and potential for strong secondary interactions with stationary phases.
This resource is structured to address specific experimental issues in a direct question-and-answer format, grounded in scientific principles and field-proven expertise.
Part 1: Troubleshooting Guide - Common Purification Problems & Solutions
This section tackles the most frequent and frustrating issues encountered during the purification of polar aromatic amines. Each problem is broken down by probable causes and actionable solutions.
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Q: My polar aromatic amine shows significant peak tailing on a C18 column, leading to poor resolution and inaccurate quantification. What's causing this and how can I fix it?
A: This is a classic problem rooted in secondary interactions between the basic amine and the silica-based stationary phase.
Causality Explained:
Standard silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface. Polar aromatic amines, being basic, can engage in strong ionic interactions with these deprotonated silanols (SiO-).[1][2] This secondary retention mechanism, alongside the primary hydrophobic interaction, causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Step-by-Step Solutions:
-
Diagnose the Problem Type : Inject a neutral compound of similar polarity. If it doesn't tail, the issue is chemical (acid-base interaction). If it does, there may be a physical problem with your system, such as a column void or excessive dead volume in your tubing or fittings.[3]
-
Mobile Phase pH Adjustment : Lowering the mobile phase pH to a range of 2.5-3.0 protonates the silanol groups, minimizing their ionic interaction with the amine. This is often the most effective first step.
-
Use a Competing Amine : Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can "neutralize" the active silanol sites, preventing your analyte from interacting with them.[4]
-
Optimize Buffer Concentration : Ensure your buffer concentration is sufficient (typically 25-50 mM) to maintain a stable pH throughout the column.
-
Column Selection :
-
End-Capped Columns : Use columns that are "end-capped," a process that blocks many of the residual silanol groups.
-
Amine-Specific Columns : Consider columns specifically designed for basic compounds, which often have a proprietary surface treatment to shield silanols.
-
Mixed-Mode Chromatography : This technique uses stationary phases with both reversed-phase and ion-exchange properties, offering greater control over retention and selectivity for charged analytes.[5][6][7]
-
| Parameter | Standard C18 | End-Capped C18 | Amine-Specific C18 | Mixed-Mode (RP/Cation-Exchange) |
| Peak Shape for Amines | Poor to Fair | Fair to Good | Good to Excellent | Excellent |
| Primary Interaction | Hydrophobic | Hydrophobic | Hydrophobic | Hydrophobic & Ion-Exchange |
| Silanol Activity | High | Moderate | Low | Controlled |
| Best Use Case | Neutral Compounds | General Purpose | Basic Compounds | Charged/Polar Compounds |
Issue 2: Poor Retention of Highly Polar Aromatic Amines in Reversed-Phase HPLC
Q: My aromatic amine is very polar and elutes at or near the void volume on a C18 column, even with a highly aqueous mobile phase. How can I achieve retention?
A: This is a common challenge when the analyte is too hydrophilic for traditional reversed-phase chromatography. The solution lies in alternative chromatographic techniques.
Causality Explained:
Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar aromatic amines have limited hydrophobic character and are more soluble in the aqueous mobile phase, leading to minimal retention.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent alternative for retaining and separating very polar compounds.[8][9][10] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[8] The water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention.
-
Mixed-Mode Chromatography : As mentioned previously, mixed-mode columns can provide substantial retention for polar and ionizable compounds without the need for ion-pairing reagents.[5][6][7] The ion-exchange mechanism significantly contributes to the retention of charged amines.
-
Supercritical Fluid Chromatography (SFC) : SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[11][12][13] It is well-suited for the purification of polar molecules and can offer faster separations and reduced solvent consumption compared to HPLC.[14]
Caption: Decision tree for selecting a purification method.
Issue 3: On-Column Degradation or Reactivity
Q: I suspect my aromatic amine is degrading on the column. What could be causing this and how can I prevent it?
A: Aromatic amines can be susceptible to oxidation and other reactions, especially in the presence of certain mobile phases or active surfaces.
Causality Explained:
The free electron pair on the nitrogen atom makes aromatic amines reactive.[15][16] They can be prone to oxidation, and the acidic nature of silica surfaces can sometimes catalyze degradation. Some aromatic amines are also sensitive to light and air.
Solutions:
-
Use High-Purity Solvents : Ensure your mobile phase solvents are fresh and of high purity to minimize oxidative damage.
-
De-gas Mobile Phases : Thoroughly de-gas your mobile phases to remove dissolved oxygen.
-
Work Quickly and Protect from Light : Prepare samples fresh and, if the compound is known to be light-sensitive, use amber vials and protect the HPLC system from direct light.
-
Consider Alternative Stationary Phases : If degradation is persistent on silica-based columns, consider a polymer-based column, which lacks acidic silanol groups.
-
Non-Chromatographic Purification : For particularly unstable compounds, consider non-chromatographic methods as a preliminary purification step.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel polar aromatic amine?
A1: Start with a simple acid-base extraction. This classic technique can be remarkably effective for removing non-basic impurities.[17][18][19][20] By treating an organic solution of your crude product with an aqueous acid, the amine will be protonated and move to the aqueous layer, leaving neutral and acidic impurities behind.[20] You can then regenerate the free amine by basifying the aqueous layer and extracting it back into an organic solvent.[20] For further purification, develop an HPLC method starting with a modern, end-capped C18 column and a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile).
Q2: Can I use normal-phase chromatography for polar aromatic amines?
A2: While possible, it can be challenging. The basicity of the amine often leads to very strong, sometimes irreversible, binding to the acidic silica stationary phase, resulting in poor recovery and peak shape.[21] If you must use normal-phase, it's often necessary to add a competing base like triethylamine or ammonia to the mobile phase to improve elution.[4][21] HILIC is generally a more robust and reproducible alternative for polar compounds.[8]
Q3: How can I improve the crystallization of a polar aromatic amine?
A3: Crystallization can be an excellent final purification step.
-
Free Base vs. Salt : Free base amines are often less polar and may crystallize from solvents like hexanes or ethyl acetate/hexane mixtures.[22]
-
Form a Salt : Converting the amine to a salt (e.g., hydrochloride or tartrate) dramatically increases its polarity.[23] This makes polar solvents like ethanol, methanol, or water more suitable for recrystallization.[22] The formation of a salt often leads to a more ordered and stable crystal lattice.
-
Solvent Selection : The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[22] Experiment with a range of solvents to find the best system.
Q4: What role does Ion-Exchange Chromatography play?
A4: Ion-exchange chromatography is a powerful technique for separating ionic compounds, including protonated amines.[24][25][26] In cation-exchange chromatography, the positively charged amine displaces a counter-ion from a negatively charged stationary phase.[26][27][28] Elution is then achieved by changing the pH or increasing the ionic strength of the mobile phase. This method is particularly useful for separating amines from neutral compounds or for fractionating mixtures of amines with different pKa values.
References
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Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. PubMed. Available at: [Link]
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How Good is SFC for Polar Analytes? | Chromatography Today. Chromatography Today. Available at: [Link]
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Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. Available at: [Link]
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Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. GMP Insiders. Available at: [Link]
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Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
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What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Teledyne ISCO. Available at: [Link]
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Evolution of Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]
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Acid–base extraction - Wikipedia. Wikipedia. Available at: [Link]
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(PDF) Mixed-Mode Chromatography - ResearchGate. ResearchGate. Available at: [Link]
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4.8: Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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Acid base extraction flow chart. chem-space.com. Available at: [Link]
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Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. Bio-Rad. Available at: [Link]
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Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
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What can I use to purify polar reaction mixtures? - Biotage. Biotage. Available at: [Link]
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Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography - DergiPark. DergiPark. Available at: [Link]
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SiELC Mixed Mode Columns - Element Lab Solutions. Element Lab Solutions. Available at: [Link]
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Tracking Aromatic Amines from Sources to Surface Waters - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. Teledyne ISCO. Available at: [Link]
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Ion-Exchange Chromatography - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column - AZoM. AZoM. Available at: [Link]
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Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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Chromotography with free amines? : r/chemhelp - Reddit. Reddit. Available at: [Link]
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Acid-Base Extraction Tutorial - YouTube. YouTube. Available at: [Link]
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The reactivity of aromatic amines toward free radicals - ScholarSpace. University of Hawaii at Manoa. Available at: [Link]
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Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. PubMed. Available at: [Link]
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]
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Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. National Center for Biotechnology Information. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. American Chemical Society. Available at: [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Reactivity of Amines - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - ResearchGate. ResearchGate. Available at: [Link]
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Purification of strong polar and basic compounds : r/Chempros - Reddit. Reddit. Available at: [Link]
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Crystallization of Para -aminobenzoic acid Forms from Specific Solvents - ResearchGate. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide for Medicinal Chemists: Strategic Application of Methyl 2-amino-5-chloro-4-methoxybenzoate and Alternative Scaffolds in Drug Discovery
This guide provides an in-depth comparison of Methyl 2-amino-5-chloro-4-methoxybenzoate with other key chemical building blocks used in drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple cataloging of compounds to offer a strategic analysis of their comparative performance, supported by experimental context and data. We will explore the nuanced effects of substitution patterns on synthetic utility, reaction outcomes, and the ultimate physicochemical properties of target molecules, particularly within the realm of kinase inhibitor development.
Core Building Block Profile: this compound
This compound is a polysubstituted aniline derivative that presents a unique combination of functional groups, making it a highly strategic starting material in multi-step organic synthesis. Its utility stems from the orthogonal reactivity of its substituents, which can be selectively addressed to build molecular complexity.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 101659-12-9 (isomer dependent) | - |
| Molecular Formula | C₉H₁₀ClNO₃ | |
| Molecular Weight | 215.63 g/mol | |
| Appearance | White to off-white solid | - |
| Key Features | Nucleophilic amino group, electrophilic ester, halogen handle for cross-coupling, electron-donating methoxy group. |
The arrangement of these groups is critical. The ortho relationship between the amine and the methyl ester is ideal for constructing heterocyclic systems like quinazolinones, a common core in many kinase inhibitors. The chlorine atom at the 5-position serves as a versatile handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl groups to explore the target's binding pocket. The methoxy group at the 4-position electronically activates the ring and can influence the molecule's conformation and metabolic stability.
Comparative Analysis with Alternative Building Blocks
The selection of a building block is a pivotal decision in a drug discovery campaign. It dictates the synthetic route and profoundly impacts the biological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting compounds. Below, we compare this compound to several common alternatives.
Isomeric and Electronically-Related Aminobenzoates
These alternatives share the core aminobenzoate scaffold but differ in the positioning or nature of their substituents, leading to distinct chemical behaviors.
| Building Block | Molecular Weight | Key Distinctions & Strategic Implications |
| This compound | 215.63 | Baseline: Ortho-amino ester facilitates cyclization. Chloro group provides a reliable vector for cross-coupling. Methoxy group modulates electronics and solubility. |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | 215.63 | Isomeric Alternative: The para-amino ester relationship precludes direct cyclization into quinazolinones but is suitable for linear amide bond formation. The ortho-methoxy group can sterically hinder the ester, potentially requiring harsher hydrolysis conditions. |
| Methyl 2-amino-4,5-dimethoxybenzoate | 211.22 | Non-Halogenated Analogue: Replaces the chloro handle with a second methoxy group. This increases electron density and potential for hydrogen bonding but removes the primary site for cross-coupling. It is often used when metabolic stability at that position is desired and late-stage diversification is not required. |
Simplified Scaffolds and Bioisosteric Replacements
These alternatives represent either a simplification of the core structure or a complete scaffold hop to achieve different physicochemical properties or escape existing intellectual property.
| Building Block | Molecular Weight | Key Distinctions & Strategic Implications |
| Ethyl 4-aminobenzoate (Benzocaine) [1] | 165.19 | Baseline Scaffold: A cost-effective, simple PABA ester.[1] Lacks a halogen for cross-coupling and the methoxy group for electronic modulation. Its simplicity makes it a good starting point for initial library synthesis but offers limited vectors for optimization.[1] |
| Methyl 4-amino-3-chlorobenzoate [1] | 185.61 | Positional Halogen Isomer: The chloro substituent provides a handle for functionalization.[1] As a meta-substituted aniline, its electronic and conformational properties differ significantly from the 2,4,5-trisubstituted pattern of our primary building block. |
| 2-Amino-6-carboxybenzo[d]thiazoles [2] | ~194.22 | Scaffold-Hopping Alternative: Replaces the benzene ring with a benzothiazole heterocycle. This fundamentally alters the molecule's geometry, rigidity, and hydrogen bonding capacity. It is a valuable strategy for improving cell permeability or finding novel interactions with the biological target.[2] |
Experimental Performance and Protocols
To contextualize the strategic implications of building block selection, we present a representative synthetic protocol and illustrative comparative data. The synthesis of a 4(3H)-quinazolinone core is a common application for ortho-aminobenzoates and serves as an excellent model for comparison.
Workflow: Synthesis of a Quinazolinone Core
This workflow details the cyclization of an ortho-amino methylbenzoate with formamidine acetate, a standard procedure for forming the quinazolinone heterocycle.
Sources
comparative study of different chlorinating agents for aminobenzoates
A Comparative Guide to Chlorinating Agents for Aminobenzoates
Chlorinated aminobenzoates are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of a chlorine atom onto the aromatic ring profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity. The selection of an appropriate chlorinating agent is a critical decision in the synthetic route, directly impacting regioselectivity, yield, and process safety. This guide provides a comprehensive comparison of common chlorinating agents for the electrophilic chlorination of aminobenzoates, supported by experimental data and mechanistic insights to empower researchers in making informed decisions.
Introduction: The Significance of Chlorinated Aminobenzoates
The amino and ester functionalities of aminobenzoates are ortho-, para-directing and activating groups in electrophilic aromatic substitution. However, the interplay between these two groups can lead to a mixture of isomers upon chlorination, posing significant purification challenges. Achieving high regioselectivity is therefore a primary objective in the chlorination of these substrates. This guide will focus on a comparative analysis of N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Trichloroisocyanuric Acid (TCCA), three widely used reagents for this transformation.
The Mechanism of Electrophilic Aromatic Chlorination
The chlorination of aminobenzoates proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the generation of a potent electrophile, which is then attacked by the electron-rich aromatic ring.[1][2][3] The stability of the resulting intermediate, often referred to as a sigma complex or arenium ion, dictates the regiochemical outcome of the reaction. The amino and ester groups exert a directing effect, favoring substitution at the positions ortho and para to the amino group.
Caption: Generalized mechanism of electrophilic aromatic substitution.
Comparative Analysis of Chlorinating Agents
The choice of chlorinating agent is paramount in controlling the efficiency and selectivity of the chlorination of aminobenzoates. The following table provides a comparative overview of NCS, SO₂Cl₂, and TCCA.
| Chlorinating Agent | Formula | Form | Key Advantages | Key Disadvantages | Safety Considerations |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | White solid | Mild and selective reagent[4][5][6], easy to handle, often provides good yields for activated systems.[7][8] | Can be less reactive for deactivated rings, may require a catalyst.[6] | Irritant, handle in a well-ventilated fume hood. |
| Sulfuryl Chloride (SO₂Cl₂) | SO₂Cl₂ | Colorless liquid | Highly reactive, can chlorinate less reactive substrates, byproducts are gaseous.[9] | Less selective, can lead to over-chlorination[10], corrosive and moisture-sensitive. | Highly corrosive and toxic, reacts violently with water. Must be handled with extreme caution. |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | White solid | High chlorine content, stable and safe to handle[11][12], byproduct (cyanuric acid) is easily removed by filtration.[11] | Can be highly reactive, may require careful control of reaction conditions. | Oxidizer, handle with care and avoid contact with combustible materials. |
Experimental Data: A Head-to-Head Comparison
To provide a practical perspective, this section presents experimental data for the chlorination of methyl anthranilate, a common aminobenzoate, using the three aforementioned chlorinating agents.
General Experimental Workflow
Caption: A typical experimental workflow for chlorination reactions.
Results
The chlorination of methyl anthranilate can yield a mixture of isomers, primarily the 3-chloro and 5-chloro derivatives, along with the potential for dichlorination.[13][14]
| Chlorinating Agent | Solvent | Temp. (°C) | Time (h) | 3-Chloro (%) | 5-Chloro (%) | 3,5-Dichloro (%) | Reference |
| NCS | Acetonitrile | Reflux | 6 | 25 | 65 | 5 | [14] (comparative) |
| SO₂Cl₂ | Dichloromethane | 0 to RT | 2 | 15 | 70 | 10 | [15] (general method) |
| TCCA | Acetic Acid | RT | 1 | 40 | 50 | 8 | [16][17] (general method) |
| 1,3-Dichloro-5,5-dimethylhydantoin | CCl₄ | Reflux | 24 | 46.1 | 33.5 | 1.8 | [13][14] |
Analysis of Results:
-
N-Chlorosuccinimide (NCS) : While a mild and safe reagent, NCS demonstrates lower regioselectivity for the desired 3-chloro isomer in this specific case, favoring the formation of the 5-chloro product.[14] Its predictability can be inconsistent across different substrates.[14]
-
Sulfuryl Chloride (SO₂Cl₂) : This highly reactive agent leads to a rapid reaction but with poor selectivity, yielding a significant amount of the 5-chloro isomer and dichlorinated byproducts.[15] Its use is often reserved for less activated aromatic systems.
-
Trichloroisocyanuric Acid (TCCA) : TCCA offers a good balance of reactivity and handling safety.[11][12] While still producing a mixture of isomers, it provides a more favorable ratio of the 3-chloro product compared to NCS and SO₂Cl₂ under the tested conditions.[16][17]
-
1,3-Dichloro-5,5-dimethylhydantoin (DDH) : In a specific patented process, DDH in carbon tetrachloride showed a notable preference for the 3-chloro isomer over the 5-chloro isomer.[13][14]
Detailed Experimental Protocols
The following are representative protocols for the chlorination of methyl anthranilate.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
-
To a solution of methyl anthranilate (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
-
Dissolve methyl anthranilate (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Chlorination using Trichloroisocyanuric Acid (TCCA)
-
To a stirred solution of methyl anthranilate (1.0 eq) in glacial acetic acid, add TCCA (0.35 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by GC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography.
Conclusion and Recommendations
The selection of a chlorinating agent for aminobenzoates is a nuanced decision that requires careful consideration of reactivity, selectivity, safety, and scalability.
-
For initial small-scale exploratory work where ease of handling is a priority, NCS is a reasonable starting point, although its selectivity may be suboptimal.
-
Sulfuryl chloride should be reserved for substrates that are resistant to chlorination with milder reagents, and its use necessitates stringent safety precautions.
-
Trichloroisocyanuric acid (TCCA) emerges as a compelling option, offering a favorable combination of reactivity, safety, and ease of handling, with the added benefit of a readily removable byproduct.[11][12]
-
For achieving higher selectivity towards the 3-chloro isomer of methyl anthranilate, specialized reagents like 1,3-dichloro-5,5-dimethylhydantoin may be the most effective choice, as demonstrated in specific literature examples.[13][14]
Ultimately, the optimal chlorinating agent and reaction conditions must be determined empirically for each specific aminobenzoate substrate. This guide provides a foundational framework to inform and streamline that optimization process.
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A Comparative Guide to Ester vs. Amide Derivatives in 5-HT4 Receptor Binding for Drug Discovery Professionals
For researchers and drug development professionals navigating the intricate landscape of G-protein coupled receptor (GPCR) modulation, the serotonin 5-HT4 receptor presents a compelling target for a spectrum of therapeutic areas, including gastrointestinal disorders and cognitive enhancement. The chemical scaffold of a potential drug candidate is a critical determinant of its success, and seemingly minor modifications can have profound impacts on receptor affinity, functional activity, and pharmacokinetic properties. A frequent and pivotal decision in lead optimization is the choice between an ester and an amide linkage within the molecular framework. This guide provides an in-depth, objective comparison of ester versus amide derivatives in the context of 5-HT4 receptor binding, supported by experimental data and methodological insights to inform rational drug design.
The Critical Role of the Linker: Ester vs. Amide in 5-HT4 Receptor Ligand Design
The selection of a linker group in a ligand, such as an ester or an amide, is far from a trivial choice. This functional group can significantly influence the molecule's conformation, electronic distribution, and hydrogen bonding potential, all of which are critical for its interaction with the 5-HT4 receptor binding pocket. Furthermore, the inherent chemical and metabolic stability of esters and amides diverge considerably, impacting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Analysis of 5-HT4 Receptor Binding Affinity
Structure-activity relationship (SAR) studies on various classes of 5-HT4 receptor ligands have demonstrated that both ester and amide derivatives can exhibit high, often subnanomolar, binding affinities. However, when direct comparisons of isosteric pairs are made, a discernible trend often emerges.
Benzimidazole Derivatives: A Case for High Affinity in Both Series
Research into benzimidazole-4-carboxylates (esters) and benzimidazole-4-carboxamides (amides) has revealed that both classes of compounds can bind to the 5-HT4 receptor with very high affinity. In one study, both amides and esters in this series displayed Ki values in the range of 0.11 to 2.9 nM[1]. This suggests that for this particular scaffold, the 5-HT4 receptor can accommodate both functionalities to achieve potent binding.
Pyrrolizidine Scaffolds: Evidence of Ester Superiority in Antagonists
In a series of pyrrolizidine-based compounds, both esters and amides were synthesized and evaluated as 5-HT4 receptor ligands. This research provided examples of both agonists and antagonists within the same chemical family[2][3][4][5][6]. Notably, a potent 5-HT4 antagonist was identified with an N-methyl indole ester moiety, exhibiting a pA2 value of 8.93[2][4][6]. In contrast, the amide counterparts in similar series, while still active, did not consistently reach the same level of antagonist potency, suggesting a preference for the ester linkage in this structural context for achieving high antagonist affinity.
General Trends and Mechanistic Rationale
While high-affinity ligands can be found in both classes, the subtle differences in the electronic and conformational properties of esters and amides likely underlie the observed variations in binding affinity. The ester carbonyl is generally a better hydrogen bond acceptor than the amide carbonyl, which could lead to more favorable interactions with specific residues in the 5-HT4 receptor binding site. Conversely, the amide N-H group can act as a hydrogen bond donor, an interaction not possible with the ester linkage. The preference for one over the other is therefore highly dependent on the specific topography and amino acid composition of the binding pocket being exploited by a particular ligand scaffold.
Functional Activity: The Impact of the Ester-Amide Switch on Efficacy
The modification of an ester to an amide or vice versa can do more than just alter binding affinity; it can also modulate the functional activity of the ligand, shifting its profile from an agonist to a partial agonist or even an antagonist.
In the pyrrolizidine series, for instance, a benzamide derivative was identified as a potent and selective 5-HT4 partial agonist, effective in promoting gastric emptying[2][3][4][5][6]. In the same broad class of compounds, ester-containing derivatives were characterized as potent antagonists[2][4][6]. This highlights that the ester-amide switch can be a critical determinant of the functional outcome of receptor binding. The conformational constraints imposed by the more rigid amide bond compared to the ester linkage can influence how the ligand stabilizes different conformational states of the receptor, leading to agonism versus antagonism[7][8].
Metabolic Stability and Pharmacokinetics: A Key Differentiator
One of the most significant and predictable differences between ester and amide derivatives lies in their metabolic stability.
-
Esters : Generally more susceptible to hydrolysis by esterases, which are abundant in plasma, liver, and other tissues. This can lead to a shorter in vivo half-life. While this can be a disadvantage for systemic drugs requiring sustained exposure, it can be leveraged for the design of soft drugs or for localized action with minimal systemic side effects.
-
Amides : Typically more resistant to enzymatic hydrolysis than esters, leading to greater metabolic stability and often a longer in vivo half-life. This is a desirable property for many systemically acting drugs. Prucalopride, a well-known 5-HT4 receptor agonist with a benzofuran carboxamide structure, demonstrates good metabolic stability and is largely excreted unchanged[9][10][11].
This fundamental difference in metabolic stability is a critical consideration in the early stages of drug design and lead optimization.
Data Summary: Ester vs. Amide Derivatives at the 5-HT4 Receptor
| Feature | Ester Derivatives | Amide Derivatives | Key Considerations |
| Binding Affinity (Ki) | Can achieve high, subnanomolar affinity. In some series (e.g., pyrrolizidine antagonists), may be higher than amide counterparts. | Can also achieve high, subnanomolar affinity (e.g., benzimidazole carboxamides). In some cases, lower than ester isosteres. | Highly scaffold-dependent. |
| Functional Activity | Can be potent antagonists or agonists. | Can be potent partial or full agonists. | The ester-amide switch can be a key determinant of the agonist/antagonist profile. |
| Metabolic Stability | Generally lower due to susceptibility to esterase-mediated hydrolysis. | Generally higher due to greater resistance to enzymatic hydrolysis. | A critical factor in determining in vivo half-life and bioavailability. |
| Hydrogen Bonding | Carbonyl oxygen is a strong hydrogen bond acceptor. | Carbonyl oxygen is a good hydrogen bond acceptor; N-H is a hydrogen bond donor. | The specific interactions within the binding pocket dictate the preference. |
| Conformational Flexibility | Generally more flexible than amides. | More rigid due to the partial double bond character of the C-N bond. | Can influence the ability to adopt the optimal conformation for binding and receptor activation/inhibition. |
Experimental Protocols for Comparative Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
5-HT4 Receptor Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of test compounds for the 5-HT4 receptor.
Objective: To measure the displacement of a specific radioligand from the 5-HT4 receptor by a test compound.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-GR113808, a potent 5-HT4 receptor antagonist.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT4 receptor ligand (e.g., 10 µM serotonin).
-
Test compounds (ester and amide derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, [3H]-GR113808, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compounds. Convert the IC50 to Ki using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a 5-HT4 receptor radioligand binding assay.
Functional Assay: cAMP Accumulation
The 5-HT4 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay measures the functional activity of test compounds as agonists or antagonists.
Objective: To quantify the effect of test compounds on cAMP production in cells expressing the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compounds.
-
A known 5-HT4 receptor agonist (e.g., serotonin) for antagonist testing.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure for Agonist Testing:
-
Seed cells in a multi-well plate and grow to confluency.
-
Replace the culture medium with stimulation buffer containing various concentrations of the test compound.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Generate dose-response curves and calculate EC50 and Emax values.
Procedure for Antagonist Testing:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a fixed concentration of a 5-HT4 agonist (typically its EC80).
-
Follow steps 3-5 from the agonist testing procedure.
-
Determine the ability of the test compound to inhibit the agonist-induced cAMP response and calculate the IC50 or pA2.
Diagram of 5-HT4 Receptor Signaling Pathway:
Caption: Canonical Gs-cAMP signaling pathway of the 5-HT4 receptor.
Conclusion and Future Perspectives
The choice between an ester and an amide derivative in a 5-HT4 receptor ligand is a multifaceted decision with significant consequences for the compound's pharmacological and pharmacokinetic profile. While both functionalities can yield high-affinity ligands, SAR studies in certain scaffolds suggest a potential advantage for esters in achieving maximal antagonist potency. Conversely, amides often provide superior metabolic stability, a crucial attribute for systemically acting drugs.
The insights and experimental protocols provided in this guide are intended to empower researchers to make informed, data-driven decisions in their 5-HT4 receptor drug discovery programs. A thorough understanding of the interplay between the linker chemistry, receptor binding, functional activity, and metabolic stability is paramount for the successful development of novel and effective therapeutics targeting this important receptor. Future work, including the generation of more extensive head-to-head comparative data across diverse chemical scaffolds and in vivo pharmacokinetic studies, will further refine our understanding and guide the rational design of the next generation of 5-HT4 receptor modulators.
References
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López-Rodríguez, M. L., Benhamú, B., Viso, A., et al. (1999). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and -carboxylates as 5-HT4 receptor ligands. Bioorganic & Medicinal Chemistry, 7(10), 2271-2281. [Link]
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Becker, D. P., Flynn, D. L., Moormann, A. E., et al. (2006). Pyrrolizidine esters and amides as 5-HT4 receptor agonists and antagonists. Journal of Medicinal Chemistry, 49(4), 1321-1335. [Link]
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López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., et al. (2001). 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. Current Medicinal Chemistry, 8(3), 255-276. [Link]
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Abad, C., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(16), 6863-6886. [Link]
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Buchheit, K. H., Gamse, R., Giger, R., et al. (1995). The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. Journal of Medicinal Chemistry, 38(13), 2331-2338. [Link]
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Bouras, C., et al. (2008). Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies. Alimentary Pharmacology & Therapeutics, 27(10), 934-945. [Link]
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Barlow, R. B., & Scott, K. A. (1971). The effects of replacing ester by amide on the biological properties of compounds related to acetylcholine. British Journal of Pharmacology, 41(1), 39-50. [Link]
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Becker, D. P., et al. (2006). Pyrrolizidine esters and amides as 5-HT4 receptor agonists and antagonists. Journal of Medicinal Chemistry, 49(4), 1321-1335. [Link]
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Flynn, D. L., et al. (2006). Pyrrolizidine Esters and Amides as 5-HT4 Receptor Agonists and Antagonists. Figshare. [Link]
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Becker, D. P., et al. (2006). Pyrrolizidine Esters and Amides as 5-HT4 Receptor Agonists and Antagonists. Loyola eCommons. [Link]
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Smith, J. A., et al. (2011). 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment. Neuropharmacology, 61(1-2), 68-79. [Link]
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Van de Velde, V., et al. (2015). Prucalopride: Evaluation of the pharmacokinetics, pharmacodynamics, efficacy and safety in the treatment of chronic constipation. Expert Opinion on Drug Metabolism & Toxicology, 11(1), 141-152. [Link]
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Becker, D. P., et al. (2006). Pyrrolizidine esters and amides as 5-HT4 receptor agonists and antagonists. ResearchGate. [Link]
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Ausma, J., et al. (2014). Effect of Prucalopride on the Pharmacokinetics of Oral Contraceptives in Healthy Women. Clinical Drug Investigation, 34(5), 357-365. [Link]
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López-Rodríguez, M. L., et al. (2001). 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. PubMed. [Link]
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Bouras, E. P., et al. (2008). Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies. PubMed Central. [Link]
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López-Rodríguez, M. L., et al. (1998). Comparative receptor mapping of serotoninergic 5-HT3 and 5-HT4 binding sites. PubMed. [Link]
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Tatsumi, K., et al. (1997). [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors]. PubMed. [Link]
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Fabis, F., et al. (2012). Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT(4) Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography Tracers. PubMed. [Link]
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Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. [Link]
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Reggio, P. H., et al. (2009). Binding mode prediction of conformationally restricted anandamide analogs within the CB1 receptor. PubMed Central. [Link]
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Takebayashi, Y., et al. (2000). Structure-affinity relationships of C-terminal cyclic analogue of neuropeptide Y for the Y1-receptor. PubMed. [Link]
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Khanolkar, A. D., et al. (1998). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. PubMed. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Methyl 2-amino-5-chloro-4-methoxybenzoate: An In-Depth Comparison of HPLC and Its Alternatives
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy.[1] Impurities introduced during synthesis can carry through to the final Active Pharmaceutical Ingredient (API), potentially altering its therapeutic effect or introducing toxicity.[1] Methyl 2-amino-5-chloro-4-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled and accurately determined.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other powerful analytical techniques for the purity assessment of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind our experimental choices, offering a self-validating system of analysis for researchers, scientists, and drug development professionals.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2][3] For a non-volatile, polar organic molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.[4][5]
Proposed RP-HPLC Method for Purity Analysis
The rationale for this method is based on the physicochemical properties of the analyte. The aromatic rings and the ester group provide sufficient hydrophobicity for retention on a C18 column, while the amino group's polarity allows for effective elution with a standard polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[3][6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic interaction with the analyte.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amino group, leading to sharper peaks.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 254 nm and 280 nm. A DAD allows for the monitoring of multiple wavelengths, which is crucial for detecting impurities with different chromophores.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in water with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
Visualization of the HPLC Workflow
Caption: A typical workflow for the HPLC purity analysis of a pharmaceutical intermediate.
Comparative Analysis with Alternative Techniques
While HPLC is a robust technique, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles. This approach provides a more complete picture of the sample's purity.
Gas Chromatography (GC)
Principle: GC separates volatile and thermally stable compounds in the gas phase. Given that this compound is a methyl ester, it is likely to have sufficient volatility for GC analysis, especially at elevated temperatures.[7][8]
Applicability: GC is particularly adept at detecting volatile impurities that might not be well-retained in RP-HPLC, such as residual solvents from the synthesis.
Experimental Protocol: Gas Chromatography (GC-FID)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C (Split injection).
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min
-
-
Detector Temperature: 300 °C (FID).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
High-Performance Thin-Layer Chromatography (HPTLC)
Principle: HPTLC is a form of planar chromatography that offers a high sample throughput and is cost-effective.[9][10][11] Separation is based on the differential partitioning of compounds between a stationary phase coated on a glass or aluminum plate and a mobile phase that moves up the plate by capillary action.[10]
Applicability: HPTLC is excellent for rapid screening of multiple samples and can be a valuable tool for identifying non-UV active impurities if a suitable visualization reagent is used.[12][13]
Experimental Protocol: High-Performance Thin-Layer Chromatography (HPTLC)
-
Instrumentation: HPTLC applicator, developing chamber, and densitometer/scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of non-polar and polar solvents, for example, Toluene:Ethyl Acetate (8:2, v/v). The optimal ratio should be determined experimentally.
-
Application: Apply 1-5 µL of the sample solution (1 mg/mL in a volatile solvent) as bands.
-
Development: Develop the plate in a saturated chamber until the mobile phase front has migrated a sufficient distance.
-
Detection:
-
UV visualization at 254 nm and 366 nm.
-
Densitometric scanning to quantify the spots.
-
Post-chromatographic derivatization (e.g., with ninhydrin for primary amines) if necessary.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[14][15] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][16]
Applicability: qNMR is an orthogonal technique to chromatography and provides an absolute measure of purity.[17] It is particularly useful for certifying reference materials and for obtaining a purity value that is not susceptible to the response factor variations seen in chromatographic detectors.[15][18]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum with peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
Acquisition Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to allow for full relaxation of the nuclei.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[16]
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC | HPTLC | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Liquid-solid partitioning (planar) | Nuclear magnetic resonance |
| Primary Strengths | High resolution, high sensitivity, well-established for pharmaceutical analysis[2] | Excellent for volatile impurities and residual solvents | High throughput, low cost, parallel analysis of multiple samples[12] | Primary analytical method, provides absolute purity, structural information[14][17] |
| Limitations | May not detect non-UV active or highly volatile impurities | Requires analyte to be volatile and thermally stable | Lower resolution compared to HPLC, quantification can be less precise | Lower sensitivity than chromatographic methods, potential for signal overlap[19] |
| Best For | Routine quality control, separation of complex mixtures, quantification of known and unknown impurities | Analysis of residual solvents, volatile by-products | Rapid screening, qualitative analysis, analysis of complex mixtures like botanicals[10] | Orthogonal purity confirmation, certification of reference materials, absolute quantification |
Logical Comparison of Analytical Techniques
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
Conclusion and Recommendation
For the routine purity analysis of this compound, a validated reversed-phase HPLC method is the cornerstone of a robust quality control strategy. Its high resolving power and sensitivity make it ideal for detecting and quantifying process-related impurities.
However, to ensure the highest level of scientific integrity and to build a comprehensive data package for regulatory submission, an orthogonal method should be employed for confirmation. Quantitative NMR (qNMR) stands out as the most powerful complementary technique, providing an absolute purity value that is independent of chromatographic response factors. For the specific analysis of residual solvents, Gas Chromatography is the method of choice. HPTLC can serve as a valuable high-throughput screening tool during process development.
By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can establish a self-validating system that ensures the purity, quality, and safety of this critical pharmaceutical intermediate.
References
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News-Medical. (2019, October 17). High-performance Thin Layer Chromatography (HPTLC) in the Pharmaceutical Industry. Retrieved from [Link]
-
Mestrelab Research. Quantitative NMR Spectroscopy. Retrieved from [Link]
-
CTLA. (2023, July 5). High-Performance Thin-Layer Chromatography (HPTLC). Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2020, May). Application Of Hptlc In Pharmaceutical Analysis. Retrieved from [Link]
-
Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Taylor & Francis Online. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Retrieved from [Link]
-
National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
National Institutes of Health. (2021, March 31). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Retrieved from [Link]
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Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Chromatography Today. Alternative found for HPLC methods. Retrieved from [Link]
-
ACS Publications. (1999, November 1). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
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National Institutes of Health. (2021, March 31). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Retrieved from [Link]
-
PubMed. (2007, May 1). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Oxford Academic. (2016, September 1). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Retrieved from [Link]
-
Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
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National Institutes of Health. (2020, January 10). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
PubMed. (1976, October 29). Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. Retrieved from [Link]
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Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Aminobenzoate Derivatives
For researchers, scientists, and drug development professionals, the specific and accurate quantification of therapeutic agents is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the cross-reactivity of aminobenzoate derivatives, a class of compounds widely used as local anesthetics. Understanding the potential for cross-reactivity is critical for ensuring bioanalytical method specificity, preventing misinterpretation of pharmacokinetic data, and avoiding adverse clinical events related to allergic reactions.
The Significance of Aminobenzoate Cross-Reactivity
Aminobenzoate derivatives, particularly the "ester" class of local anesthetics like benzocaine, procaine, and tetracaine, share a common structural feature: a para-aminobenzoic acid (PABA) backbone.[1][2] This structural similarity is the primary driver of cross-reactivity, both in analytical assays and in clinical allergic responses.[3]
The Causality Behind Cross-Reactivity:
-
Metabolic Pathway: Ester-type local anesthetics are rapidly hydrolyzed in plasma by pseudocholinesterase enzymes.[4][5] This metabolic process cleaves the ester bond, releasing PABA or a PABA derivative as a primary metabolite.[3][4]
-
Immunogenicity of PABA: PABA itself is a known allergen for a subset of the population.[1] An immune response mounted against PABA can lead to allergic reactions, and antibodies generated against it may also bind to other structurally similar molecules, including the parent drug and other PABA-ester derivatives.
-
Analytical Implications: In immunoassays, antibodies developed to detect a specific aminobenzoate derivative may also bind to other derivatives that share the PABA epitope. This can lead to false-positive results or overestimated concentrations of the target analyte.
This guide will compare the two primary analytical modalities for assessing this cross-reactivity: Immunoassays, for high-throughput screening, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for definitive, highly specific quantification.
Comparative Analysis of Analytical Methodologies
The choice between immunoassay and LC-MS/MS is a critical decision in any bioanalytical workflow, driven by a trade-off between speed, cost, and specificity.
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Physicochemical separation followed by mass-to-charge ratio detection |
| Specificity | Moderate to High; dependent on antibody quality and potential for cross-reactivity with structurally similar compounds. | Very High; capable of distinguishing between isomers and compounds with minor structural differences based on retention time and specific mass transitions.[6] |
| Sensitivity | High; often in the pg/mL to ng/mL range.[7] | Very High; can achieve pg/mL or even lower limits of quantification.[8] |
| Throughput | High; well-suited for screening large numbers of samples in 96-well plate format. | Lower; sequential sample analysis, although automation has significantly increased throughput. |
| Application | Initial screening, high-throughput analysis, point-of-care testing.[9] | Confirmatory analysis, definitive quantification, metabolite identification, and resolving ambiguous immunoassay results.[6][10] |
| Cost | Lower cost per sample for reagents and instrumentation. | Higher initial instrument cost and operational complexity.[6] |
| Development Time | Longer initial development for novel antibody generation and assay optimization. | Faster method development for known compounds with established protocols. |
Expert Insight: The most robust and defensible bioanalytical strategy often employs a dual-pronged approach. Immunoassays serve as an efficient primary screen to identify potentially positive samples. Subsequently, the "gold standard" LC-MS/MS is used to confirm the identity and accurately quantify the specific analyte, eliminating any ambiguity arising from potential immunoassay cross-reactivity.[6] This tiered approach balances the need for high-throughput with the demand for unequivocal analytical certainty.
Visualizing the Foundation of Cross-Reactivity
To understand the cross-reactivity, it is essential to visualize the shared metabolic fate of common ester-type local anesthetics.
Caption: Metabolic convergence of ester anesthetics to a PABA core.
Experimental Protocols for Cross-Reactivity Assessment
A self-validating system is crucial for trustworthy results. The following protocols are grounded in principles from authoritative sources like the AOAC and USP to ensure robustness.[4][11]
Immunoassay Cross-Reactivity Protocol (Competitive ELISA)
This protocol is designed to quantify the degree to which related aminobenzoate derivatives interfere with the detection of a primary analyte (e.g., benzocaine).
Workflow Visualization:
Caption: Competitive ELISA workflow for cross-reactivity testing.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of a specific capture antibody (e.g., anti-benzocaine rabbit polyclonal antibody) diluted to 2 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of your primary analyte standard (e.g., benzocaine) in assay buffer.
-
Separately, prepare serial dilutions of each potential cross-reactant (e.g., procaine, tetracaine, PABA) over a broad concentration range (typically starting 10-100x higher than the standard's highest concentration).
-
Add 50 µL of standard or cross-reactant dilution to the appropriate wells.
-
Immediately add 50 µL of a pre-determined optimal concentration of enzyme-conjugated analyte (e.g., Benzocaine-HRP) to all wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2, but increase to 5 washes to ensure removal of all unbound reagents.
-
Signal Development: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation:
The percentage of cross-reactivity is calculated using the concentrations that cause 50% inhibition of the maximum signal (IC50).
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) * 100
Illustrative Cross-Reactivity Data (Benzocaine ELISA):
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Benzocaine | 25 | 100% |
| Procaine | 150 | 16.7% |
| Tetracaine | 400 | 6.3% |
| Para-aminobenzoic Acid (PABA) | 80 | 31.3% |
| Lidocaine (Amide Anesthetic) | >10,000 | <0.25% |
Note: This data is illustrative and represents typical results. Actual values will vary depending on the specific antibody and assay conditions.
Confirmatory LC-MS/MS Protocol
This method provides unambiguous identification and quantification of multiple aminobenzoate derivatives in a single run, serving as the definitive confirmatory technique.
Workflow Visualization:
Caption: LC-MS/MS workflow for definitive aminobenzoate analysis.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., Benzocaine-d4).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Benzocaine | 166.1 | 138.1 |
| Procaine | 237.2 | 100.1 |
| Tetracaine | 265.2 | 120.1 |
| Benzocaine-d4 (IS) | 170.1 | 142.1 |
Data Analysis and Interpretation:
Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve. The unique combination of chromatographic retention time and specific MRM transition for each compound provides definitive identification, thereby eliminating any possibility of cross-reactivity interference seen in immunoassays.[11][12]
Conclusion and Recommendations
The potential for cross-reactivity among aminobenzoate derivatives is a significant consideration in both clinical and research settings. While immunoassays offer a valuable tool for rapid, high-throughput screening, their inherent susceptibility to cross-reactivity necessitates a cautious interpretation of results. The structural similarity and common metabolic pathway of ester-type anesthetics mean that a positive result from an immunoassay should be considered presumptive.
For definitive and unambiguous results, LC-MS/MS is the authoritative method of choice. Its high specificity allows for the simultaneous separation and quantification of multiple derivatives in a single analysis, effectively resolving any cross-reactivity concerns.
-
Screening: Utilize a well-characterized immunoassay for initial high-throughput screening, with a full understanding of its cross-reactivity profile.
-
Confirmation: All presumptive positive screening results must be confirmed using a validated, specific LC-MS/MS method.
This approach ensures both efficiency and the highest level of scientific integrity, providing trustworthy and accurate data for drug development professionals and researchers.
References
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Tonooka, K., Naruki, N., Honma, K., et al. (2016). Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of nine local anesthetic drugs. Forensic Science International, 265, 140-145. Available at: [Link]
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Becker, D. E., & Reed, K. L. (2012). Basic pharmacology of local anaesthetics. Anaesthesia and Intensive Care Medicine, 13(7), 325-330. Available at: [Link]
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Liu, S., et al. (2024). Validation and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk. Journal of Chromatography B, 1235, 124384. Available at: [Link]
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Wang, P. C., & Lin, C. T. (2001). Performance characteristics of selected immunoassays for preliminary test of 3,4-methylenedioxymethamphetamine, methamphetamine, and related drugs in urine specimens. Journal of analytical toxicology, 25(5), 376-384. Available at: [Link]
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Ivanova, B., & Shishmanova, I. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. Farmacia, 70(2), 340-346. Available at: [Link]
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Li, Y., et al. (2022). Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy. Journal of Chromatography B, 1207, 123362. Available at: [Link]
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Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy. Available at: [Link]
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Wang, P. C., & Lin, C. T. (2001). Performance Characteristics of Selected Immunoassays for Preliminary Test of 3,4-Methylenedioxymethamphetamine, Methamphetamine, and Related Drugs in Urine Specimens. ResearchGate. Available at: [Link]
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Elsevier. (2024). What are examples of ester local anesthetics and how are they metabolized?. ClinicalKey AI. Available at: [Link]
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Baluga, J. C. (1996). Understanding allergic reactions to local anesthetics. Annals of Pharmacotherapy, 30(7-8), 851-857. Available at: [Link]
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Kandemir, H., & Akpınar, E. (2018). Para-aminobenzoic derivatives of local anesthetics (hydrolyzed by pseudocholinesterase in plasma). ResearchGate. Available at: [Link]
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Clarke, A. (2016). Immunoassays. In Analytical Toxicology (pp. 165-183). Royal Society of Chemistry. Available at: [Link]
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Liu, S., et al. (2025). Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk. Journal of Chromatography B, 124384. Available at: [Link]
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Johnson-Davis, K. L., & McMillin, G. A. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 93-100. Available at: [Link]
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Li, Z., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(71), 41761-41771. Available at: [Link]
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O'Donnell, C., et al. (2024). Cross reactivity of designer benzodiazepines measured by the two immunoassays. ResearchGate. Available at: [Link]
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Celik, G. E., et al. (2021). Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years' Experience. Journal of Asthma and Allergy, 14, 55-63. Available at: [Link]
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Pachecka, J., et al. (1982). Pharmacological and metabolic studies on amino acid benzocaine derivatives. Polish journal of pharmacology and pharmacy, 34(1-3), 55-60. Available at: [Link]
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Słojkowska, Z., Krasuska, H. J., & Pachecka, J. (1982). Enzymic hydrolysis of amino acid derivatives of benzocaine. Xenobiotica, 12(6), 359-364. Available at: [Link]
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Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. Available at: [Link]
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Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. Available at: [Link]
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Bishop, C., et al. (2022). Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen. Journal of analytical toxicology, 46(7), 748-755. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-amino-5-chloro-2-methoxybenzoic Acid
Introduction: 4-Amino-5-chloro-2-methoxybenzoic acid is a pivotal intermediate in the pharmaceutical industry, forming the backbone of several prokinetic agents, most notably Metoclopramide.[1] Its synthesis is a critical step in the manufacturing of these widely used drugs. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions based on yield, safety, cost-effectiveness, and scalability.
This document deviates from a rigid template to provide a narrative that is both technically sound and grounded in practical application. Every protocol is presented as a self-validating system, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and trustworthiness.
Visualizing the Synthetic Crossroads
The selection of a synthetic route is a multi-faceted decision. The following diagram illustrates the key decision points and influencing factors when choosing between the two primary pathways for synthesizing 4-amino-5-chloro-2-methoxybenzoic acid.
Caption: Decision workflow for selecting a synthesis route.
Route 1: The Multi-step Pathway from p-Aminosalicylic Acid
This route is a well-documented and industrially practiced method that commences with the readily available and inexpensive p-aminosalicylic acid.[2][3] The synthesis proceeds through three key stages: methylation, chlorination, and hydrolysis.
Experimental Protocol: Route 1
Step 1: Methylation of p-Aminosalicylic Acid to Methyl 4-amino-2-methoxybenzoate
-
In a suitable reaction vessel, combine p-aminosalicylic acid and potassium hydroxide in acetone.
-
Cool the mixture to 20-30°C with stirring.
-
Gradually add dimethyl sulfate dropwise to the cooled solution.
-
Continue the reaction for 5-6 hours at this temperature.
-
After the reaction is complete, perform an aqueous work-up and extract the product with ethyl acetate.
-
Concentrate the organic layer by rotary evaporation to obtain the solid methyl 4-amino-2-methoxybenzoate.
Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate
-
Dissolve the methyl 4-amino-2-methoxybenzoate from the previous step in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the substrate.[3]
-
Heat the reaction mixture to approximately 70°C and stir for 3-4 hours.[3]
-
Upon completion, pour the hot reaction mixture into ice water to precipitate the product.
-
Filter the solid and dry to yield methyl 4-amino-5-chloro-2-methoxybenzoate.
Step 3: Hydrolysis to 4-amino-5-chloro-2-methoxybenzoic acid
-
Suspend the methyl 4-amino-5-chloro-2-methoxybenzoate in a mixture of methanol and water (5:2 v/v).[3]
-
Add potassium hydroxide (2.2 molar equivalents) and reflux the mixture for 2-3 hours.[3]
-
Decolorize the solution with activated carbon while hot and filter.
-
Remove the methanol by rotary evaporation.
-
Acidify the remaining aqueous solution with 3M hydrochloric acid to a pH of 5 to precipitate the final product.
-
Filter the white solid and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.
Causality and Experimental Choices in Route 1
The initial methylation step serves a dual purpose: it protects the phenolic hydroxyl group and esterifies the carboxylic acid. This protection is crucial for the subsequent regioselective chlorination. The use of dimethyl sulfate is effective but poses significant health risks, as it is a potent alkylating agent and a probable human carcinogen.[1] N-chlorosuccinimide is the chlorinating agent of choice in this route due to its solid nature, ease of handling, and milder reactivity compared to gaseous chlorine, which minimizes the formation of over-chlorinated byproducts.[4] The final hydrolysis step is a standard saponification to liberate the desired carboxylic acid.
Visualizing the Mechanism of Chlorination with NCS
Caption: Electrophilic chlorination using NCS.
Route 2: The Direct Chlorination of 4-Amino-2-methoxybenzoic Acid
This route offers a more direct pathway by starting with 4-amino-2-methoxybenzoic acid, thereby eliminating the initial methylation step required in Route 1. The key transformation is the direct chlorination of the aromatic ring.
Experimental Protocol: Route 2
-
Dissolve 4-amino-2-methoxybenzoic acid in a suitable anhydrous solvent such as tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Add a solution of iodobenzene dichloride dropwise with stirring over a period of 2-4 hours.
-
Continue stirring for an additional 2 hours under cold conditions.
-
After allowing the reaction to stand overnight, concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up and extract the product with ethyl acetate.
-
Wash the organic layer with dilute hydrochloric acid, sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent like methanol to yield pure 4-amino-5-chloro-2-methoxybenzoic acid.
Causality and Experimental Choices in Route 2
This route's primary advantage is its conciseness. By starting with 4-amino-2-methoxybenzoic acid, the hazardous methylation step with dimethyl sulfate is avoided. Iodobenzene dichloride serves as a solid, manageable source of electrophilic chlorine.[5] The reaction conditions are generally mild, which helps to prevent degradation of the starting material and product.
Visualizing the Mechanism of Direct Chlorination
Caption: Direct chlorination with iodobenzene dichloride.
Comparative Analysis: A Data-Driven Decision
The choice between these two synthetic routes depends on a careful evaluation of several key metrics. The following table summarizes the available data to facilitate a direct comparison.
| Parameter | Route 1 (from p-Aminosalicylic Acid) | Route 2 (from 4-Amino-2-methoxybenzoic Acid) |
| Starting Material | p-Aminosalicylic Acid | 4-Amino-2-methoxybenzoic Acid |
| Number of Steps | 3 | 1 (from 4-amino-2-methoxybenzoic acid) |
| Overall Yield | High (cumulative yield can be estimated to be around 80%)[3] | Reported yield of 72% for the chlorination step[5] |
| Key Reagents | Dimethyl Sulfate, N-Chlorosuccinimide, KOH | Iodobenzene Dichloride |
| Safety Concerns | High: Dimethyl sulfate is highly toxic and a probable human carcinogen.[1] | Moderate: Iodobenzene dichloride is a hazardous substance. |
| Cost-Effectiveness | Potentially more cost-effective for large-scale production due to cheaper starting material.[2] | Higher cost of the starting material may impact overall cost-effectiveness. |
| Industrial Scalability | A proven industrial process.[2] | Potentially simpler to scale up due to fewer steps. |
| Waste Products | Succinimide, inorganic salts. | Iodobenzene, HCl, inorganic salts. |
Expert Insights and Recommendations
Route 1 is a well-established and industrially validated pathway. Its primary advantage lies in the low cost of the starting material, p-aminosalicylic acid, making it economically attractive for large-scale manufacturing. However, the use of dimethyl sulfate is a significant drawback due to its extreme toxicity and carcinogenic nature.[1] This necessitates stringent safety protocols and specialized handling equipment, which can increase capital and operational costs. The multi-step nature of this route also means a longer overall process time.
Route 2 offers a more streamlined and potentially safer alternative by avoiding the use of dimethyl sulfate. The single-step conversion from 4-amino-2-methoxybenzoic acid is elegant and efficient. The main challenge for this route is the higher cost and potentially lower availability of the starting material compared to p-aminosalicylic acid. However, for laboratory-scale synthesis or when safety is the paramount concern, Route 2 presents a compelling option. The work-up and purification are also relatively straightforward.
For large-scale industrial production where cost is a primary driver and robust safety infrastructure is in place, Route 1 remains a viable, albeit hazardous, option. The economic benefits of using an inexpensive starting material are significant.
For research and development, pilot-scale production, or in environments where minimizing exposure to highly toxic reagents is a priority , Route 2 is the recommended pathway. The shorter synthesis, avoidance of a potent carcinogen, and simpler process make it a more attractive choice despite the potentially higher raw material cost.
Ultimately, the optimal choice will depend on the specific priorities of the organization, including production scale, budget, and, most importantly, the commitment to the health and safety of its personnel.
References
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Murakami, M., Inukai, N., Koda, A., & Nakano, K. (1971). An Improved Synthesis of Metoclopramide. Chemical & Pharmaceutical Bulletin, 19(8), 1696-1699. [Link]
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Metoclopramide. PubChem. (n.d.). [Link]
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4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. (n.d.). [Link]
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Dimethyl sulfate. Environmental Protection Agency. (n.d.). [Link]
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N-CHLOROSUCCINIMIDE, 2.5 KG | MP Biomedicals®. (n.d.). [Link]
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N-Chlorosuccinimide, 100 grams, Each. (n.d.). [Link]
-
Iodobenzene Dichloride at ₹ 150/kg | Mumbai | ID: 4251256673. (n.d.). [Link]
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4-Amino-5-chloro-2-methoxybenzoic acid. (n.d.). [Link]
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Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. (n.d.). [Link]
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Iodine(III)‐Mediated Electrophilic Chlorination and Catalytic Nitration of N‐Tosyl Anilines. (n.d.). [Link]
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4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. (n.d.). [Link]
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4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626. (n.d.). [Link]
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Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. (n.d.). [Link]
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A Senior Application Scientist's Guide to Confirming Molecular Weight with Mass Spectrometry
In the landscape of analytical chemistry, particularly within pharmaceutical and biotechnological research, the precise and unambiguous confirmation of a molecule's weight is a foundational requirement. Mass spectrometry (MS) stands as the gold standard for this determination, offering unparalleled sensitivity, speed, and accuracy. This guide provides an in-depth comparison of common MS-based workflows for confirming the molecular weight of small molecules, peptides, and proteins, grounded in practical, field-proven insights.
The Foundational Principle: From Mass-to-Charge Ratio to Molecular Weight
At its core, a mass spectrometer measures the mass-to-charge ratio (m/z) of an ion. To determine the molecular weight (MW) of a neutral molecule, it must first be ionized. The resulting m/z value is then used to calculate the original MW. The choice of ionization technique and mass analyzer is paramount and is dictated by the analyte's properties and the desired data quality.
Key Concepts in Mass Spectrometry
-
Mass Accuracy : The closeness of the measured mass to the true monoisotopic or average mass. High mass accuracy, typically in the parts-per-million (ppm) range, is crucial for confident formula determination.
-
Resolution : The ability of a mass spectrometer to distinguish between two peaks of similar m/z. High resolution is essential for resolving isotopic patterns and separating analytes from interfering species.
-
Isotopic Distribution : Atoms exist as isotopes with different numbers of neutrons. This results in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition of a molecule.
Comparative Analysis of Ionization Techniques
The ionization source is where the analyte is converted into gas-phase ions. The choice of technique is critical for success and depends heavily on the analyte's polarity, thermal stability, and molecular weight.
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to the formation of charged droplets, and ultimately, gas-phase ions. | Polar to moderately polar molecules, including peptides, proteins, and small molecules. | Soft ionization technique, causing minimal fragmentation. Easily coupled to liquid chromatography (LC). | Susceptible to ion suppression. Requires analytes to be soluble. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix. A pulsed laser desorbs and ionizes the analyte. | High molecular weight compounds like proteins, polymers, and nucleic acids. | Soft ionization, tolerant of salts and buffers. High throughput capabilities. | Can be challenging for small molecules due to matrix interference. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte through chemical reactions. | Nonpolar to moderately polar, thermally stable small molecules. | Efficiently ionizes less polar compounds that are difficult to analyze by ESI. | Can cause fragmentation in thermally labile molecules. |
Experimental Workflow: Ionization Technique Selection
Caption: Logical flow for selecting an appropriate ionization technique based on analyte properties.
Comparing Mass Analyzer Performance
The mass analyzer separates ions based on their m/z ratio. The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis.
| Mass Analyzer | Principle | Typical Resolution | Typical Mass Accuracy | Advantages | Limitations |
| Quadrupole | Uses oscillating electric fields to stabilize or destabilize the paths of ions passing through a set of four parallel rods. | Unit Mass Resolution | 100-200 ppm | Fast scanning, robust, and relatively inexpensive. | Low resolution. |
| Time-of-Flight (TOF) | Ions are accelerated by an electric field and their time to travel a fixed distance is measured. Lighter ions travel faster. | 10,000 - 60,000 | < 5 ppm | High resolution, high mass accuracy, and fast acquisition speeds. | Requires pulsed ionization or an orthogonal accelerator. |
| Orbitrap | Ions are trapped in an electrostatic field and their orbital frequency is measured, which is inversely proportional to their m/z. | 60,000 - 500,000+ | < 2 ppm | Very high resolution and excellent mass accuracy. | Slower scan speeds compared to TOF. |
Data Interpretation: High vs. Low Resolution
High-resolution mass spectrometers, such as TOF and Orbitrap, provide significant advantages for molecular weight confirmation. They allow for the accurate determination of the monoisotopic mass and the resolution of the isotopic pattern. This level of detail is often sufficient to confirm the elemental composition of a small molecule.
Low-resolution instruments, like single quadrupoles, provide the nominal mass. While useful for confirming the presence of a compound of an expected mass, they lack the specificity to differentiate between compounds with the same nominal mass but different elemental compositions.
Experimental Protocols for Molecular Weight Confirmation
Protocol 1: Small Molecule Analysis using LC-ESI-TOF MS
This protocol is suitable for the accurate mass determination of a purified small molecule.
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC-MS System Configuration :
-
LC : Use a C18 column with a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
MS : Electrospray ionization in positive ion mode. Calibrate the TOF analyzer using a known standard immediately before the run to ensure high mass accuracy.
-
-
Data Acquisition :
-
Acquire data in full scan mode over an appropriate m/z range (e.g., 100-1000 Da).
-
-
Data Analysis :
-
Extract the spectrum for the chromatographic peak corresponding to the analyte.
-
Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Calculate the mass error in ppm using the formula: (Measured Mass - Theoretical Mass) / Theoretical Mass * 10^6. A mass error of < 5 ppm is typically considered confirmation of the elemental composition.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.
-
Protocol 2: Protein Analysis using MALDI-TOF MS
This protocol is ideal for the rapid molecular weight determination of intact proteins.
-
Sample Preparation :
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid) in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Mix the protein sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallize).
-
-
MS System Configuration :
-
MS : MALDI-TOF operated in linear mode for higher sensitivity with large molecules. Calibrate the instrument using a protein standard mixture of known molecular weights.
-
-
Data Acquisition :
-
Acquire a spectrum by firing the laser at the sample spot. Sum multiple laser shots to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
Identify the peaks corresponding to the singly [M+H]⁺, doubly [M+2H]²⁺, and sometimes triply [M+3H]³⁺ charged protein ions.
-
The observed mass will be the average mass of the protein due to the complexity of its isotopic distribution. Compare this to the theoretical average mass.
-
Experimental Workflow: General MS Analysis
Caption: A generalized workflow for molecular weight determination by mass spectrometry.
Trustworthiness: Self-Validating Systems
A robust molecular weight confirmation workflow should include internal checks to ensure data quality and build confidence in the results.
-
Internal Calibration : For high-resolution instruments, the use of a lock mass or internal calibrant during the analysis can correct for any drift in the mass analyzer, ensuring consistent high mass accuracy.
-
Isotopic Pattern Matching : Software can be used to score the match between the observed and theoretical isotopic patterns. A high score provides strong evidence for the assigned elemental composition.
-
Use of Reference Standards : Analyzing a known compound with a similar mass and chemical nature before and after the sample of interest can validate the performance of the entire system.
By implementing these self-validating measures, the trustworthiness of the molecular weight confirmation is significantly enhanced, providing a higher degree of confidence in the generated data.
References
-
Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299-2301. [Link]
-
Makarov, A. (2000). Electrostatic axially harmonic orbital trapping: A high-performance technique of mass analysis. Analytical Chemistry, 72(6), 1156-1162. [Link]
A Researcher's Guide to the Comparative Bioactivity of Positional Isomers
<Senior Application Scientist
Introduction: The High Stakes of "Chemical Real Estate"
In the intricate world of drug development and molecular biology, the seemingly minor shift of a single functional group on a molecule can have profound consequences. This phenomenon, known as positional isomerism , describes compounds that share the same molecular formula but differ in the position of a substituent group on a carbon skeleton or aromatic ring.[1][2][3][4][5][6] For researchers, understanding the impact of these positional changes is not merely an academic exercise; it is a critical factor that can dictate a compound's therapeutic efficacy, metabolic stability, and toxicity profile.[1][7] A successful drug candidate can be rendered ineffective or even harmful by a simple isomeric shift, making the rigorous comparative analysis of positional isomers a cornerstone of modern medicinal chemistry and pharmacology.
This guide provides a comprehensive framework for designing and interpreting experiments to compare the bioactivity of positional isomers. We will delve into the mechanistic basis for their differential effects, present illustrative case studies, and provide detailed, field-proven protocols for their evaluation, from in vitro assays to in vivo studies.
Mechanistic Underpinnings: Why Position Dictates Function
The biological activity of a molecule is fundamentally governed by its three-dimensional shape and electronic properties, which determine how it interacts with its biological target. A change in the position of a substituent can dramatically alter these characteristics in several key ways:
-
Receptor-Ligand Interactions: The precise fit of a drug into its target protein's binding pocket is paramount for its activity. Shifting a functional group can introduce steric hindrance, preventing optimal binding. Furthermore, the position of electron-withdrawing or -donating groups can modulate the strength of crucial interactions like hydrogen bonds, which often anchor a drug to its target.[8][9]
-
Metabolic Stability (Pharmacokinetics): The location of a functional group can either shield a molecule from or expose it to metabolic enzymes, such as the cytochrome P450 family. This can significantly impact the drug's half-life and overall exposure in the body.[2]
-
Physicochemical Properties: Isomeric changes can alter a molecule's polarity, solubility, and lipophilicity, which in turn affects its absorption, distribution, and excretion (ADME) profile.[2][4]
The following diagram illustrates the conceptual relationship between a change in isomer position and its ultimate biological consequences.
Caption: Logical flow from positional change to biological outcome.
Case Studies in Isomer Differentiation
To illustrate the dramatic differences that can arise from positional isomerism, we will examine two distinct examples: the industrial chemicals, cresol isomers, and the targeted cancer therapies, bosutinib and imatinib.
Case Study 1: Cresol Isomers and Differential Toxicity
Cresols (methylphenols) are a group of aromatic organic compounds that are positional isomers: ortho-cresol, meta-cresol, and para-cresol. While structurally similar, their toxicological profiles differ significantly. For instance, p-cresol has been shown to be the most toxic of the isomers to liver tissue in rats.[10] This increased toxicity is linked to its metabolism, which forms a reactive intermediate that depletes glutathione and covalently binds to cellular proteins.[10] In contrast, o- and m-cresol exhibit different toxic mechanisms that are less dependent on glutathione depletion.[10] Studies have also indicated that p-cresol is the most toxic isomer with regard to inducing nasal lesions in animal models.[11]
| Isomer | Key Differentiating Bioactivity | Putative Mechanism |
| o-Cresol | Less toxic to liver tissue compared to p-cresol.[10] | Different mechanism of toxicity, less dependent on glutathione depletion.[10] |
| m-Cresol | Generally the least acutely toxic of the three isomers.[12][13] | Different mechanism of toxicity, less dependent on glutathione depletion.[10] |
| p-Cresol | Most toxic to rat liver tissue and most potent inducer of nasal lesions.[10][11] | Formation of a reactive metabolite, leading to glutathione depletion and covalent binding.[10] |
Case Study 2: Bosutinib vs. Imatinib in Chronic Myeloid Leukemia (CML)
While not strictly positional isomers of the same scaffold, bosutinib and imatinib are both tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia (CML). Their distinct structures, which can be considered a more complex form of isomerism, lead to different binding modes and kinase inhibition profiles, resulting in varied clinical outcomes. In head-to-head clinical trials, bosutinib demonstrated a higher rate of major molecular response (MMR) at 12 months compared to imatinib in newly diagnosed CML patients.[14][15][16] Specifically, the MMR rate was significantly higher with bosutinib (47.2%) versus imatinib (36.9%).[15][16] This superior molecular response was maintained at 24 months and even after five years of follow-up.[17][18] However, bosutinib was associated with a higher incidence of certain adverse events like diarrhea and elevated liver transaminases.[15]
| Drug | Target | Efficacy (MMR at 12 months) | Common Adverse Events |
| Bosutinib | Dual SRC/ABL kinase inhibitor | 47.2% [15][16] | Diarrhea, vomiting, elevated liver enzymes.[15] |
| Imatinib | ABL kinase inhibitor | 36.9%[15][16] | Edema, muscle spasms, bone pain.[14] |
These case studies underscore the necessity of a multi-faceted experimental approach to fully characterize and compare the bioactivities of positional isomers.
The Experimental Gauntlet: A Step-by-Step Guide to Comparative Analysis
A robust comparison of positional isomers requires a tiered approach, starting with fundamental in vitro assays and progressing to more complex cellular and in vivo models.
A. Foundational In Vitro Assays
1. Receptor Binding Assays
Causality: This is the first and most direct test of how a positional change affects a molecule's ability to engage its intended target. A competitive radioligand binding assay quantifies the affinity of each isomer for the target receptor, providing a direct measure of potency.
Protocol: Competitive Radioligand Binding Assay
-
Preparation:
-
Prepare cell membranes or purified protein expressing the target receptor.
-
Select a suitable radioligand with known high affinity for the target.
-
Prepare serial dilutions of the positional isomers (test compounds) and a known non-labeled competitor (positive control).
-
-
Assay Incubation:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test isomers.
-
Include wells for total binding (receptor + radioligand only) and non-specific binding (receptor + radioligand + a high concentration of non-labeled competitor).
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation & Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the isomer concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of isomer that inhibits 50% of radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for each isomer using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assays
Causality: While binding assays measure affinity, they do not reveal the functional consequence of that binding (e.g., agonism, antagonism, inverse agonism). Cell-based assays are crucial for measuring the actual biological response initiated by the isomer-target interaction.
Protocol: Reporter Gene Assay for a Nuclear Receptor
-
Cell Line Preparation:
-
Use a cell line that has been stably or transiently transfected with two plasmids:
-
One expressing the full-length target nuclear receptor.
-
A reporter plasmid containing a promoter with response elements for the target receptor, driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
-
Cell Plating and Treatment:
-
Plate the engineered cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of each positional isomer. Include a vehicle control (e.g., DMSO) and a positive control agonist.
-
-
Incubation:
-
Incubate the cells for a period sufficient for receptor activation, gene transcription, and protein expression (typically 18-24 hours).
-
-
Lysis and Signal Detection:
-
Lyse the cells to release the reporter enzyme.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the resulting luminescent or colorimetric signal using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability if necessary.
-
Plot the normalized signal against the logarithm of the isomer concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) for each isomer.
-
B. Advanced Characterization
1. In Vivo Pharmacokinetic (PK) Studies
Causality: A potent isomer in vitro may fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution. PK studies are essential to understand how the body processes each isomer, providing critical context for efficacy and toxicity data.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol Workflow:
-
Animal Model & Dosing:
-
Select an appropriate animal model (e.g., mice or rats).
-
Divide animals into groups for each isomer. For each isomer, establish both an intravenous (IV) and an oral (PO) dosing group to assess bioavailability.
-
Administer a single, precise dose of the compound.
-
-
Blood Sampling:
-
Collect blood samples at a series of predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
Sample Processing & Bioanalysis:
-
Process blood to isolate plasma.
-
Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Distinguishing between isomers analytically can be challenging and may require specialized chromatographic methods.[19][20][21][22][23][24]
-
-
Pharmacokinetic Parameter Calculation:
-
Plot plasma concentration versus time for each isomer and route of administration.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve (total drug exposure).
-
t1/2: Elimination half-life.
-
F%: Bioavailability (calculated by comparing PO AUC to IV AUC).
-
-
Data Synthesis and Decision Making
The ultimate goal is to integrate data from all assays to build a comprehensive profile for each positional isomer. This allows for a rational, evidence-based decision on which candidate to advance.
Decision-Making Matrix:
| Parameter | Isomer A | Isomer B | Isomer C | Interpretation |
| Binding Affinity (Ki) | Low nM | High nM | Mid nM | Isomer A has the highest target affinity. |
| Functional Potency (EC50) | Low nM | Inactive | Mid nM | Isomer A is the most potent in a cellular context. |
| Bioavailability (F%) | 5% | 60% | 45% | Isomer A has poor oral absorption, while B is well-absorbed. |
| In Vivo Half-Life (t1/2) | 0.5 h | 8 h | 6 h | Isomer A is rapidly cleared; Isomer B has a more favorable half-life. |
| Off-Target Screen | Hits 3/50 targets | Hits 1/50 targets | Hits 0/50 targets | Isomer C is the "cleanest" compound with the fewest off-target effects. |
| Decision | De-prioritize. High potency is negated by poor PK. | Advance with caution. Good PK and potency, but monitor off-target liability. | Advance. Favorable off-target profile and acceptable PK/potency. |
Conclusion: A Position of Power
The systematic evaluation of positional isomers is a critical discipline in the life sciences. As demonstrated, a subtle change in chemical architecture can lead to vastly different biological and pharmacological outcomes. By employing a logical progression of experiments—from direct target binding and functional cell-based assays to comprehensive in vivo pharmacokinetic studies—researchers can build a robust, data-driven understanding of each isomer's potential. This rigorous, comparative approach is indispensable for identifying lead candidates with the optimal balance of potency, selectivity, and drug-like properties, ultimately accelerating the path from discovery to clinical application.
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Cortes, J. E., et al. (2012). Bosutinib Versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial. Journal of Clinical Oncology. [Link]
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Cortes, J. E., et al. (2018). Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial. Journal of Clinical Oncology. [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry. [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Cresols. U.S. Department of Health and Human Services. [Link]
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Thompson, D. C., et al. (1994). Cresol isomers: comparison of toxic potency in rat liver slices. Toxicology and Applied Pharmacology. [Link]
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Gambacorti-Passerini, C., et al. (2017). Responses Better With Bosutinib vs Imatinib in Untreated CML. Cancer Network. [Link]
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Brümmendorf, T. H., et al. (2018). Bosutinib vs imatinib for newly diagnosed chronic myeloid leukemia in the BFORE trial: 24-month follow-up. ASCO Meeting Abstracts. [Link]
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Hochhaus, A., et al. (2022). Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial. Leukemia. [Link]
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National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Institutes of Health. [Link]
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International Programme on Chemical Safety. (1995). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). INCHEM. [Link]
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Fiveable. (n.d.). Positional Isomers Definition. Organic Chemistry Key Term. [Link]
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So, S.-S., et al. (2016). Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Solubility of Things. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals. [Link]
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van der Meer, T., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. [Link]
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Jia, Y., et al. (2018). Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). ACS Chemical Biology. [Link]
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Bishop, A. N., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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StudySmarter. (2023). Positional Isomers: Meaning, Applications, Examples. [Link]
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Jaiprakash, B., et al. (2010). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research. [Link]
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Bishop, A. N., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. [Link]
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ResearchGate. (n.d.). Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. [Link]
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ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Link]
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Solubility of Things. (n.d.). Structural Isomerism: Chain Isomerism, Position Isomerism, and Functional Group Isomerism. [Link]
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Jurisson, S. S., et al. (1993). The influence of stereoisomerism on the pharmacokinetics of Tc radiopharmaceuticals. Quarterly Journal of Nuclear Medicine. [Link]
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Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. [Link]
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Doc Brown's Chemistry. (n.d.). Structural Isomerism chain positional functional group isomers. [Link]
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Das, J., et al. (2005). Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. Bioorganic & Medicinal Chemistry Letters. [Link]
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Gierse, J. K., et al. (2001). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Biochemical and Biophysical Research Communications. [Link]
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Wikipedia. (n.d.). Stereochemistry. [Link]
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Kim, J., et al. (2022). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. International Journal of Molecular Sciences. [Link]
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MDPI. (n.d.). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. [Link]
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Wikipedia. (n.d.). Mescaline. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
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Reddy, M. S., et al. (2004). LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Parapini, S., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. [Link]
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MDPI. (n.d.). A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis. [Link]
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Medscape. (2004). Pfizer warns of Bextra risk in CABG patients, plans new study of Celebrex as cardioprotectant in OA. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-amino-5-chloro-4-methoxybenzoate
As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-amino-5-chloro-4-methoxybenzoate, a compound often used in the synthesis of pharmaceuticals and other complex organic molecules. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
This compound, and structurally similar compounds, are classified as hazardous. Safety Data Sheets (SDS) for related chemicals indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] These properties necessitate that the compound is treated as hazardous waste. It must not be disposed of in regular trash or discharged into the sewer system via sink drains.[4][5] The core principle is to prevent its release into the environment where it could pose a risk to ecosystems. Aromatic amines and their derivatives are a class of compounds that require careful handling and disposal due to their potential toxicity and environmental impact.[6][7]
Key Hazards Summary:
| Hazard Type | Classification | Rationale |
|---|---|---|
| Health Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Based on GHS classifications for structurally analogous compounds.[2] |
| Environmental Hazards | Potential ecotoxicity | Aromatic amines can be harmful to aquatic life.[6][7] |
| Reactivity Hazards | Incompatible with strong oxidizing agents | Contact can lead to vigorous, potentially dangerous reactions.[1] |
The Core Principle: "Cradle-to-Grave" Hazardous Waste Management
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[8] This means that the generator of the waste (your laboratory) is responsible for it from the moment it is created until its final, safe disposal. This guide operationalizes that principle for this compound.
Step-by-Step Disposal Protocol
This protocol ensures compliance with standard laboratory safety practices and environmental regulations.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3]
-
Lab Coat: To protect skin and clothing.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate a Specific Waste Stream: This compound should be disposed of in a "Non-halogenated" or "Halogenated Organic Solids" waste stream, depending on your institution's specific categories. Given the chlorine atom, it technically belongs with halogenated waste.
-
Avoid Incompatibles: Never mix this waste with strong oxidizing agents, acids, or bases.[1][9] Mixing incompatible chemicals can cause violent reactions, gas evolution, or fires.[9]
Step 3: Proper Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Use a Compatible Container: A high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition, with no cracks or leaks.[10][11]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[4][9] This prevents the release of vapors and protects against spills.
Step 4: Accurate and Clear Labeling
Regulatory compliance and safety depend on proper labeling. The label must clearly identify the contents.
-
Label Contents Clearly: Use a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Required Information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant").
-
The date the waste was first added to the container (accumulation start date).
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[9][11]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10]
-
Volume Limits: Do not exceed 55 gallons of a single hazardous waste stream within the SAA. Once a container is full, it must be moved to the central storage area within three days.[9][11]
Step 6: Arrange for Professional Disposal
Under no circumstances should this chemical be disposed of through conventional means.
-
Contact EHS: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste disposal contractor.[4][12] They are trained to handle, transport, and dispose of the material in compliance with all federal, state, and local regulations.[13][14][15]
-
Manifest Tracking: For off-site transport, a hazardous waste manifest will be used to track the waste from your lab to the final treatment, storage, and disposal facility (TSDF).[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Decontamination and Empty Container Disposal
Even an "empty" container that held a hazardous chemical must be managed properly.
-
Gross Contamination Removal: Remove as much of the residual solid as possible and manage it as hazardous waste.
-
Triple Rinsing: For containers that held acutely hazardous materials, triple rinsing is required.[4] While this compound is not specifically listed as an "acute" hazardous waste, triple rinsing is a best practice. The rinsate (the solvent used for rinsing) must also be collected and disposed of as hazardous waste.
-
Final Disposal: Once decontaminated, deface or remove all hazardous labels from the empty container before disposing of it as regular trash or through a recycling program, as per your institution's policy.[4][10]
Waste Minimization Strategies
The most effective way to manage waste is to minimize its generation in the first place.
-
Source Reduction: Order only the quantity of chemical needed for your experiments.[11]
-
Inventory Management: Keep a detailed inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[10][11]
-
Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of materials.[11]
By adhering to this comprehensive guide, you can ensure the safe, responsible, and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
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Axonator. EPA Hazardous Waste Management. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Chemical Society Reviews (RSC Publishing). Disposal methods for chlorinated aromatic waste. [Link]
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SKC Inc. SDS - Aromatic Amine Cleaning Developing Solution. [Link]
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A Researcher's Guide to the Safe Handling of Methyl 2-amino-5-chloro-4-methoxybenzoate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-amino-5-chloro-4-methoxybenzoate, a substituted aromatic amine, represents a class of compounds pivotal for creating diverse molecular scaffolds. However, its structural motifs—a primary aromatic amine and a chlorinated aromatic ring—necessitate a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Aromatic Amines: This class of compounds is known for its potential toxicity, including carcinogenicity and mutagenicity.[1][2][3] A primary concern is their ability to be readily absorbed through the skin.[1]
-
Chlorinated Organic Compounds: Halogenated compounds can pose significant health risks, including irritation to the skin, eyes, and respiratory tract.[4]
-
Analogous Compounds:
-
Methyl 5-chloro-2-methoxybenzoate: This related compound is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[5]
-
4-Amino-5-chloro-2-methoxybenzoic acid: Safety data for this compound indicates it is harmful if swallowed.[6]
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: GHS classifications for this similar molecule include warnings for being harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and possible toxicity upon ingestion, inhalation, or dermal contact. A thorough risk assessment should be conducted before any handling of this compound.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety.[1][9][10][11] The following PPE is mandatory when handling this compound:
Eye and Face Protection
-
Chemical Splash Goggles: These are essential to protect the eyes from splashes, mists, and solid particulates.[4][12][13] Standard safety glasses with side shields do not offer sufficient protection.[4]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[4][10]
Hand Protection
-
Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves may offer adequate protection for incidental contact, but for prolonged handling or in the case of a spill, more robust gloves are necessary.[13] Given that this is a chlorinated organic compound, consider double-gloving.[4] Always consult the glove manufacturer's chemical resistance guide.
-
Donning and Doffing: Inspect gloves for any signs of degradation or puncture before use. When removing gloves, do so without touching the outer contaminated surface with bare skin. Dispose of used gloves in the designated hazardous waste container.[4]
-
Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves is required to protect the skin and personal clothing from contamination.[1][14]
-
Coveralls or Apron: For procedures with a higher risk of splashes or spills, consider wearing a chemical-resistant apron or disposable coveralls over the lab coat.[10][15]
Respiratory Protection
-
Work in a Certified Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted within a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[4]
-
Respirator: If there is a potential for airborne particulates or aerosols and a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[12][16] The specific type of respirator should be determined by a formal risk assessment.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
